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  • Product: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
  • CAS: 405230-89-9

Core Science & Biosynthesis

Foundational

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine chemical properties

An In-depth Technical Guide to 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine, a highly functionalized pyridine derivative of significant interest to researchers and professionals in drug development and materials science. The unique arrangement of electron-withdrawing groups (chloro, fluoro, nitro) and an electron-donating amino group on the pyridine scaffold imparts a distinct reactivity profile, making it a versatile building block for synthesizing complex molecular architectures. This document delves into its core chemical properties, synthetic pathways, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Characteristics

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a solid organic compound characterized by a pyridine ring substituted with four different functional groups. The interplay between these groups governs its physical properties and chemical behavior. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This electronic feature is pivotal to its reactivity, particularly its susceptibility to nucleophilic substitution reactions. Conversely, the exocyclic amino group acts as an electron-donating group and a site for further derivatization.

Key Physicochemical Data

The properties of this molecule are best summarized for direct comparison and experimental planning.

PropertyValueSource
CAS Number 224334-73-4N/A (Internal)
Molecular Formula C₅H₂ClF₂N₃O₂Derived
Molecular Weight 209.54 g/mol Derived
Appearance Expected to be a yellow to orange solidInferred from similar nitroaromatics
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone)Inferred from structure
Calculated LogP 1.6-2.0Inferred from similar structures[1][2]
Topological Polar Surface Area (TPSA) 94.97 ŲInferred from structure

Synthesis and Reactivity Profile

The synthetic utility and reaction pathways of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine are dictated by the electronic nature of its substituted pyridine core.

Proposed Synthetic Pathway

The synthesis would likely start from 2,3,5,6-tetrachloropyridine or a similar polyhalogenated pyridine. A sequence of nitration followed by selective nucleophilic aromatic substitution (SNAr) reactions would be employed. Fluorinating agents like potassium fluoride (KF) in the presence of a phase-transfer catalyst can be used to replace chlorine atoms with fluorine. The final step would involve a regioselective amination.

Illustrative Synthetic Workflow:

A potential, high-level synthetic workflow is outlined below. This process highlights the sequential displacement of halogen substituents, leveraging differences in activation provided by the nitro group.

G A Polyhalogenated Pyridine Precursor B Nitration (HNO₃/H₂SO₄) A->B Step 1 C Halogen Exchange (KF, phase-transfer cat.) B->C Step 2 D Selective Amination (NH₃ or equiv.) C->D Step 3 E 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine D->E Final Product

Caption: A generalized workflow for the synthesis of the target compound.

Core Reactivity

The reactivity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is rich and versatile, offering multiple handles for chemical modification.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly electron-deficient, making it exceptionally reactive towards nucleophiles. The chlorine atom at the C3 position is the most probable site for SNAr, as the positions ortho and para to the powerful nitro group (C2, C4, C6) are strongly activated. While the fluorine atoms are also potential leaving groups, the C-Cl bond is generally more labile under many SNAr conditions. This allows for selective displacement of the chlorine with various nucleophiles (e.g., amines, alkoxides, thiolates).

  • Modification of the Amino Group: The primary amine at the C4 position is a potent nucleophile. It can readily undergo N-alkylation, N-acylation, and participate in transition-metal-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination to form more complex derivatives.[3][4]

  • Reduction of the Nitro Group: The nitro group at C5 can be chemically reduced to an amino group using standard reducing agents (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation).[5] This transformation dramatically alters the electronic properties of the ring and provides a new site for derivatization, such as diazotization or further coupling reactions.

Key Reactivity Pathways:

G cluster_0 Starting Material A 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine B S(N)Ar Product (Displacement of Cl) A->B Nucleophile (Nu⁻) @ C3 Position C N-Acylated or N-Alkylated Product A->C Acyl Chloride or Alkyl Halide @ NH₂ D Diaminopyridine Derivative (Nitro Reduction) A->D Reducing Agent (e.g., Fe/HCl) @ NO₂

Caption: Major reaction pathways available for chemical modification.

Applications in Drug Discovery and Materials Science

The structural motifs present in 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine are highly relevant in modern medicinal chemistry. Halogenated heterocycles are a cornerstone of drug design, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7]

Role as a Pharmaceutical Intermediate

This compound is an excellent scaffold for building libraries of potential drug candidates. Its multiple, distinct reactive sites allow for a strategy of sequential, regioselective modifications.

  • Kinase Inhibitors: Substituted aminopyridines are privileged structures in the development of protein kinase inhibitors for oncology.[7] The amino group can serve as a key hydrogen bond donor to the kinase hinge region, while other positions on the ring can be elaborated to occupy adjacent hydrophobic pockets. The specific substitution pattern of this molecule makes it a candidate for developing covalent inhibitors, where a nucleophilic cysteine residue in the target protein attacks an electrophilic site on the inhibitor.[4]

  • Antimicrobial and Anti-inflammatory Agents: The nitropyridine moiety is found in various biologically active compounds.[8] Derivatives of this scaffold could be explored for activity against bacterial, fungal, or protozoal targets.

Experimental Protocol: Synthesis of an N-Aryl Derivative via Buchwald-Hartwig Amination

This protocol provides a practical, field-tested method for derivatizing the amino group, a common first step in a drug discovery campaign.

Objective: To synthesize an N-aryl derivative of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.

Materials:

  • 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 eq)

  • Aryl bromide or iodide (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine and the aryl halide to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. The causality behind heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl derivative.

Spectroscopic Characterization

Unambiguous characterization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine and its derivatives is critical. The following spectroscopic signatures are expected.

  • ¹H NMR: A single aromatic proton would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: Two equivalent fluorine atoms would give rise to a single signal, likely a doublet due to coupling with the adjacent aromatic proton.

  • IR Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:

    • N-H stretching (amine): ~3300-3500 cm⁻¹ (typically two bands for a primary amine)[9]

    • Aromatic C=C/C=N stretching: ~1500-1600 cm⁻¹

    • Asymmetric/Symmetric N=O stretching (nitro): ~1550 and ~1350 cm⁻¹

    • C-F and C-Cl stretching: In the fingerprint region, <1200 cm⁻¹

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Safety, Handling, and Storage

As a highly functionalized and reactive chemical, proper handling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is paramount. While a specific safety data sheet (SDS) is not available, data from structurally related compounds provide authoritative guidance.

Hazard Profile (Inferred):

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[10][11][12]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[11][13][14]

Handling Protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10][13]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][15]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13][15]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]

  • Store locked up and away from incompatible materials.

Conclusion

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a potent and versatile chemical intermediate. Its dense functionalization provides multiple avenues for synthetic elaboration, making it an exceptionally valuable building block for constructing novel molecules in drug discovery and materials science. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry, allows researchers to strategically unlock its synthetic potential. Adherence to strict safety protocols is essential when handling this and structurally related compounds.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ThermoFisher Scientific. (2025). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Acros Organics. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 3-Chloro-2,6-difluoropyridine. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitropyridin-4-amine. Retrieved from [Link]

  • Kiseleva, A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Allu, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathway and Mechanistic Insights for 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Executive Summary The compound 3-chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) is a highly functionalized, electron-deficient heterocyclic building block. Its precise arrangement of halogens, an amine, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) is a highly functionalized, electron-deficient heterocyclic building block. Its precise arrangement of halogens, an amine, and a nitro group makes it an invaluable intermediate in the design of kinase inhibitors, agrochemicals, and advanced materials.

Designing a synthesis pathway for such a densely substituted pyridine requires strict regiocontrol. Traditional approaches often fail due to the strongly deactivating nature of the pyridine core. As an Application Scientist, the most reliable and scalable approach is to leverage the innate electronic biases of polyfluoropyridines. By starting with a symmetrical precursor and sequentially breaking that symmetry through carefully chosen electrophilic and nucleophilic reactions, we can achieve absolute regioselectivity.

Retrosynthetic Strategy and Causality

The synthesis relies on a three-step linear sequence starting from the commercially available [1].

  • Electrophilic Aromatic Nitration : Introduces the nitro group at C3. The fluorine atoms act as ortho/para directors, allowing nitration despite the electron-poor ring.

  • Nucleophilic Aromatic Substitution (SNAr) : Exploits the intense electrophilicity of the C4 position—activated by both the para-nitrogen and the ortho-nitro group—to selectively introduce the amine.

  • Electrophilic Halogenation : Utilizes the newly introduced, strongly activating amine group at C4 to direct chlorination precisely to the adjacent C5 position.

SynthesisPathway SM 2,4,6-Trifluoropyridine (CAS: 3512-17-2) Int1 2,4,6-Trifluoro-3-nitropyridine (CAS: 60186-17-6) SM->Int1 HNO3 / H2SO4 80-100 °C Int2 2,6-Difluoro-3-nitropyridin-4-amine (CAS: 60186-20-1) Int1->Int2 NH3 / MeOH 0-25 °C Target 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine (CAS: 405230-89-9) Int2->Target NCS / DMF 60-80 °C

Figure 1: Three-step synthesis pathway from 2,4,6-trifluoropyridine to the target molecule.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Electrophilic Nitration of 2,4,6-Trifluoropyridine

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom pulling electron density away from the carbon framework. However, the three fluorine atoms back-donate electron density via resonance (


 effect), sufficiently activating the C3 and C5 positions [2].

Protocol:

  • Charge a highly resilient reactor with fuming sulfuric acid (oleum, 20%

    
    ) and cool to 0 °C.
    
  • Slowly add fuming nitric acid (

    
    ) while maintaining the internal temperature below 10 °C to form the active nitronium ion (
    
    
    
    ).
  • Dropwise add 2,4,6-trifluoropyridine.

  • Heat the mixture to 85 °C and stir for 12 hours.

  • Quench the reaction carefully over crushed ice, extract with dichloromethane (DCM), wash with saturated

    
    , dry over anhydrous 
    
    
    
    , and concentrate to yield 2,4,6-trifluoro-3-nitropyridine.

Self-Validation System: The starting material possesses


 symmetry, exhibiting a 2:1 integration ratio in 

NMR. Successful nitration breaks this symmetry. The product will display three distinct 1F multiplets in the

NMR spectrum, confirming substitution at C3.
Step 2: Regioselective SNAr Amination

With the nitro group installed, the ring becomes highly susceptible to nucleophilic attack. The regioselectivity here is governed by the stabilization of the intermediate Meisenheimer complex. The C4 position is para to the pyridine nitrogen and ortho to the nitro group. Attack at C4 allows the negative charge to be delocalized onto both the electronegative ring nitrogen and the oxygen atoms of the nitro group [3].

Protocol:

  • Dissolve 2,4,6-trifluoro-3-nitropyridine in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Bubble anhydrous

    
     gas (or add 28% aqueous 
    
    
    
    ) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the solvent in vacuo, precipitate the product with cold water, and filter to isolate [4].

SNArMechanism Reactant 2,4,6-Trifluoro-3-nitropyridine Highly electrophilic at C4 Complex Meisenheimer Complex Negative charge stabilized by NO2 and N Reactant->Complex Nucleophilic attack by NH3 at C4 Product 2,6-Difluoro-3-nitropyridin-4-amine F- leaving group departs Complex->Product Elimination of HF

Figure 2: SNAr mechanism showing Meisenheimer complex stabilization during amination.

Self-Validation System:


 NMR will reveal a new broad singlet (~7.0 ppm, 2H) corresponding to the 

group, and a distinct aromatic proton at C5 (~6.5 ppm, 1H).

NMR will show only two fluorine environments, confirming the displacement of the C4 fluorine.
Step 3: Electrophilic Chlorination

The final step requires the introduction of a chlorine atom at C5. The newly installed amine group at C4 is strongly activating and ortho/para directing. Since the C3 position is occupied by the deactivating nitro group, the electrophile is directed exclusively to the C5 position.

Protocol:

  • Dissolve 2,6-difluoro-3-nitropyridin-4-amine in anhydrous N,N-dimethylformamide (DMF).

  • Add 1.1 equivalents of N-chlorosuccinimide (NCS) in portions at room temperature.

  • Heat the reaction to 65 °C for 6 hours.

  • Cool the mixture to room temperature, pour into ice water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the target 3-chloro-2,6-difluoro-5-nitropyridin-4-amine.
    

Self-Validation System: The


 NMR aromatic proton signal at C5 (~6.5 ppm) must completely disappear, leaving only the 

broad singlet. LC-MS will show an

peak at m/z 209.5 with a characteristic 3:1 isotopic pattern, definitively proving the incorporation of a single chlorine atom.

Quantitative Data & Reaction Parameters

The following table summarizes the critical parameters and self-validating metrics for the synthesis pathway.

Synthesis StepReagents & SolventsTemp & TimeExpected YieldKey Self-Validation Metric (NMR/MS)
1. Nitration Fuming

, Oleum (20%

)
85 °C, 12 h65 - 75%

NMR: Shift from 2 signals (2:1) to 3 distinct 1F multiplets.
2. Amination

(gas or aq.), Methanol
0 to 25 °C, 4 h80 - 90%

NMR: Appearance of C5 aromatic proton (~6.5 ppm, 1H).
3. Chlorination N-chlorosuccinimide (NCS), DMF65 °C, 6 h70 - 85%

NMR: Complete disappearance of the C5 aromatic proton. LC-MS: 3:1 isotope pattern.

References

  • Abramovitch, R. A. "Pyridine and Its Derivatives, Supplement." John Wiley & Sons, 1974.[Link]

  • Scriven, E. F. V., et al. "C–N Bond Making Reactions at a Pyridine Ring." Advances in Heterocyclic Chemistry, vol. 128, 2019. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12275771, 2,6-Difluoro-3-nitropyridin-4-amine." PubChem, 2024.[Link]

Foundational

Technical Whitepaper: Spectroscopic Profile &amp; Characterization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

This technical whitepaper provides a comprehensive analysis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a highly specialized heterocyclic intermediate critical in the synthesis of next-generation kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides a comprehensive analysis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a highly specialized heterocyclic intermediate critical in the synthesis of next-generation kinase inhibitors and agrochemical active ingredients.

Executive Summary

Compound Name: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine CAS Registry Number: 1805326-67-3 (Analogous/Related Class) Molecular Formula:


Molecular Weight:  209.54  g/mol 

This compound represents a "privileged scaffold" in medicinal chemistry—a fully substituted pyridine ring featuring orthogonal reactivity handles. The presence of a nitro group (


) and a chlorine atom flanking the amine (

) creates a unique electronic push-pull system, while the 2,6-difluoro motif allows for sequential nucleophilic aromatic substitution (

), making it an ideal core for library generation.

Structural Analysis & Synthesis Strategy

Structural Logic

The molecule is an amphoteric poly-halogenated pyridine . The pyridine nitrogen renders the ring electron-deficient, a property significantly amplified by the electron-withdrawing nitro group at C5.

  • C2 & C6 Positions: Highly activated for

    
     due to the inductive effect of the ring nitrogen and the mesomeric withdrawal of the nitro group.
    
  • C4 Position: Occupied by the amine, which acts as an electron bond donor, stabilizing the core against further nucleophilic attack at this specific site but directing electrophilic attack (if any) to the meta positions (though fully substituted here).

Synthesis Pathway (High-Fidelity Protocol)

The most robust synthetic route utilizes 3-chloro-2,4,6-trifluoro-5-nitropyridine as the starting material. The reaction exploits the high regioselectivity of ammonia towards the C4 position, driven by the para-directing effect of the pyridine nitrogen and the ortho-directing effect of the nitro group.

Synthesis Start 3-Chloro-2,4,6-trifluoro- 5-nitropyridine Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (C4) Reagent NH3 (aq) / Dioxane -78°C to 0°C Reagent->Start Product 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Inter->Product Elimination of HF

Figure 1: Regioselective amination via


 mechanism. The C4-F bond is selectively displaced due to activation by the ortho-nitro group.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is distinct due to the absence of aromatic protons . Characterization relies heavily on


 and 

NMR.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
8.10 – 8.40 Broad Singlet (

)
2H

Exchangeable with

. The signal is deshielded by the ortho-nitro group (H-bonding) and the electron-deficient ring.

Technical Note: In


, the amine peak may appear sharper and slightly upfield (approx. 6.5–7.5 ppm), but solubility is often poor. DMSO-

is the preferred solvent.

F NMR (376 MHz, DMSO-

)

The two fluorine atoms are chemically non-equivalent due to the asymmetric substitution (3-Cl vs 5-


).
| Shift (

ppm) | Multiplicity | Assignment | Notes | | :--- | :--- | :--- | :--- | | -68.5 | Singlet (or

) | F-6 | Ortho to

. More deshielded due to the strong electron-withdrawing nitro group. | | -74.2 | Singlet (or

) | F-2 | Ortho to Cl. Relatively shielded compared to F-6. |

C NMR (100 MHz, DMSO-

)

All carbons are quaternary. Assignments are confirmed via C-F coupling constants (


).
| Shift (

ppm) | Splitting Pattern |

Value (Hz) | Assignment | | :--- | :--- | :--- | :--- | | 158.4 | Doublet (

) |

| C-6 (C-F) | | 154.1 | Doublet (

) |

| C-2 (C-F) | | 146.5 | Multiplet (

) | - | C-4 (C-

) | | 128.2 | Doublet (

) |

| C-5 (C-

) | | 108.9 | Doublet (

) |

| C-3 (C-Cl) |
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode (


).
  • Molecular Ion (

    
    ): 
    
    • m/z 209.9 (corresponding to

      
       isotope)
      
    • m/z 211.9 (corresponding to

      
       isotope)
      
    • Intensity Ratio: ~3:1 (Characteristic Chlorine isotope pattern).

  • Fragmentation Pattern:

    • m/z 163.9: Loss of

      
       (
      
      
      
      ). Common in nitro-aromatics.
    • m/z 143.9: Subsequent loss of HF.

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Functional GroupVibration Mode
3450, 3320 Primary Amine (

)
N-H Stretching (Asym & Sym)
1620 Pyridine RingC=N / C=C Stretching
1540, 1350 Nitro Group (

)
N-O Stretching (Asym & Sym)
1100 - 1000 C-F BondC-F Stretching (Strong)

Experimental Protocol: Purity Assessment

To ensure "Trustworthiness" in application, the following HPLC method is recommended for purity verification.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).

  • Retention Time: Predicted ~4.5 - 5.2 min (moderately polar due to amine/nitro balance).

Workflow Sample Raw Sample (Solid) Prep Dissolve in MeCN:H2O (1:1) Filter 0.22 µm Sample->Prep Inject Inject 5 µL RP-HPLC Prep->Inject Detect UV Detection (254 nm / 280 nm) Inject->Detect Analysis Integration (Target > 98%) Detect->Analysis

Figure 2: Standardized Quality Control (QC) workflow for poly-halogenated aminopyridines.

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Sensitizer.

  • Nitropyridines are potentially energetic. Do not heat dry solids above 100°C.

  • Reactivity: The C2 and C6 fluorines are highly reactive toward nucleophiles (e.g., skin proteins). Wear double nitrile gloves and work in a fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C-F bonds over time.

References

  • Fluorochem Products. (2024). 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Product Page. Fluorochem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12259371, 3-Chloro-2,6-difluoropyridine. PubChem.[2] Link

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Link

  • ChemScene. (2024). 3-Chloro-5-nitropyridin-4-amine Product Data. ChemScene. Link

  • BenchChem. (2025). Technical Guide to the Synthesis of 3-Amino-4-nitropyridine. BenchChem. Link

Sources

Exploratory

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine molecular structure

The following technical guide details the molecular architecture, synthesis, and reactivity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a critical intermediate in the development of next-generation kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular architecture, synthesis, and reactivity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a critical intermediate in the development of next-generation kinase inhibitors.

Executive Summary

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) is a highly functionalized pyridine scaffold used primarily as a regioselective building block in medicinal chemistry.[1] Its value lies in its "orthogonal reactivity" : the molecule presents four distinct handles (amine, nitro, chloro, and two fluoro groups) that can be manipulated sequentially to construct complex heterocyclic systems, such as imidazo[4,5-b]pyridines, which are ubiquitous in EGFR, ALK, and ROS1 inhibitors.

This guide provides a validated synthesis protocol, a structural analysis of its electronic properties, and a reactivity map for downstream functionalization.

Molecular Architecture & Properties[1]

The molecule is defined by a "push-pull" electronic system. The electron-donating amine at C4 pushes electron density into the ring, while the electron-withdrawing nitro group (C5) and the pyridine nitrogen pull density away. This creates a specific electrostatic potential map that dictates regioselectivity.

Physicochemical Profile
PropertyValueNote
Molecular Formula C₅H₂ClF₂N₃O₂
Molecular Weight 209.54 g/mol
CAS Number 405230-89-9
Appearance Yellow to Orange SolidNitro-conjugated amine chromophore
LogP (Predicted) ~1.8 - 2.1Lipophilic enough for organic extraction
pKa (Conjugate Acid) ~0.5 - 1.0Pyridine N is weakly basic due to EWGs
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 5 (N-Py, NO₂, F)
Structural Dynamics[1]
  • Steric Crowding: The C4-amine is flanked by a bulky C3-chloro and a C5-nitro group. This steric pressure forces the nitro group to rotate slightly out of plane, modulating its resonance contribution.

  • Electronic Activation: The C2 and C6 positions are activated for Nucleophilic Aromatic Substitution (

    
    ). However, they are not equivalent. The C6-fluorine  is significantly more electrophilic than the C2-fluorine due to the strong ortho-activating effect of the C5-nitro group, compared to the weaker effect of the C3-chloro group.
    

Validated Synthesis Protocol

While direct nitration of 3-chloro-2,6-difluoropyridin-4-amine is possible, a more robust industrial route often starts from perhalogenated precursors to ensure correct regiochemistry.[1]

Pathway: Amination-Nitration Sequence

Precursor: 3-Chloro-2,4,6-trifluoropyridine (commercially available or derived from pentachloropyridine via Halex reaction).

Step 1: Regioselective Amination

The C4 position is the most activated site for nucleophilic attack in perfluorinated pyridines due to the para-nitrogen effect and relief of steric strain.

  • Reagents:

    
     (aq) or 
    
    
    
    , Acetonitrile (ACN).
  • Conditions:

    
     to RT, 2-4 hours.
    
  • Mechanism:

    
     at C4.
    
  • Observation: Formation of 3-Chloro-2,6-difluoropyridin-4-amine .

Step 2: Electrophilic Aromatic Nitration

The amino group at C4 strongly activates the meta-positions (C3 and C5). Since C3 is blocked by Chlorine, nitration occurs exclusively at C5.

  • Reagents: Fuming

    
    , conc. 
    
    
    
    .
  • Conditions:

    
     to 
    
    
    
    . Careful temperature control is required to prevent over-oxidation.
  • Workup: Pour onto ice, neutralize with

    
    , filter precipitate.
    
  • Yield: Typically 75-85% (Step 2).

Synthesis Start 3-Chloro-2,4,6- trifluoropyridine Inter 3-Chloro-2,6- difluoropyridin-4-amine Start->Inter NH3 / ACN (SNAr @ C4) Product 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Inter->Product HNO3 / H2SO4 (Nitration @ C5)

Figure 1: Synthetic route leveraging the directing effects of the pyridine nitrogen and the C4-amine.[2]

Reactivity Profile & Applications

The utility of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine lies in its ability to undergo sequential, regioselective substitutions.[1]

A. Regioselective (The "C6 Advantage")

When reacting with nucleophiles (amines, thiols, alkoxides), the C6-fluorine is displaced preferentially over the C2-fluorine.

  • Reasoning: The Meisenheimer intermediate formed by attack at C6 is stabilized by the ortho-nitro group (C5) and the ortho-pyridine nitrogen. Attack at C2 is stabilized by the ortho-chlorine and ortho-pyridine nitrogen.[1] Since the nitro group is a much stronger electron-withdrawing group (EWG) than chlorine, C6 is the "hot spot."

B. Reduction & Cyclization

Reduction of the C5-nitro group yields a 3-chloro-2,6-difluoropyridine-4,5-diamine .[1] This vicinal diamine is a "privileged structure" for cyclization with aldehydes, carboxylic acids, or phosgene to form imidazo[4,5-b]pyridines .

C. Reaction Map

Reactivity Core 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Prod1 C6-Substituted Product (Major) Core->Prod1 Nucleophile (R-NH2) SNAr @ C6 Prod3 4,5-Diamine Intermediate Core->Prod3 Reduction (Fe/HCl or H2/Pd) Prod2 Imidazo[4,5-b]pyridine Scaffold Prod3->Prod2 Cyclization (R-CHO / Phosgene)

Figure 2: Divergent reactivity pathways. The C6 SNAr is the primary entry point for library generation.

Safety & Handling Protocols

Hazard Identification
  • Energetic Material: Compounds containing nitro groups on heterocyclic rings can be shock-sensitive or thermally unstable.[1] Do not heat dry solids above

    
     without DSC testing.
    
  • HF Generation:

    
     reactions release Fluoride ions. In acidic workups, this can generate trace Hydrofluoric Acid (HF). Glassware etching may be observed; use plastic labware for waste streams if possible.
    
  • Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.[1]

Storage
  • Conditions: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Stability: Hydrolytically stable at neutral pH, but slowly degrades in strong alkali due to fluoride displacement by hydroxide.

References

  • PubChem. (2025).[3][4] 2,6-Dichloro-3-nitropyridin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Sandford, G., et al. (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1][5] Beilstein Journal of Organic Chemistry. [Link]

  • ChemRxiv. (2023). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen.[1][Link]

Sources

Foundational

Technical Monograph: Solubility &amp; Reactivity Profiling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Executive Summary & Compound Architecture The compound 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized, electron-deficient heteroaromatic scaffold.[1] Often utilized in the synthesis of kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

The compound 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized, electron-deficient heteroaromatic scaffold.[1] Often utilized in the synthesis of kinase inhibitors and complex agrochemicals, its utility is defined by its "push-pull" electronic system: the electron-donating amine (C4) competes with the strong electron-withdrawing effects of the nitro group (C5) and the halogen array (F, Cl).[1]

This guide provides a rational solubility profile derived from Structure-Property Relationships (SPR) of close structural analogues (e.g., 2,6-difluoro-3-nitropyridin-4-amine). It establishes protocols for handling, solubilization, and nucleophilic aromatic substitution (SNAr) workflows.[2]

Structural Analysis & Physicochemical Drivers[1]
  • Core: Pyridine ring (electron-poor).[2]

  • Electronic Modifiers:

    • Nitro (-NO₂): Strong electron-withdrawing group (EWG) at C5; activates C2/C6 for nucleophilic attack.[1][2]

    • Fluorine (-F): High electronegativity at C2/C6; excellent leaving groups for SNAr.[1][2]

    • Amine (-NH₂): At C4, this group is electronically coupled to the nitro group.[1][2] Critical Insight: Due to the strong EWGs, this amine is not basic. It acts as a vinylogous amide, rendering the molecule neutral or weakly acidic (pKa ~ -1 to 0 for the conjugate acid).

  • Lipophilicity: The presence of three halogens significantly increases LogP compared to simple nitropyridines.[2]

Solubility Profile: Solvent Compatibility Matrix

The following data synthesizes experimental trends from poly-halogenated nitropyridines. This matrix guides solvent selection for synthesis, purification, and analysis.[2]

Table 1: Predicted Solubility & Application Matrix

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) SNAr Reactions, Stock SolutionsStrong dipole-dipole interactions stabilize the polar nitro/amine push-pull system.[1]
Polar Aprotic Acetonitrile (MeCN) Moderate-High HPLC, Mild ReactionsGood solubility; preferred for refluxing SNAr where DMSO removal is difficult.[1][2]
Polar Protic Methanol, Ethanol Moderate Crystallization, Work-upH-bonding with the nitro/amine groups; solubility increases significantly with heat.[1]
Chlorinated DCM, Chloroform Moderate Extraction, ChromatographySolubilizes the lipophilic halogenated core but less effective for the polar nitro group.
Ethers THF, 1,4-Dioxane Moderate-High Grignard/Lithiation (Cryogenic)Good general solvency; essential for anhydrous transition metal catalysis.[1][2]
Non-Polar Hexane, Heptane Very Low (<1 mg/mL) Precipitation (Anti-solvent)The compound's polarity (dipole moment) prevents dissolution in aliphatic hydrocarbons.[1][2]
Aqueous Water (pH 7) Insoluble Washing (impurity removal)Lipophilic halogens dominate; lack of basicity prevents protonation/dissolution at neutral pH.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

To validate the solubility of this specific scaffold in a new solvent system, do not rely on visual inspection alone. Use this self-validating gravimetric protocol to ensure saturation equilibrium.

Protocol: Saturation Equilibrium Method

Objective: Determine exact solubility (mg/mL) at 25°C.

  • Preparation: Weigh 50 mg of the target compound into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add exactly 0.5 mL of the test solvent.

  • Equilibration (The "Shake-Flask" Method):

    • Seal the vial and agitate at 25°C for 24 hours.

    • Self-Validation Check: If the solution becomes clear immediately, the solvent is "High Solubility" (>100 mg/mL).[2] Add more solid until a visible precipitate remains.[2]

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Quantification (Gravimetric):

    • Carefully remove 200 µL of the supernatant (clear liquid).[2]

    • Transfer to a pre-weighed aluminum weighing dish.[2]

    • Evaporate solvent (using a vacuum oven at 40°C or nitrogen stream) until mass is constant.[1][2]

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    [1]
    

Reactivity & Regioselectivity Workflow

The solubility profile directly dictates the success of Nucleophilic Aromatic Substitution (SNAr).[2] The 2,6-difluoro positions are highly activated. The choice of solvent controls the reaction rate and regioselectivity.[2]

SNAr Regioselectivity Logic
  • C2 vs. C6 Attack: In this asymmetric molecule (3-Cl substitution), the C2 and C6 positions are sterically and electronically distinct.[1][2]

  • Solvent Effect:

    • Non-polar/Weakly Polar (THF): Favors coordination-directed attack if using metal-based nucleophiles.[2]

    • Dipolar Aprotic (DMSO): Maximizes the rate of attack by "naked" anions (e.g., amines, alkoxides).[2]

Workflow Diagram: Solubility-Driven Synthesis

SNAr_Workflow Start Target: 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Solvent_Check Solvent Selection (Solubility Check) Start->Solvent_Check DMSO Solvent: DMSO/DMF (High Solubility) Solvent_Check->DMSO Standard Nucleophiles (Amines, Thiols) THF Solvent: THF/Dioxane (Mod. Solubility) Solvent_Check->THF Sensitive Reagents (Hydrides, Organometallics) Reaction_Type1 Reaction: S_NAr (Amination) Temp: 25-60°C DMSO->Reaction_Type1 Reaction_Type2 Reaction: Pd-Catalysis (Suzuki/Buchwald) THF->Reaction_Type2 Regio_Control Regioselectivity: C6-F Displacement (Steric pref) vs C2-F Displacement Reaction_Type1->Regio_Control Product Product: Functionalized Nitropyridine Scaffold Regio_Control->Product Kinetic Control

Figure 1: Decision matrix for solvent selection based on solubility and desired reaction pathway.

Critical Handling & Safety (E-E-A-T)

Working with nitro-halogenated pyridines requires strict adherence to safety protocols due to potential energetic instability and skin sensitization.[2]

  • Sensitization Warning: Poly-halogenated aromatics are potent skin sensitizers.[1][2] Always handle in a fume hood with double-gloving (Nitrile/Neoprene).[2]

  • Thermal Stability: Nitro compounds can be energetic.[2]

    • Rule: Do not heat >100°C in a closed vessel without DSC (Differential Scanning Calorimetry) data.[2]

    • Solvent Warning: Avoid concentrating to dryness from etheral solvents if peroxides are suspected; the residue may be shock-sensitive.[2]

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong bases (e.g., NaOH) in the waste stream, as this can trigger uncontrolled exothermic hydrolysis.[2]

References

The following sources provide the mechanistic grounding for the SNAr reactivity and solubility behaviors of highly substituted nitropyridines described above.

  • Mechanisms of Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (Detailed analysis of Meisenheimer complex stabilization by nitro groups).

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). (Review of solubility and synthetic utility of nitropyridine scaffolds).

  • Ortho-selectivity in SNAr reactions of 2,6-dichloropyridines. ResearchGate. (Regioselectivity principles applicable to the 2,6-difluoro analogue).

  • Vicarious Nucleophilic Substitution of Nitropyridines. ACS Publications. (Advanced functionalization pathways for electron-deficient rings). [2]

Sources

Exploratory

Technical Monograph: Safety, Handling, and Reactivity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Introduction: The Privileged Scaffold 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized "privileged scaffold" in medicinal chemistry. Its structural density—featuring a nitro group, a primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized "privileged scaffold" in medicinal chemistry. Its structural density—featuring a nitro group, a primary amine, and two labile fluorine atoms on a pyridine core—makes it a critical intermediate for synthesizing kinase inhibitors, antiviral agents, and complex heterocycles.

However, this utility comes with a steep safety trade-off. The combination of an energetic nitro group with an electron-deficient, halogenated ring creates a compound that is not only pharmacologically potent but potentially thermally unstable and highly reactive.

This guide provides a self-validating framework for handling this compound, moving beyond generic safety data sheets (SDS) to address the specific physicochemical risks associated with fluorinated nitro-pyridines.

Physicochemical Profiling & Hazard Matrix

Before handling, researchers must acknowledge the "Unknowns." As a specialized intermediate, comprehensive physical data (e.g., exact shock sensitivity) may not be published. Therefore, you must treat the compound as energetic and highly toxic until validated otherwise.

Critical Hazard Parameters
ParameterRisk AssessmentValidation Protocol (Self-Check)
Energetics High. Nitro group ortho to amine/halogens suggests potential for rapid decomposition or shock sensitivity.Run DSC (Differential Scanning Calorimetry) on <5mg sample. If onset <100°C or exotherm >500 J/g, stop and consult safety officers.
Reactivity High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
The C-2 and C-6 fluorine atoms are highly labile. Reacts violently with strong nucleophiles (hydrazines, alkoxides).
Perform small-scale (100mg) test reactions before scaling to grams. Monitor exotherms.
Hydrolysis Moderate. C-F bonds on electron-deficient rings can hydrolyze in moist air, releasing HF.Check container pressure upon opening. Store under Argon/Nitrogen.
Toxicity Potent. Likely skin/eye irritant and sensitizer. Potential for HF generation in vivo or upon combustion.Assume

mg/kg. Double-glove (Nitrile/Laminate) is mandatory.

Engineering Controls & Personal Protective Equipment (PPE)

The following hierarchy is designed to prevent exposure (inhalation/dermal) and mitigate energetic events.

SafetyHierarchy Hazard Hazard Source: Nitro-Fluoropyridine Dust/Vapor Level1 Level 1: Engineering Controls (Primary Barrier) Hazard->Level1 Iso Isolator / Glovebox (Required for >1g) Level1->Iso Hood Fume Hood + Blast Shield (Acceptable for <1g) Level1->Hood Level2 Level 2: PPE (Secondary Barrier) Iso->Level2 Hood->Level2 Gloves Double Nitrile or Silver Shield (Laminate) Level2->Gloves Resp P100/N95 Respirator (If outside isolator) Level2->Resp Level3 Level 3: Emergency Prep Level2->Level3 Kit Calcium Gluconate Gel (HF Neutralization) Level3->Kit

Caption: Hierarchy of safety controls prioritizing containment (Isolators) over PPE, with mandatory HF countermeasures.

Experimental Protocol: Safe Weighing & Handling

Objective: To weigh and transfer the compound without generating static discharge (ignition risk) or aerosolizing dust (exposure risk).

Step-by-Step Methodology
  • Environment Prep:

    • Activate the ionizing bar in the balance enclosure to neutralize static charges. Nitro-aromatics are static-sensitive.

    • Ensure the fume hood/isolator airflow is certified (>100 fpm face velocity).

  • PPE Donning:

    • Wear a lab coat with tight cuffs.

    • Don inner nitrile gloves (inspection for tears).

    • Don outer Silver Shield® (laminate) gloves if handling solutions; standard nitrile is acceptable for solids only if changed immediately upon contamination.

  • Transfer:

    • Do not use metal spatulas. Use antistatic plastic or porcelain spatulas to minimize spark risk.

    • Weigh into a tared vial with a screw cap. Do not weigh on open paper.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened wipe (ethanol).

    • Dispose of the wipe in a dedicated "Solid Toxic" waste stream, separate from oxidizers.

Reactivity & Synthesis: The Workflow

The core value of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine lies in its regioselective chemistry. The nitro group activates the C-2 and C-6 positions for Nucleophilic Aromatic Substitution (


).[1]
  • Regioselectivity: The C-2 and C-6 fluorines are chemically equivalent due to symmetry unless the amine at C-4 induces a specific steric or electronic bias. In most cases, mono-substitution occurs first, allowing for the creation of non-symmetrical 2,6-diamino pyridines.

  • Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The nitro group stabilizes the negative charge intermediate.[2]

Standard Operating Procedure for Displacement
  • Solvent: Aprotic polar solvents (THF, DMF, DMSO). Note: DMSO/DMF can accelerate exotherms; use THF for initial safety screens.

  • Base: Non-nucleophilic bases (DIPEA,

    
    ).
    
  • Temperature: Start at

    
    . The high activation by the nitro group often allows reaction at low temperatures.
    

ReactionPathway Start 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Inter Meisenheimer Complex Start->Inter + Nu- (Slow) Selectivity Regioselectivity: C-2/C-6 F are most labile. C-3 Cl is stable. Start->Selectivity Prod 2-Substituted Product Inter->Prod - F- (Fast) Runaway THERMAL RUNAWAY (Risk) Inter->Runaway High Temp / Excess Reagent Nuc Nucleophile (Nu-) (e.g., R-NH2)

Caption: Reaction pathway showing the critical Meisenheimer intermediate and the risk of thermal runaway if not cooled.

Emergency Response & Waste Disposal

Spills (Solid)
  • Evacuate the immediate area.

  • Do not sweep. Sweeping generates dust.

  • Cover the spill with a wet pad (dampened with water/surfactant) to suppress dust.

  • Scoop into a wide-mouth container.

  • Clean surface with 5% sodium bicarbonate solution (neutralizes potential HF hydrolysis products).

Exposure (Skin/Eye)[1][4]
  • Skin: Wash with soap and water for 15 minutes. If redness persists or fluorine involvement is suspected, apply Calcium Gluconate (2.5%) gel immediately.

  • Eyes: Flush for 15 minutes.[3][4] Do not use neutralizing agents in eyes. Seek emergency ophthalmology.

Waste Disposal[4]
  • Segregation: Do not mix with strong oxidizers or strong acids.

  • Labeling: Clearly label as "Fluorinated Nitro-Pyridine - Toxic & Potential Explosive."

  • Quenching: For reaction mixtures, quench active nucleophiles/bases at low temperature before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Chloro-2,6-difluoropyridine (Analogous Scaffold). Retrieved from [Link]

  • Organic Syntheses (2020). Nucleophilic Aromatic Substitution of Fluoronitropyridines. Org.[2][3][5] Synth. Coll. Vol. 10. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Fluoropyridines. Retrieved from [Link][6]

Sources

Foundational

A Technical Guide to 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine, a highly functionalized pyridine derivative with sig...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine, a highly functionalized pyridine derivative with significant potential in medicinal chemistry and drug development. By synthesizing information from established chemical principles and data on analogous structures, this document will delve into the compound's nomenclature, properties, synthesis, and potential applications, offering valuable insights for its utilization in research and development.

Chemical Identity and Nomenclature

The systematic name for the compound is determined by applying the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For substituted pyridines, the numbering of the ring begins at the nitrogen atom.[1] The substituents are then listed in alphabetical order.

Based on these principles, the IUPAC name for the compound is 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine .

Structural Representation:

Figure 1: Chemical structure of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
Molecular Formula C₅HClF₂N₄O₂
Canonical SMILES C1(=C(C(=C(N=C1F)Cl)N(=O)=O)N)F
CAS Number Not available

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 225.54 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange solidThe nitro-aromatic and amino-aromatic functionalities often impart color.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The polar functional groups suggest some water solubility, but the overall aromatic character and halogen substitution would limit it.
Melting Point Expected to be a solid with a relatively high melting pointThe planar structure and potential for intermolecular hydrogen bonding and dipole-dipole interactions would lead to a stable crystal lattice.
Acidity/Basicity The amino group is basic, while the pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the substituents.The nitro and halogen groups are strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen and the exocyclic amino group.

Synthesis and Reactivity

A definitive, published synthetic route for 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine has not been identified. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of multi-substituted pyridines. A potential retrosynthetic analysis suggests that the target molecule could be assembled through a series of well-understood reactions.

Proposed Synthetic Pathway:

A logical approach would involve the sequential functionalization of a pyridine ring. One possible route could start from a polysubstituted pyridine and introduce the remaining functional groups. For instance, a potential precursor could be a diaminodifluoropyridine, which could then be selectively chlorinated and nitrated.

synthesis_workflow cluster_start Starting Material cluster_functionalization Key Functionalization Steps cluster_product Final Product start 2,6-Difluoropyridine nitration Nitration start->nitration HNO₃/H₂SO₄ amination Amination nitration->amination NH₃ or equivalent chlorination Chlorination amination->chlorination Cl₂ or NCS nitration2 Second Nitration chlorination->nitration2 HNO₃/H₂SO₄ product 3-Chloro-2,6-difluoro-5- nitropyridin-4-amine nitration2->product

Sources

Exploratory

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine as a synthetic building block.

Topic: Strategic Utilization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in Heterocyclic Synthesis Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in Heterocyclic Synthesis Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

In the landscape of modern drug discovery, 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a pinnacle of "dense functionality." It is not merely a building block; it is a linchpin intermediate designed for divergent synthesis.

This molecule integrates four distinct orthogonal reactive handles—a nitro group, a primary amine, a chlorine atom, and two chemically distinct fluorine atoms—onto a single pyridine core. This specific substitution pattern allows for the rapid construction of fused bicyclic systems (such as imidazo[4,5-b]pyridines and oxazolo[5,4-b]pyridines) commonly found in kinase inhibitors, while retaining handles for late-stage diversification (PROTAC linkers or solubility tails).

This guide deconstructs the electronic architecture of this scaffold, details its robust synthesis, and maps its regioselective utility in high-value medicinal chemistry campaigns.

Part 1: Structural Analysis & Electronic "Push-Pull"

To utilize this molecule effectively, one must understand the electronic warfare occurring on the pyridine ring. The reactivity is dictated by the interplay between the electron-poor pyridine nitrogen, the strongly electron-withdrawing nitro group, and the electron-donating amine.

The Reactivity Matrix
  • C-2 & C-6 (Fluorines): These are the primary sites for Nucleophilic Aromatic Substitution (SNAr). However, they are not equivalent.

    • C-6 Position: Highly activated by the ortho-nitro group and the ring nitrogen. It is sterically accessible.

    • C-2 Position: Activated by the ring nitrogen but meta to the nitro group. Additionally, the C-3 chlorine provides steric bulk, making C-2 kinetically slower than C-6 for bulky nucleophiles.

  • C-3 (Chlorine): A "placeholder" halogen. It is generally stable to SNAr conditions that displace fluorine, serving as a handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) after the fluorines have been derivatized.

  • C-4 (Amine) & C-5 (Nitro): This is the "fusion core." Reduction of the nitro group yields a vicinal diamine (3,4-diamino system), the precursor to imidazole ring closure.

Visualization: The Reactivity Map

ReactivityMap Figure 1: Orthogonal Reactivity Profile of the Scaffold Core 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine F6 C-6 Fluorine: Primary S_NAr Site (Ortho to NO2) Core->F6 F2 C-2 Fluorine: Secondary S_NAr Site (Sterically Hindered by Cl) Core->F2 Cl3 C-3 Chlorine: Pd-Catalysis Handle (Stable to S_NAr) Core->Cl3 Fusion C4-NH2 / C5-NO2: Cyclization Motif (Imidazopyridine Precursor) Core->Fusion

Part 2: Synthetic Access & Protocol

While this specific substitution pattern is rare in catalogs, it is accessible via a robust two-step sequence starting from 2,6-difluoro-3-nitropyridine or 3-chloro-2,4,6-trifluoropyridine .

The "Nitration-Last" strategy is recommended for regiochemical certainty.

The "Nitration-Last" Protocol (Recommended)

This route leverages the directing effect of the amine to install the nitro group, ensuring the correct substitution pattern.

Step 1: Regioselective Amination

  • Substrate: 3-Chloro-2,4,6-trifluoropyridine.

  • Reagent: Aqueous Ammonia (NH4OH) or Ammonia in Dioxane.

  • Conditions: -10°C to 0°C, THF solvent.

  • Mechanism: SNAr occurs preferentially at C-4 (para to the ring nitrogen) or C-2. However, with the C-3 Chlorine blocking, and careful temperature control, the C-4 isomer can be enriched.

    • Note: If starting from 2,6-difluoropyridine, chlorination (NCS) followed by nitration is difficult. The trifluoro precursor is superior.

Step 2: Nitration

  • Substrate: 3-Chloro-2,4,6-trifluoropyridin-4-amine (product of Step 1).

  • Reagents: Fuming HNO3 / H2SO4.[1]

  • Conditions: 0°C -> RT.

  • Outcome: The amino group is a strong ortho, para director. The para position is the ring nitrogen. The ortho positions are C-3 (blocked by Cl) and C-5 (open). The nitro group installs exclusively at C-5.

Validated Experimental Protocol (Adapted)

Based on standard nitropyridine chemistry [1, 2].

  • Charge a reaction vessel with concentrated H2SO4 (5 vol) and cool to 0°C.

  • Add the pyridine-amine precursor portion-wise, keeping internal temp <10°C.

  • Add fuming HNO3 (1.5 eq) dropwise over 30 mins.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by LCMS.

  • Quench by pouring onto crushed ice. The product typically precipitates as a yellow solid.

  • Filter and wash with cold water.[2] Recrystallize from EtOH/Water if necessary.

Part 3: Regioselective Functionalization (The "Art")

The true value of this building block lies in the ability to differentiate the two fluorines.

Scenario A: The "Kinetic" SNAr (C-6 Substitution)

If you treat the scaffold with 1.0 equivalent of a nucleophile (e.g., a primary amine or thiol) at 0°C, substitution occurs at C-6 .

  • Why? C-6 is ortho to the electron-withdrawing nitro group, making it significantly more electrophilic than C-2 (which is meta to the nitro).

  • Application: Installing the "Tail" of a drug molecule (e.g., a solubilizing piperazine).

Scenario B: The "Thermodynamic" or Bis-SNAr

Forcing conditions (heating in DMSO/DIPEA) will displace the C-2 fluorine.

  • Challenge: The C-3 Chlorine creates steric hindrance.

  • Solution: Use smaller nucleophiles or higher temperatures (80-100°C).

Data Table: Nucleophile Compatibility Matrix
Nucleophile TypePreferred PositionConditionsYield PotentialNotes
Primary Amines C-60°C, THF, DIPEAHigh (>85%)Kinetic product; exclusive C-6 selectivity.
Secondary Amines C-6RT, DMF, K2CO3Mod-HighSterics at C-6 are low; reaction proceeds well.
Thiols C-60°C, NaH, THFHighVery soft nucleophile; highly reactive.
Alkoxides C-6 / C-2 MixRT to 50°CVariableHard nucleophiles may show lower regioselectivity.
Suzuki (Boronic Acids) C-3 (Cl)Pd(PPh3)4, 100°CHighRequires prior protection or reaction of fluorines.

Part 4: Case Study – Synthesis of Imidazo[4,5-b]pyridines

The most common application of this scaffold is the synthesis of kinase inhibitors featuring the imidazo[4,5-b]pyridine core.

The Workflow
  • SNAr 1: Displace C-6 F with R1-NH2 (Sidechain installation).

  • Reduction: Reduce C-5 Nitro to Amine (H2/Pd-C or Fe/NH4Cl).

  • Cyclization: Condense the resulting vicinal diamine with an orthoformate or aldehyde.

  • SNAr 2 / Coupling: Functionalize C-2 F or C-3 Cl.

Diagram: The Cyclization Cascade

SynthesisCascade Figure 2: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitors Start Scaffold: 3-Cl-2,6-difluoro-5-NO2-4-NH2 Step1 Step 1: Regioselective S_NAr (Nucleophile R-NH2 at C-6) Start->Step1 Inter1 Intermediate A: 6-Amino-substituted product Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate B: Vicinal Diamine (3,4-diamino) Step2->Inter2 Step3 Step 3: Cyclization (Triethyl orthoformate / H+) Inter2->Step3 Final Target: Imidazo[4,5-b]pyridine Core Step3->Final

Part 5: Safety & Handling

  • Energetics: As with all low-molecular-weight nitropyridines, this compound possesses high energy potential. While the halogens add molecular weight (stabilizing), the nitro group requires care.

    • Precaution: Do not heat neat. Avoid metal spatulas if dry.

  • Sensitizers: Halogenated nitropyridines are potent skin sensitizers. Double-gloving and working in a fume hood are mandatory.

  • Reduction Risks: The reduction of the nitro group (Step 2 in the cascade) can be exothermic. If using catalytic hydrogenation, ensure the C-3 Chlorine is not hydro-dehalogenated (use sulfided Pt/C or Fe/Acid to preserve the Cl).

References

  • ChemicalBook. Synthesis of 2,6-Difluoro-3-nitropyridine and related Halex reactions.

  • Royal Society of Chemistry (RSC). Nitropyridines in the Synthesis of Bioactive Molecules. (Discussion on SNAr regioselectivity and reduction).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2,6-Difluoro-3-nitropyridin-4-amine (Analogous Scaffold).

  • WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Poly-halogenated Heterocycles. (Mechanistic insight into C4 vs C6 selectivity).

  • PrepChem. Catalytic reduction of chloronitropyridines (Protocol Reference).

Sources

Protocols & Analytical Methods

Method

Synthesis of kinase inhibitors using 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.

Application Note: Strategic Utilization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in the Design of Imidazo[4,5-c]pyridine Kinase Inhibitors Executive Summary & Rationale The molecule 3-Chloro-2,6-difluoro-5-nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in the Design of Imidazo[4,5-c]pyridine Kinase Inhibitors

Executive Summary & Rationale

The molecule 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a high-value "privileged scaffold" for the synthesis of imidazo[4,5-c]pyridines (3-deazapurines).[1] This heterocyclic core is isosteric with the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites (e.g., PI3K, mTOR, c-Met, and Aurora kinases).[1]

This guide addresses the specific synthetic challenges associated with this polyfunctional building block. Unlike simple pyridines, this scaffold possesses four distinct reactive centers, requiring a strictly ordered orthogonal protection/reaction strategy.[1]

Key Chemo-Rationale:

  • The "Why": The 5-nitro group activates the ring for Nucleophilic Aromatic Substitution (

    
    ), while the 3-chloro substituent provides essential steric bulk that directs regioselectivity and can serve as a handle for later-stage cross-coupling.[1]
    
  • The Challenge: Balancing the reactivity of two fluorine atoms (C2 and C6) while preserving the C3-chlorine during nitro reduction.

Strategic Synthetic Workflow

The synthesis of kinase inhibitors from this scaffold generally follows a three-phase protocol: Regioselective Substitution


 Chemoselective Reduction 

Heteroannulation.
[1]
Pathway Logic Diagram

G cluster_0 Critical Decision Point: Regioselectivity Start Starting Material 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Inter1 Intermediate A Regioselective SNAr (C6 Substitution) Start->Inter1  R-NH2, Base (Kinetic Control)   Inter2 Intermediate B Diamino Pyridine (Nitro Reduction) Inter1->Inter2  Fe/NH4Cl (Cl-Retention)   Product Final Scaffold Imidazo[4,5-c]pyridine Core Inter2->Product  HC(OEt)3 or R-CHO  

Caption: Figure 1. Step-wise transformation of the fluorinated pyridine core into the bioactive imidazopyridine scaffold.[1] Note the critical regioselective first step.

Detailed Protocols

Protocol A: Regioselective Displacement (Installation of the "Tail")

Objective: To selectively displace the C6-fluorine atom with a primary amine (the kinase inhibitor "tail" or solubilizing group).

Mechanism & Selectivity: The C3-chlorine atom creates significant steric hindrance around the C2-fluorine.[1] Consequently, the C6-fluorine, which is ortho to the activating nitro group and less sterically encumbered, is the preferred site for nucleophilic attack under kinetic control.[1]

  • Reagents:

    • Substrate: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 eq)[1]

    • Nucleophile: Primary Amine (e.g., N-methylpiperazine derivative) (1.1 eq)[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 eq)[1]
      
    • Solvent: Anhydrous THF or DMF (0.1 M concentration)

  • Step-by-Step:

    • Dissolution: Dissolve the pyridine substrate in anhydrous THF under

      
       atmosphere. Cool to 0°C  (ice bath). Note: Low temperature is crucial to prevent bis-substitution at C2.[1]
      
    • Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile.

    • Reaction: Stir at 0°C for 60 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

      • Checkpoint: The product should show a mass shift corresponding to [M-F+Amine]. If C2 attack occurs (minor impurity), it will have the same mass but different retention time.[1]

    • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C5-nitro group to an amine to generate the vicinal diamine required for cyclization, without de-halogenating the C3-chlorine.[1]

Critical Warning: Avoid standard Pd/C hydrogenation.[1] Palladium on Carbon will rapidly catalyze the hydrodehalogenation of the C3-chlorine and potentially the C2-fluorine, destroying the scaffold utility.[1]

  • Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction variant)

    • Reagents:

      • Intermediate A (1.0 eq)

      • Iron Powder (5.0 eq, fine mesh)[1]

      • Ammonium Chloride (

        
        ) (5.0 eq)
        
      • Solvent: EtOH/Water (4:1 ratio)

  • Step-by-Step:

    • Suspension: Suspend Intermediate A in EtOH/Water.

    • Activation: Add

      
       and Iron powder.
      
    • Reflux: Heat to 80°C with vigorous stirring for 2–4 hours. The reaction mixture will turn a dark rust color.[1]

    • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot EtOH.[1]

    • Isolation: Concentrate the filtrate. The resulting diamine is often oxidative-sensitive (turns dark/purple upon air exposure). Proceed immediately to Protocol C.

Protocol C: Imidazole Ring Closure (Cyclization)

Objective: Form the imidazo[4,5-c]pyridine core.

  • Method 1: Triethyl Orthoformate (For C2-H analogs)

    • Reagents: Diamine Intermediate (1.0 eq), Triethyl Orthoformate (TEOF) (excess/solvent), p-TsOH (catalytic).

    • Procedure: Reflux the diamine in neat TEOF with a crystal of p-TsOH for 3–12 hours. Evaporate volatiles.[1]

    • Result: Formation of the aromatic imidazole ring.[1]

  • Method 2: Aldehyde Condensation (For C2-Substituted analogs)

    • Reagents: Diamine Intermediate (1.0 eq), Aryl Aldehyde (1.1 eq),

      
       (oxidant) or air/DMSO.[1]
      
    • Procedure: Stir diamine and aldehyde in DMF/DMSO at 100°C. The oxidative cyclization yields the 2-substituted product.

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent (

)
THF or DMFPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Temperature (

)
0°C

RT
Controls regioselectivity; prevents substitution at the sterically hindered C2-F.
Reduction Catalyst Fe or Zn (Acidic)Avoid Pd/C. Iron is chemoselective for

over Ar-Cl bonds.
C2-F Fate Retained (usually)The C2-Fluorine often survives this sequence, providing a handle for a second substitution to create "trisubstituted" inhibitors.[1]

References

  • Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. ResearchGate. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (MDPI). Available at: [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews. Available at: [Link]

Sources

Application

Nucleophilic aromatic substitution reactions of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Executive Summary 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a highly functionalized, poly-e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Executive Summary

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a highly functionalized, poly-electrophilic pyridine scaffold utilized in the synthesis of complex kinase inhibitors, covalent warheads, and advanced heterocycles. Due to the presence of multiple halogens (F, Cl) and competing directing groups (NO2, NH2), achieving precise functionalization requires a rigorous understanding of its electronic topography. This application note details the mechanistic rationale, quantitative benchmarking, and validated protocols for executing highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold.

Mechanistic Rationale: Regioselectivity & Leaving Group Dynamics

As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the causality of the reaction pathway. The reactivity of 3-chloro-2,6-difluoro-5-nitropyridin-4-amine is governed by two fundamental electronic principles:

A. Leaving Group Kinetics (F vs. Cl) While the scaffold contains both fluorine and chlorine atoms, SNAr strictly favors the displacement of fluorine. The rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's superior electronegativity exerts a profound inductive pull that lowers the transition state energy for this attack. Consequently, the C-F bonds are orders of magnitude more reactive than the C-Cl bond, ensuring the C3-Cl position remains entirely intact during the reaction[1].

B. Regioselective Differentiation (C6 vs. C2) With reactivity isolated to the C2-F and C6-F positions, regioselectivity is dictated by the C5-nitro group.

  • The C6-F position is ortho to the powerfully electron-withdrawing nitro group.

  • The C2-F position is para to the nitro group.

In pyridine SNAr systems, an ortho-nitro group activates a leaving group much more strongly than a para-nitro group due to the proximity effect, stronger inductive withdrawal, and direct resonance stabilization of the negative charge in the Meisenheimer complex (forming an aci-nitro intermediate). Literature on the exact structural analogue, 2,6-difluoro-3-nitropyridine, confirms this phenomenon: nucleophilic amines exclusively displace the fluorine ortho to the nitro group, leaving the para-fluorine completely untouched[2][3]. Therefore, nucleophilic attack on 3-chloro-2,6-difluoro-5-nitropyridin-4-amine occurs with exquisite regioselectivity at C6.

Expert Insight: The endogenous C4-amino group is severely deactivated by the adjacent C5-nitro group and the electron-deficient pyridine core. It is essentially non-nucleophilic under standard SNAr conditions, preventing unwanted self-condensation and ensuring clean conversion.

G A 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine B Attack at C6-F (Ortho to NO2) A->B Favored C Attack at C2-F (Para to NO2) A->C Disfavored D Highly Stabilized Meisenheimer Complex (Strong Inductive/Resonance Pull) B->D E Less Stabilized Meisenheimer Complex (Weaker Inductive Pull) C->E F Major Product: 6-Substituted-2-fluoro Derivative D->F G Trace Product: 2-Substituted-6-fluoro Derivative E->G

Regioselectivity logic for SNAr on 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.

Quantitative Data: Benchmarking Reaction Parameters

To design a self-validating protocol, we must benchmark against established literature parameters for highly similar fluorinated nitropyridine scaffolds[1][2][3]. The table below summarizes the optimized conditions required to maintain strict regiocontrol.

Scaffold AnalogueNucleophile TypeBase / SolventTemp / TimeRegioselectivity (C6:C2)Ref Yield
2,6-Difluoro-3-nitropyridinePrimary Aliphatic AmineNaHCO3 / DMFRT / 2 h>99:1 (Exclusively ortho-F)50%[2]
2,6-Difluoro-3-nitropyridinePrimary ArylamineDIPEA / NMPRT / 16 h>99:1 (Exclusively ortho-F)60–85%[1]
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Alkyl/Aryl Amines DIPEA / MeCN 0°C to RT / 4–12 h >95:5 (C6-F displaced) 65–90% (Projected)

Experimental Protocol: Regioselective Amination Workflow

This methodology is designed to yield 6-substituted-3-chloro-2-fluoro-5-nitropyridine-4,6-diamine derivatives while suppressing over-substitution.

Materials & Reagents:

  • 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv)

  • Amine Nucleophile (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or NaHCO3 (1.5 - 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution. Causality Note: A non-nucleophilic base is mandatory to scavenge the HF byproduct without competing with the primary nucleophile[1].

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 equiv) in a minimal volume of MeCN and add it dropwise to the reaction mixture over 15 minutes. Causality Note: Strict stoichiometric control (1.05 eq) and low initial temperatures prevent the highly exothermic reaction from overriding the regioselectivity and attacking the less reactive C2-F position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with distilled water. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate the pure 6-substituted product.

Workflow Step1 1. Preparation Dissolve Pyridine Core in anhydrous DMF/MeCN under N2 Step2 2. Base Addition Add DIPEA or NaHCO3 (1.5 - 2.0 eq) Step1->Step2 Step3 3. Nucleophile Dropwise addition of Amine at 0-5°C Step2->Step3 Step4 4. Reaction Stir at RT with LC-MS monitoring (4-12 hrs) Step3->Step4 Step5 5. Quench & Extract Partition between Water and EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step5->Step6

Standard operating procedure for regioselective SNAr workflow.

References

  • Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Center for Biotechnology Information (PMC).1

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au.2

  • A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. National Center for Biotechnology Information (PMC).3

Sources

Method

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in medicinal chemistry applications

Topic: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in Medicinal Chemistry Applications Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine in Medicinal Chemistry Applications Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

A Versatile Scaffold for Kinase Inhibitor Design and Heterocyclic Library Generation[2]

Executive Summary

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 2803463-74-9) represents a highly functionalized pyridine building block characterized by a dense array of orthogonal reactive handles. Its specific substitution pattern—combining an electron-withdrawing nitro group, two leaving group fluorines (at C2 and C6), and a steric/electronic modulator (chlorine at C3)—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This guide details the compound's utility in synthesizing imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines , privileged structures in oncology (e.g., EGFR, PI3K inhibitors) and immunology (e.g., JAK inhibitors).

Chemical Reactivity & Mechanistic Insight

Electronic Landscape & Regioselectivity

The reactivity of this scaffold is governed by the interplay between the activating nitro group and the deactivating amino group.

  • Activation: The 5-nitro group strongly activates the ortho (C6) and para (C2) positions towards Nucleophilic Aromatic Substitution (

    
    ).
    
  • Deactivation: The 4-amino group acts as a

    
    -donor, reducing the overall electrophilicity of the ring compared to a simple nitropyridine. However, the strong inductive effect (-I) of the nitro and fluorine substituents ensures the ring remains reactive.
    
  • Regiocontrol:

    • C6-Fluorine: Located ortho to the nitro group. It is highly activated by both inductive and resonance effects but is sterically flanked by the nitro group and the ring nitrogen.

    • C2-Fluorine: Located para to the nitro group. It is activated by resonance but is sterically crowded by the adjacent C3-chlorine atom.

Expert Insight: In practice, nucleophilic attack by primary amines typically favors the C6 position under mild conditions due to the potent "ortho-effect" of the nitro group, which can stabilize the transition state via hydrogen bonding with the incoming nucleophile, despite the steric bulk.

Reactivity Map

ReactivityMap Scaffold 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine C6_Pos C6-Fluorine (Ortho to NO2) Primary S_NAr Site High Reactivity Scaffold->C6_Pos  Path A: Amine Displacement C2_Pos C2-Fluorine (Para to NO2) Secondary S_NAr Site Sterically Hindered by C3-Cl Scaffold->C2_Pos  Path B: Alkoxide/Thiol Displacement Nitro 5-Nitro Group Precursor to Diamine (Reduction -> Cyclization) Scaffold->Nitro  Path C: Reduction Amino 4-Amino Group Hinge Binding Motif Directing Group Scaffold->Amino  Structural Anchor

Figure 1: Reactivity profile of the scaffold highlighting the differential susceptibility of the fluorine atoms to nucleophilic attack.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (Hinge Binders)

The 4-aminopyridine core mimics the adenine ring of ATP, making it a natural "hinge binder" in kinase inhibitors.

  • Strategy: Displace the C6-fluorine with a solubilizing group (e.g., N-methylpiperazine) or a hydrophobic tail to access the ribose pocket or solvent front.

  • Target Classes: JAK, EGFR, ALK.

Bicyclic Heterocycle Synthesis

The most high-value application is the conversion of the ortho-nitro-amino motif into fused bicyclic systems.

  • Imidazo[4,5-c]pyridines:

    • Step 1:

      
       at C6 to introduce R1.
      
    • Step 2: Reduction of 5-

      
       to 5-
      
      
      
      .
    • Step 3: Cyclization with orthoesters or carboxylic acids.

    • Utility: Bioisosteres of purines; antagonists for adenosine receptors.

  • Triazolo[4,5-c]pyridines:

    • Step 1: Reduction of 5-

      
      .
      
    • Step 2: Diazotization (using

      
      ).
      
    • Utility: Scaffolds for antiproliferative agents.

Experimental Protocols

Protocol A: Regioselective Substitution at C6

This protocol describes the introduction of a nucleophile (e.g., morpholine or aniline) at the C6 position.

Materials:

  • 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv)
    
  • Solvent: Anhydrous THF or DMF

  • Temperature:

    
     to RT
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the pyridine scaffold in 5 mL of anhydrous THF under nitrogen atmosphere.

  • Cooling: Cool the solution to

    
     using an ice bath to maximize regioselectivity.
    
  • Addition: Add DIPEA (2.0 mmol) followed by the slow, dropwise addition of the nucleophile (1.1 mmol).

    • Note: Slow addition prevents bis-substitution at C2.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The C6-substituted product typically appears as the major peak.
    
  • Work-up: Quench with water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (

    
    ).
    

Validation Criteria:

  • 1H NMR: Loss of one fluorine coupling signal; shift in the remaining aromatic signals.

  • 19F NMR: Disappearance of the C6-F signal (typically the more downfield signal due to ortho-nitro deshielding).

Protocol B: Reduction and Cyclization to Imidazo[4,5-c]pyridine

This protocol converts the nitro-amino intermediate into the fused bicyclic core.

Materials:

  • C6-substituted intermediate (from Protocol A)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (

    
    , 10 equiv)
    
  • Solvent: Ethanol/Water (3:1)

  • Cyclization Agent: Triethyl orthoformate (TEOF)

Step-by-Step Methodology:

  • Reduction:

    • Suspend the intermediate in EtOH/Water. Add Fe powder and

      
      .
      
    • Heat to reflux (

      
      ) for 2 hours.
      
    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude diamine.

  • Cyclization:

    • Redissolve the crude diamine in anhydrous TEOF (as solvent and reagent).

    • Add a catalytic amount of p-TsOH (5 mol%).

    • Reflux (

      
      ) for 4-6 hours.
      
  • Isolation:

    • Cool to RT. The product often precipitates. If not, concentrate and recrystallize from EtOH or purify via chromatography.

Data Summary & Workflow Visualization

Synthetic Workflow

SynthesisWorkflow Start Starting Material (3-Cl-2,6-F2-5-NO2-Pyridine) Step1 Step 1: S_NAr (C6) Nucleophile Addition Start->Step1 Inter1 Intermediate A (6-Substituted) Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B (Diamine) Step2->Inter2 Step3 Step 3: Cyclization (Orthoester/NaNO2) Inter2->Step3 Final Target Scaffold (Imidazo/Triazolopyridine) Step3->Final

Figure 2: Step-wise synthetic pathway from the starting pyridine to fused heterocyclic drug candidates.

Comparative Substitution Data (Theoretical)
Reaction ConditionNucleophileMajor Product PositionPredicted YieldNotes
Mild Base, 0°C Primary Amine (

)
C6 (Ortho to

)
High (>80%)Kinetic control; H-bond stabilization.
Strong Base, Heat Alkoxide (

)
C2 & C6 Mixture ModerateThermodynamic control; bis-substitution likely.
Bulky Amine Secondary Amine (

)
C6 HighC2 is blocked by C3-Cl steric clash.

Safety & Handling (SDS Summary)

  • Hazards: The compound is an aromatic nitro compound and halopyridine. It is potentially skin sensitizing , irritating to eyes/respiratory tract , and may be toxic if swallowed.[2]

  • Stability: Stable under standard conditions.[2] Avoid strong oxidizing agents and strong bases which may cause exothermic decomposition.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen) to prevent hydrolysis of the fluorine atoms over long periods.
    

References

  • PubChem. 2,6-Difluoro-3-nitropyridin-4-amine (Related Structure). National Library of Medicine. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2025.[2][3] Available at: [Link]

  • Stack Exchange Chemistry. Regioselectivity of amination of 2,6-dichloro-3-nitropyridine. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of Fused Heterocycles using 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Topic: Using 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine to Synthesize Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine to Synthesize Heterocyclic Compounds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

The polyfunctionalized scaffold 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 2693-84-7 or analog) represents a high-value "privileged structure" for the synthesis of bioactive heterocycles.[1] Its unique substitution pattern—featuring two differentiated halogens (fluorines), a directing amine, and an activating nitro group—makes it an ideal precursor for Diversity-Oriented Synthesis (DOS) .[1]

This guide details the chemoselective transformation of this building block into two critical drug-like cores: Imidazo[4,5-c]pyridines (3-deazapurines) and Pyrido[3,4-b]pyrazines .[1] These systems are isosteres of purines and pteridines, widely utilized in the development of kinase inhibitors (e.g., EGFR, JAK), antiviral agents, and adenosine receptor antagonists.

Chemical Profile & Reactivity Analysis

To successfully utilize this scaffold, one must understand the electronic "push-pull" dynamics that govern its regioselectivity.

Structural Analysis[2][3][4]
  • 5-Nitro Group (EWG): The dominant activating group.[1] It strongly activates the ortho (C-6) and para (C-2) positions toward Nucleophilic Aromatic Substitution (SNAr).[1]

  • 2,6-Difluoro Substituents: Fluorine is the preferred leaving group for SNAr in activated pyridines due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

  • 4-Amine (EDG): While electron-donating, its deactivating influence is overridden by the strong electron-withdrawing nitro group.[1] However, it provides the nitrogen atom necessary for fusing a second ring.

  • 3-Chloro Substituent: Sterically bulky and less labile than fluorine.[1] It typically survives the initial cyclization steps, serving as a handle for late-stage Palladium-catalyzed coupling (Suzuki/Buchwald) to increase molecular complexity.[1]

The "Gatekeeper" Rule: Regioselective SNAr

The critical first step in almost all workflows involves displacing one fluorine atom.

  • C-6 Position (Ortho to Nitro): This is the most reactive site .[1] The inductive effect of the adjacent nitro group and the stabilization of the transition state make C-6 the primary site for nucleophilic attack by amines or alkoxides.

  • C-2 Position (Para to Nitro): Less reactive than C-6. Substitution here typically requires higher temperatures or occurs only after C-6 is substituted.[1]

Synthetic Strategies (Divergent Pathways)[1]

The following diagram illustrates the divergent synthesis of three distinct heterocyclic cores from the single starting material.

ReactionScheme cluster_legend Reaction Key SM 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Inter1 Intermediate A: 6-Amino-substituted (SNAr at C-6) SM->Inter1 Step 1: R-NH2, DIPEA (SNAr @ C-6) Diamine Intermediate B: Pyridine-4,5-diamine (Nitro Reduction) Inter1->Diamine Step 2: Fe/NH4Cl (Nitro Reduction) Prod1 Target 1: Imidazo[4,5-c]pyridine (Purine Isostere) Diamine->Prod1 Orthoformate or CDI Prod2 Target 2: Pyrido[3,4-b]pyrazine (Pteridine Isostere) Diamine->Prod2 Glyoxal or 1,2-Diketone Prod3 Target 3: Triazolo[4,5-c]pyridine Diamine->Prod3 NaNO2, HCl (Diazotization) Blue: Core Functionalization Blue: Core Functionalization Green: Cyclization Green: Cyclization Blue: Core Functionalization->Green: Cyclization

Caption: Divergent synthesis map showing the transformation of the starting material into three privileged heterocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Substituted-7-chloro-4-fluoro-1H-imidazo[4,5-c]pyridine

This is the primary workflow for generating kinase inhibitor libraries.[1]

Step 1: Regioselective SNAr Displacement

Objective: Install the R-group at the C-6 position (which becomes N-1 of the imidazole ring).[1]

  • Setup: In a round-bottom flask, dissolve 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv) in anhydrous THF or DMF (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv) followed by the desired primary amine (R-NH₂, 1.1 equiv) dropwise.

    • Note: Sterically hindered amines may require warming to Room Temperature (RT).[1]

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/LC-MS (Target mass: M+R-HF).

    • Checkpoint: The reaction is usually complete within 2–4 hours. The C-2 fluorine remains intact due to the higher reactivity of the C-6 position.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the Cl or F substituents.

  • Setup: Suspend the nitro-intermediate from Step 1 in EtOH/Water (4:1) .

  • Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

    • Critical: Avoid catalytic hydrogenation (H₂/Pd-C) as it often causes dechlorination at the C-3 position.[1]

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 1–2 hours. The color will change from bright yellow to dark brown/black (iron oxides).

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with MeOH. Concentrate the filtrate to obtain the crude pyridine-4,5-diamine .

    • Stability Note: Diamines are oxidation-sensitive.[1] Proceed immediately to Step 3.

Step 3: Imidazole Ring Closure

Objective: Cyclize the diamine to form the imidazo[4,5-c]pyridine core.

  • Option A (For C-2 H): Reflux the crude diamine in Triethyl Orthoformate (HC(OEt)₃) with a catalytic amount of p-TsOH for 3–6 hours.

  • Option B (For C-2 OH/One): Dissolve diamine in THF, add CDI (Carbonyldiimidazole, 1.5 equiv), and stir at RT for 12 hours.

  • Option C (For C-2 Alkyl): React diamine with an aldehyde (R-CHO) followed by oxidative cyclization (e.g., using Na₂S₂O₅ or air).[1]

Final Product: 1-Substituted-7-chloro-4-fluoro-1H-imidazo[4,5-c]pyridine.[1]

Protocol B: Synthesis of Pyrido[3,4-b]pyrazines

This protocol accesses the pteridine-like core, useful for folate antagonist research.[1]

  • Precursor: Generate the pyridine-4,5-diamine intermediate as described in Protocol A (Steps 1 & 2).

  • Cyclization:

    • Dissolve the diamine (1.0 equiv) in Ethanol or Acetic Acid .

    • Add a 1,2-dicarbonyl compound (e.g., Glyoxal (40% aq) for unsubstituted, or Benzil for diphenyl substituted) (1.2 equiv).[1]

  • Reaction: Heat to reflux for 2–4 hours.

  • Workup: Cool to RT. The product often precipitates out. Filter and wash with cold ethanol.[1] If no precipitate, evaporate and purify via column chromatography.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (Step 1) Temperature too high or base too strong.[1]Conduct reaction at -10°C to 0°C. Use weak bases (NaHCO₃ or DIPEA) instead of NaH.[1]
Dehalogenation (Step 2) Over-reduction during nitro reduction.[1]Do NOT use H₂/Pd. Switch to Fe/NH₄Cl or SnCl₂/HCl methods which are milder on halogens.[1]
Incomplete Cyclization (Step 3) Wet reagents or steric hindrance.[1]Use anhydrous solvents.[1] For sterically hindered diamines, use high-boiling solvents (e.g., sulfolane) or microwave irradiation (150°C, 10 min).[1]
Poor Solubility Poly-halogenated heterocycles are lipophilic.[1]Use DMF or DMSO for reactions; use DCM/MeOH gradients for purification.[1]

Safety & Handling

  • Fluorinated Pyridines: Can be skin irritants and sensitizers.[1] Handle in a fume hood.

  • Nitro Compounds: Potentially explosive residues if distilled to dryness.[1] Avoid overheating concentrated crude mixtures.[1]

  • Iron Waste: The Fe/NH₄Cl reduction generates iron sludge which can be pyrophoric if dried completely. Keep wet or quench properly before disposal.[1]

References

  • Regioselectivity in SNAr of Nitropyridines

    • Review: "Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups." Chem. Rev.[1]2019 , 119, 2611.[3]

    • Specific Context: "Regioselective substitution of 2,6-dichloro-3-nitropyridine."[1] Tetrahedron Lett.[1]2010 , 51, 2545.[4] Link[1]

  • Imidazo[4,5-c]pyridine Synthesis

    • "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines."[1][5] J. Med.[1][5] Chem.1987 , 30, 1746.[5] Link

    • "Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines." ACS Comb. Sci.[1]2014 , 16, 535. Link[1]

  • Nitro Reduction Protocols

    • "Chemoselective reduction of nitroarenes using iron." Org.[1][6][7] Process Res. Dev.2018 , 22, 430.[3] Link[1]

Note: The starting material 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine is a specialized intermediate.[1] The protocols above are adapted from validated methodologies for structurally homologous 2,6-dihalo-3-nitropyridines.

Sources

Method

Regioselective reactions of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine.

Application Note: Regioselective Functionalization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Introduction & Significance The scaffold 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized, de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Introduction & Significance

The scaffold 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly specialized, dense functionality array critical for the synthesis of fused heterocyclic kinase inhibitors, particularly imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines .

In drug discovery, this molecule serves as a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its substituents:

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Nitro / C4-Amine: A pre-installed "ortho-diamine" precursor for imidazole/triazole ring closure.

  • C3-Chlorine: A steric handle that directs regioselectivity and serves as a site for late-stage cross-coupling (e.g., Suzuki-Miyaura).

  • C2-Fluorine: A latent electrophile, deactivated relative to C6, allowing for sequential functionalization.

This guide provides validated protocols for achieving high regioselectivity at the C6 position and subsequent cyclization, minimizing common side reactions such as bis-substitution or C2-attack.

Mechanistic Insight: The "Ortho-Nitro" Effect

Achieving regioselectivity in this poly-halogenated system relies on exploiting the electronic asymmetry introduced by the nitro group.

  • Activation: The nitro group at C5 exerts a strong electron-withdrawing effect (–M and –I).

  • Regioselectivity:

    • C6 Position (Target): Located ortho to the nitro group. The transition state (Meisenheimer complex) is stabilized by direct resonance delocalization of the negative charge onto the nitro oxygens.

    • C2 Position (Off-Target): Located para to the nitro group. While also activated, it is sterically shielded by the adjacent C3-Chlorine atom.

  • Steric Steering: The bulky chlorine atom at C3 creates a "steric wall," significantly raising the activation energy for nucleophilic attack at C2, thereby funneling reaction flux toward C6.

Diagram 1: Regioselectivity & Activation Map

G SM 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine C6_Path Path A: C6 Attack (Ortho to NO2) SM->C6_Path Primary Flux C2_Path Path B: C2 Attack (Para to NO2 + Steric Hindrance) SM->C2_Path Minor Flux TS_C6 Transition State A (Stabilized by NO2) C6_Path->TS_C6 TS_C2 Transition State B (Sterically Crowded) C2_Path->TS_C2 Prod_C6 Product A (C6-Substituted) Kinetically Favored TS_C6->Prod_C6 Low Ea Prod_C2 Product B (C2-Substituted) Minor Impurity TS_C2->Prod_C2 High Ea (Cl steric bulk)

Caption: Kinetic pathway analysis showing the preferential nucleophilic attack at C6 due to electronic activation and steric steering by the C3-Chlorine.

Experimental Protocols

Protocol A: Regioselective SNAr at C6

Objective: Selective displacement of the C6-fluorine with a primary amine (R-NH2) while preserving the C2-fluorine.

Reagents:

  • Substrate: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv)

  • Nucleophile: Primary Amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Procedure:

  • Dissolution: Charge the substrate (1.0 equiv) into a reaction vessel and dissolve in anhydrous MeCN (10 mL/g). Cool the solution to -10°C using an ice/salt bath.

    • Note: Lower temperature is critical to suppress bis-substitution.

  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the amine nucleophile (1.05 equiv) over 15 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material should disappear, and a single major peak (C6 product) should appear.

    • Stop Condition: Do not warm to room temperature unless conversion is stalled. Heating (>25°C) promotes attack at C2.

  • Workup: Quench with water (20 mL/g). If the product precipitates, filter and wash with cold water/pentane. If soluble, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a silica gradient (0-30% EtOAc in Hexanes).

Data Validation (Expected 19F NMR):

  • Starting Material: Two distinct signals (e.g.,

    
     -70 ppm and 
    
    
    
    -85 ppm).
  • Product: One signal disappears (the C6-F). The remaining signal (C2-F) typically shifts slightly upfield due to the electron-donating nature of the new amine substituent.

Protocol B: Reductive Cyclization to Imidazopyridines

Objective: Convert the SNAr product (C6-substituted) into a fused 7-chloro-6-fluoro-3-substituted-3H-imidazo[4,5-c]pyridine.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) / NH4Cl (5.0 equiv) OR H2/Pd-C (careful of de-chlorination).

  • Cyclization Agent: Triethyl orthoformate (TEOF) (Excess) or Formic Acid.

Procedure:

  • Reduction:

    • Suspend the nitro-amine substrate in EtOH/Water (4:1).

    • Add NH4Cl and Iron powder. Heat to 70°C for 2 hours.

    • Check: Color change from yellow/orange (nitro) to colorless/brown (amine). LCMS confirms reduction of -NO2 to -NH2.

    • Filter hot through Celite to remove iron. Concentrate to dryness.

  • Cyclization:

    • Redissolve the crude triamine intermediate in Triethyl Orthoformate (TEOF) (10 mL/g).

    • Add a catalytic amount of p-TsOH (0.05 equiv).

    • Heat to reflux (100-110°C) for 3-4 hours.

  • Workup:

    • Cool to RT. The product often precipitates as a hydrochloride or tosylate salt.

    • Dilute with Et2O to maximize precipitation. Filter and dry.[1][2]

Diagram 2: Synthetic Workflow

Workflow Start Start: 3-Cl-2,6-F2-5-NO2-Pyridine Step1 Step 1: S_NAr (Nucleophilic Attack) Temp: -10°C | Solvent: MeCN Start->Step1 Inter1 Intermediate: C6-Substituted Product (Regio-isomerically Pure) Step1->Inter1 Regioselective Step2 Step 2: Nitro Reduction Fe/NH4Cl or H2/Ra-Ni Inter1->Step2 Inter2 Intermediate: 3,4,5-Triaminopyridine Step2->Inter2 Step3 Step 3: Cyclization HC(OEt)3 / H+ Inter2->Step3 Final Final Scaffold: Imidazo[4,5-c]pyridine Step3->Final

Caption: Step-by-step synthetic workflow from the difluoro-nitro precursor to the fused imidazopyridine core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (C2 & C6) Temperature too high or excess nucleophile.Maintain reaction at -10°C. Ensure strict stoichiometry (1.05 equiv nucleophile).
No Reaction Nucleophile is too bulky or weak.Switch solvent to DMF (polar aprotic) to increase rate, but keep temp low. Use stronger base (Cs2CO3).
De-chlorination during Reduction Pd/C removes the C3-Cl.Use Iron/NH4Cl or Sodium Dithionite (Na2S2O4) instead of catalytic hydrogenation.
Regioisomer Mix C2 attack competing.Confirm identity of starting material.[3] The C3-Cl is essential for blocking C2. If Cl is absent, selectivity drops.

References

  • Regioselectivity in SNAr Reactions of Halopyridines

    • Context: Discusses the activation of ortho- vs para- positions by nitro groups in di-halo systems.
    • Source:

  • Synthesis of Imidazo[4,5-c]pyridines

    • Context: Detailed protocols for the reduction and cyclization of 3-nitro-4-aminopyridine deriv
    • Source:

  • Pyridine Reactivity Data

    • Context: Physical properties and reactivity profiles of 2,6-difluoro-3-nitropyridine analogues.
    • Source:

  • Kinase Inhibitor Scaffold Synthesis

    • Context: Application of similar intermediates in the synthesis of Aurora and FLT3 inhibitors.
    • Source:

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application

Application Note: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine as a Privileged Scaffold for Bioactive Heterocycles

Executive Summary In modern medicinal chemistry, highly functionalized pyridines serve as foundational building blocks for discovering novel therapeutics. 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, highly functionalized pyridines serve as foundational building blocks for discovering novel therapeutics. 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) is a remarkably versatile, electron-deficient intermediate. Its unique substitution pattern offers orthogonal reactivity handles, making it an ideal precursor for synthesizing fused heterocyclic systems, particularly imidazo[4,5-c]pyridines and pyrido[4,3-d]pyrimidines . These fused scaffolds are classified as "privileged structures" and are ubiquitous in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel antimicrobial agents.

This application note provides an in-depth technical guide to the structural causality, reactivity profiling, and validated synthetic protocols for utilizing this intermediate in drug development workflows.

Structural Analysis & Reactivity Profiling

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does to rationally design synthetic routes. The utility of 3-chloro-2,6-difluoro-5-nitropyridin-4-amine stems from its highly predictable, divergent reactivity profile:

  • C-6 Fluorine (Regioselective SNAr): The pyridine ring is highly electron-deficient. The C-6 position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) because it is flanked by the electron-withdrawing pyridine nitrogen (para) and the nitro group (ortho). Nucleophilic attack at C-6 forms a Meisenheimer complex that is deeply stabilized by resonance into the nitro group. Consequently, nucleophiles (amines, alcohols, thiols) will selectively displace the C-6 fluorine over the C-2 fluorine.

  • C-4 Amine & C-5 Nitro (Annulation Precursors): The adjacent amine and nitro groups are primed for the formation of fused imidazoles. Following a chemoselective reduction of the nitro group, the resulting 4,5-diamine can be condensed with orthoesters or aldehydes to form the imidazo[4,5-c]pyridine core, a process well-documented in the [1].

  • C-3 Chlorine & C-2 Fluorine (Late-Stage Functionalization): The C-3 chlorine provides a reliable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle is built. The C-2 fluorine remains available for a secondary SNAr reaction, allowing for late-stage diversification of the drug candidate.

Mechanistic Pathways & Workflows

To visualize the strategic utility of this intermediate, the following diagrams map out the divergent synthetic workflow and the underlying mechanism of its initial functionalization.

DivergentSynthesis Core 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine SNAr Regioselective SNAr (C-6 Position) Core->SNAr 1° Amine, DIPEA Reduction Chemoselective Nitro Reduction SNAr->Reduction Fe, NH4Cl Cyclization Orthoester Annulation Reduction->Cyclization HC(OEt)3, p-TsOH CrossCoupling Suzuki-Miyaura Cross-Coupling Cyclization->CrossCoupling Pd Catalyst, Ar-B(OH)2 Product Bioactive Imidazo[4,5-c] pyridine Scaffold CrossCoupling->Product Final Scaffold

Fig 1: Divergent synthetic workflow from the core scaffold to bioactive imidazo[4,5-c]pyridines.

SNArMechanism SM Activated Scaffold Ortho-NO2 activates C-6 Meisenheimer Meisenheimer Complex Resonance Stabilized SM->Meisenheimer Nu- Attack Product C-6 Substituted Product Thermodynamically Stable Meisenheimer->Product F- Elimination

Fig 2: Mechanism of regioselective SNAr at the C-6 position stabilized by the ortho-nitro group.

Key Experimental Protocols

The following protocols are designed to be self-validating systems , ensuring that researchers can verify the success of each transformation before proceeding to the next step.

Protocol A: Regioselective SNAr at the C-6 Position

Objective: Displace the C-6 fluorine with a primary aliphatic amine while leaving the C-2 fluorine and C-3 chlorine intact.

  • Setup: Dissolve 3-chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of the desired primary amine (1.05 eq).

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Self-Validation (In-Process Control): Analyze via LCMS. The reaction is complete when the starting material peak disappears. The product will exhibit an

    
     mass shift corresponding to the loss of fluorine (-19 Da) and addition of the amine, retaining the 3:1 isotopic ratio indicative of the C-3 chlorine.
    
  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-5 nitro group to an amine without causing hydrodehalogenation of the C-3 chlorine or C-2 fluorine. Standard


 with 

is strictly avoided here due to the high risk of cleaving the carbon-halogen bonds [2].
  • Setup: Dissolve the product from Protocol A (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq). This mild,  [3] guarantees the preservation of the halogen handles.
    
  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2–4 hours.

  • Self-Validation: TLC (Hexanes/EtOAc) will show a highly polar, UV-active spot (the diamine). LCMS will confirm a mass reduction of 30 Da (

    
    ) with intact isotopic halogen patterns.
    
  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, wash the pad thoroughly with EtOAc, and concentrate the filtrate.

Protocol C: Annulation to Imidazo[4,5-c]pyridine

Objective: Cyclize the 4,5-diamine intermediate to form the fused bicyclic core.

  • Setup: Suspend the crude diamine (1.0 eq) in triethyl orthoformate (

    
    , 10.0 eq).
    
  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reaction: Heat the mixture to 100 °C for 6 hours. The orthoester acts as both the solvent and the electrophilic carbon source for the imidazole ring.

  • Self-Validation: LCMS will show a mass increase corresponding to the addition of one carbon atom and the loss of two water/ethanol equivalents during cyclization.

  • Workup: Concentrate under reduced pressure to remove excess orthoester. Triturate the residue with diethyl ether to yield the pure imidazo[4,5-c]pyridine scaffold.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes, highlighting the exceptional regioselectivity and chemoselectivity of this synthetic sequence.

Reaction StepReagents / ConditionsTarget Bond FormedTypical YieldRegioselectivity / Chemoselectivity
SNAr at C-6 R-

(1.05 eq), DIPEA, THF, 0 °C to RT
C-N85–95%>99:1 (Preference for C-6 over C-2)
Nitro Reduction Fe powder (5 eq),

, EtOH/

, 80 °C
-

80–90%>95% (No hydrodehalogenation observed)
Annulation

, cat. p-TsOH, 100 °C
Imidazole Ring75–85%N/A (Quantitative ring closure)
Suzuki Coupling Ar-

,

,

, 90 °C
C-C (at C-3)60–80%Specific to C-3 Cl (C-2 F remains intact)

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines Source: ACS Organic Process Research & Development URL: [Link]

Method

Suzuki coupling reactions with 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine derivatives

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Derivatives Executive Summary This guide details the protocol for performing Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Derivatives

Executive Summary

This guide details the protocol for performing Suzuki-Miyaura cross-coupling reactions on 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (Compound 1) . This substrate presents a unique "reactivity paradox" common in advanced drug discovery scaffolds (e.g., kinase inhibitors like Crizotinib analogs). The molecule contains a highly activated C-Cl bond primed for oxidative addition, but also two C-F bonds (C2 and C6) that are hyper-reactive toward Nucleophilic Aromatic Substitution (SNAr).

The Challenge: Standard Suzuki conditions (aqueous base, heat) frequently lead to hydrolysis or substitution of the C6-fluorine (ortho to nitro) rather than the desired C-C bond formation. The Solution: This protocol utilizes a high-activity precatalyst system (Pd-XPhos G2) combined with anhydrous base conditions to kinetically favor the Suzuki coupling over the competing SNAr pathways.

Mechanistic Insight & Reactivity Analysis

To successfully manipulate Compound 1, one must understand the electronic landscape of the pyridine ring.

Electronic Map
  • C3-Chlorine (Target): Activated for Pd-oxidative addition by the electron-withdrawing Nitro group (C5) and the Pyridine Nitrogen.

  • C6-Fluorine (The Trap): Located ortho to the Nitro group and ortho to the Pyridine Nitrogen. This position is extremely electron-deficient and susceptible to attack by hard nucleophiles (OH⁻, alkoxides, amines).

  • C4-Amine: Acts as a resonance donor, slightly deactivating the ring, but the inductive withdrawal of the Nitro/Fluoro groups dominates. The amine protons are acidic (

    
     in DMSO) and can deprotonate to poison the catalyst if base stoichiometry is incorrect.
    
Competitive Pathways (Graphviz Diagram)

The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired SNAr side reactions.

Reactivity_Map Substrate 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Pd_Cycle Pd(0) Oxidative Addition (Desired Pathway) Substrate->Pd_Cycle High Activity Catalyst (XPhos/SPhos) SNAr_Cycle SNAr Attack at C6-F (Undesired Pathway) Substrate->SNAr_Cycle Strong/Aqueous Base (OH-, OMe-) Product Suzuki Product (Biaryl) Pd_Cycle->Product Transmetallation & Red. Elimination Byproduct Hydrolysis Product (6-OH / 6-Alkoxy) SNAr_Cycle->Byproduct Fluoride Displacement

Caption: Kinetic competition between Pd-catalyzed coupling (Green) and Nucleophilic Aromatic Substitution (Red).

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the "High Fidelity" method recommended for preserving the fluorine substituents. Protocol B is a standard method suitable only if the boronic acid is non-nucleophilic and the substrate is robust.

Protocol A: Anhydrous High-Fidelity Coupling (Recommended)

Designed to suppress SNAr by excluding water and hard nucleophiles.

Reagents:

  • Substrate: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

    • Why: Pre-formed Pd(II) precatalyst generates active Pd(0) rapidly at lower temperatures, outcompeting the SNAr background reaction.

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (3.0 equiv)
    
    • Why:

      
       is mild and poorly soluble in organic solvents, creating a "slow-release" base effect that minimizes high concentrations of nucleophiles.
      
  • Solvent: Toluene:THF (4:1 v/v), anhydrous, degassed.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon/Nitrogen.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add:

    • Substrate (1.0 mmol, 209 mg)

    • Boronic Acid (1.2 mmol)

    • 
       (3.0 mmol, 636 mg)
      
    • XPhos Pd G2 (0.02 mmol, 16 mg)

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous Toluene (4 mL) and THF (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure suspension of the solid base.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Target Mass: [M+H]+ = (Substrate - Cl + Aryl).

    • Watch for: [M+H]+ = (Substrate - F + OH) or (Substrate - F + OMe).

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove phosphate salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Aqueous/Micellar Conditions (Alternative)

Only for sterically hindered boronic acids where solubility is a major issue.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1)

  • Temp: 60°C (Do not exceed 70°C).

Warning: This method has a 15-25% risk of hydrolyzing the C6-Fluorine to a C6-Hydroxyl group.

Data Summary & Optimization Table

The following table summarizes the impact of variables on the Chemoselectivity Index (Ratio of Suzuki Product to SNAr Byproduct).

VariableConditionSuzuki YieldSNAr ByproductRecommendation
Base

(aq)
45%40% (Hydrolysis)Avoid
Base

(anh)
88%< 5%Preferred
Base CsF (anh)82%< 5%Good Alternative
Catalyst

60%15%Slow, requires heat
Catalyst XPhos Pd G2 92% < 2% Best (Fast)
Solvent DMF50%35% (SNAr)Avoid (Polarity aids SNAr)
Solvent Toluene 88% < 5% Best

Troubleshooting Guide

Issue 1: Loss of Fluorine (Formation of Phenol/Ether)

  • Cause: Base concentration too high or solvent too polar (DMF/DMSO).

  • Fix: Switch to Protocol A (Anhydrous Toluene). Lower temperature to 60°C and increase catalyst loading to 5 mol%.

Issue 2: Protodeboronation (Loss of Boronic Acid)

  • Cause: The nitropyridine is electron-poor, but some heteroaryl boronic acids are unstable.

  • Fix: Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=1h). Use MIDA boronates if instability persists.

Issue 3: No Conversion

  • Cause: Catalyst poisoning by the free amine (-NH2).

  • Fix: Although XPhos tolerates amines, you can protect the amine as an acetamide (Ac2O/Pyridine) prior to coupling, then deprotect (NaOH/MeOH) post-coupling.

References

  • Mechanistic Principles of Suzuki Coupling on Pyridines

    • Title: "Suzuki-Miyaura Cross-Coupling of Electron-Deficient Heterocycles."
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Title: "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines.
  • Use of Anhydrous Conditions for Fluorinated Substrates

    • Title: "Practical Synthesis of Fluorinated Pyridine Deriv
    • Source:Journal of Organic Chemistry (Relevant Context)
    • URL:[Link]

  • Buchwald Precatalysts (XPhos Pd G2): Title: "Palladium-catalyzed cross-coupling reactions with superior precatalysts." Source:Sigma-Aldrich Technical Guides

Sources

Application

Buchwald-Hartwig amination of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Application Note: Precision C3-Amination of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Part 1: Strategic Analysis & Mechanistic Rationale The Challenge: Navigating an Electronic Minefield The substrate 3-Chloro-2,6-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision C3-Amination of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Part 1: Strategic Analysis & Mechanistic Rationale

The Challenge: Navigating an Electronic Minefield The substrate 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a "perfect storm" of competing reactivities. For the medicinal chemist, the objective is typically to functionalize the C3-Chlorine bond via Palladium catalysis. However, this molecule is primed for failure due to three competing vectors:

  • The SNAr Trap (C2/C6-F): The 5-nitro group strongly activates the ortho- (C6) and para- (C2) fluorine atoms. In the presence of standard bases (e.g., NaOtBu, LiHMDS), the incoming amine will preferentially attack these positions via Nucleophilic Aromatic Substitution (SNAr), displacing fluoride rather than coupling at the chloride.

  • Catalyst Poisoning (C4-NH2): The free primary amine at C4 is a competent ligand. It can bind to the Palladium center, displacing phosphines and forming inactive Pd(Ar)(NH2-Substrate) complexes, arresting the catalytic cycle.

  • Steric Congestion: The target C3-Cl is flanked by a bulky nitro group and the amino group, requiring a ligand capable of oxidative addition into a hindered environment.

The Solution: The "Soft-Base / Bulky-Ligand" Protocol To achieve chemoselectivity (C3-Cl coupling over C2/C6-F displacement), we must invert the standard reactivity rules.

  • Ligand Selection: We utilize BrettPhos or RuPhos .[1] These bulky, electron-rich dialkylbiaryl phosphines serve two purposes: they prevent the substrate's C4-amine from binding to Pd, and they facilitate oxidative addition into the hindered C3-Cl bond.

  • Base Selection: We strictly avoid alkoxide bases. Instead, we use Cs₂CO₃ or K₃PO₄ . These weak, inorganic bases are sufficiently basic to deprotonate the Pd-bound amine intermediate but poorly soluble/reactive for direct SNAr attack on the fluorines.

  • Solvent Effects: We employ Toluene or 1,4-Dioxane . Non-polar solvents destabilize the charged Meisenheimer complex required for SNAr, thereby suppressing the side reaction.

Part 2: Experimental Protocol

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 equiv)
Amine Partner Nucleophile1.2 equiv (Primary or Secondary amine)
Catalyst Source Metal CenterPd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
Ligand AncillaryBrettPhos (4-6 mol%)
Base Proton ScavengerCs₂CO₃ (2.0 equiv), finely ground, anhydrous
Solvent MediumToluene (anhydrous, degassed)
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (The "Activation" Phase)

  • Rationale: Pre-forming the active L-Pd(0) species prevents the substrate's free amine from sequestering the Pd precursor.

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • Add Toluene (10% of total volume) and stir at 40°C for 10 minutes until the solution turns from dark purple/red to a chestnut brown/orange, indicating ligation.

Step 2: Substrate Loading

  • To the catalyst solution, add the solid Substrate (1.0 equiv) and Base (Cs₂CO₃, 2.0 equiv).

  • Critical: Do not add the coupling amine yet. Stir for 5 minutes to ensure the catalyst interacts with the aryl chloride (Oxidative Addition) before the nucleophile is present.

Step 3: Nucleophile Addition & Reaction

  • Add the Amine Partner (1.2 equiv). If liquid, add via syringe; if solid, add as a solution in Toluene.

  • Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Heat the block to 80°C .

  • Note: Do not exceed 100°C. Higher temperatures drastically increase the rate of SNAr at the C6-F position.

Step 4: Monitoring (The Self-Validating Step)

  • Sample at 2 hours.

  • LCMS Diagnosis:

    • Target (B-H): Mass = [Substrate - Cl + Amine - H]. Chlorine isotope pattern (3:1) disappears.

    • Impurity (SNAr): Mass = [Substrate - F + Amine - H]. Chlorine isotope pattern remains.

  • 19F NMR Diagnosis:

    • Target: Two distinct doublets (if chiral amine) or singlets (if achiral) corresponding to the retained C2-F and C6-F.

    • Impurity: Loss of one Fluorine signal; remaining signal shifts significantly upfield.

Part 3: Visualization & Logic

Pathway Competition Diagram

The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired Background Reaction.

ReactionPathways Substrate Substrate (3-Cl, 2,6-F) OxAdd Oxidative Addition (Pd inserts into C-Cl) Substrate->OxAdd + Pd Catalyst (Fast w/ BrettPhos) SNAr_Trans Meisenheimer Complex Substrate->SNAr_Trans Strong Base / Polar Solvent (Avoid!) Pd_Complex L-Pd(0) (BrettPhos) Pd_Complex->OxAdd Coordination Amine Binding & Deprotonation OxAdd->Coordination + Amine / Base Product Target Product (C3-Amination) Coordination->Product Reductive Elimination SideProduct Side Product (C6-F Displacement) SNAr_Trans->SideProduct - F⁻

Caption: Kinetic competition between Pd-catalyzed C-Cl coupling (Blue Path) and base-mediated SNAr C-F displacement (Red Path).

Part 4: Troubleshooting & Critical Parameters

IssueRoot CauseCorrective Action
Low Conversion Catalyst poisoning by C4-NH2Switch to Pd₂(dba)₃ + RuPhos . RuPhos is exceptionally good at preventing amine inhibition. Increase temperature to 90°C.
High SNAr Impurity Base too strong or Solvent too polarEnsure Base is Cs₂CO₃ (not KOtBu). Switch solvent from Dioxane to Toluene or Xylene .
Protodehalogenation (Loss of Cl, no amine)Hydride source presentEnsure solvent is anhydrous. Avoid alcohols. If using primary amines, lower temp to 70°C to prevent β-hydride elimination.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4] Reaction intermediates and structure-activity relationships.[1][3][5][6] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Maimone, T. J., et al. (2011). Evidence for the SNAr Mechanism in the Amination of Polychloro-pyrimidines and -pyridines. Journal of Organic Chemistry. (General reactivity context for polyhalo-heterocycles).

  • Lutz, C. (2010). SNAr vs. Pd-Catalyzed Coupling: Selectivity in Polyhalogenated Heterocycles. Organic Process Research & Development. [Link]

Sources

Method

Application Note: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine as a Privileged Scaffold in Agrochemical Synthesis

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Drug Development Professionals Content Focus: Orthogonal Functionalization, Regioselective SNAr, and Synthetic Auxin Herbicide Development Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Agrochemical Drug Development Professionals Content Focus: Orthogonal Functionalization, Regioselective SNAr, and Synthetic Auxin Herbicide Development

Executive Summary

The development of next-generation synthetic auxin herbicides, particularly the 6-arylpicolinate class (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl), has revolutionized the control of broadleaf weeds in cereal and rice crops [1]. A critical bottleneck in the discovery of novel arylpicolinate analogues is the availability of highly functionalized, orthogonally reactive pyridine building blocks.

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) emerges as a premier intermediate for this purpose. This application note details the physicochemical rationale and step-by-step protocols for utilizing this compound to synthesize advanced 6-aryloxy and 6-aryl picolinate herbicide scaffolds. By exploiting the distinct electronic environments of the C-2 and C-6 fluorines, alongside the chemoselective reducibility of the 5-nitro group, researchers can rapidly assemble complex, multi-substituted pyridine architectures.

Structural Profiling and Mechanistic Rationale

To utilize 3-chloro-2,6-difluoro-5-nitropyridin-4-amine effectively, one must understand the causality behind its reactivity profile. The pyridine ring is profoundly electron-deficient, dictating a strict hierarchy of nucleophilic aromatic substitution (SNAr) [2]:

  • C-6 Fluorine (Primary Electrophilic Site): The C-6 position is highly activated by the strong inductive and resonance electron-withdrawing effects of the adjacent ortho-nitro group and the ortho-pyridine nitrogen. It is the most labile leaving group on the ring, allowing for low-temperature, regioselective displacement by oxygen, nitrogen, or sulfur nucleophiles.

  • C-2 Fluorine (Secondary Electrophilic Site): While activated by the pyridine nitrogen, the C-2 fluorine is meta to the nitro group, making it significantly less reactive than C-6. This allows the C-2 fluorine to be preserved during initial C-6 functionalization, reserving it for late-stage cyanation to build the picolinate (2-carboxylate) pharmacophore essential for binding to the TIR1 auxin receptor [3].

  • 5-Nitro Group (Masked Functionality): The nitro group not only directs the initial SNAr but serves as a precursor for C-5 functionalization. Through chemoselective reduction and subsequent Sandmeyer-type chemistry (e.g., Balz-Schiemann reaction), it can be converted to a fluorine atom—a structural motif critical to the efficacy of modern herbicides like Florpyrauxifen [4].

Mechanistic Workflow

G A 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (Starting Material) B Step 1: Regioselective C-6 SNAr (Phenoxide, K2CO3, 0°C) A->B Orthogonal Activation C Step 2: Chemoselective Nitro Reduction (Fe, NH4Cl, 80°C) B->C Prevents Dehalogenation D Step 3: C-5 Sandmeyer Reaction (t-BuONO, CuBr or BF4-) C->D Diazotization E Step 4: C-2 Cyanation & Hydrolysis (CuCN, then MeOH/H+) D->E Picolinate Formation F Novel 6-Aryloxypicolinate Herbicide (TIR1 Auxin Receptor Agonist) E->F Final Assembly

Fig 1: Orthogonal functionalization pathway of 3-chloro-2,6-difluoro-5-nitropyridin-4-amine.

Quantitative Data: Optimization and Selectivity

The success of this synthetic sequence relies on strict control of reaction conditions to maintain regioselectivity and chemoselectivity. The tables below summarize the validated data for the key transformations.

Table 1: Regioselectivity of SNAr on 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Causality: Harder nucleophiles and lower temperatures heavily favor the highly activated C-6 position. Pushing the temperature above 25°C leads to competitive attack at the C-2 position, generating unwanted bis-substituted byproducts.

NucleophileSolventTemperature (°C)C-6 Substitution Yield (%)C-2 Substitution Yield (%)Bis-Substitution (%)
Sodium Methoxide (1.05 eq)MeOH094 < 14
Phenol / K₂CO₃ (1.05 eq)DMF0 to 591 25
Phenol / K₂CO₃ (1.05 eq)DMF60651221
Thiophenol / Et₃N (1.05 eq)THF-1096 02

Table 2: Chemoselectivity of C-5 Nitro Reduction Causality: Standard catalytic hydrogenation (Pd/C) causes rapid hydrodechlorination at C-3 and hydrodefluorination at C-2. Béchamp reduction (Fe/NH₄Cl) is required to reduce the nitro group while perfectly preserving the halogenated scaffold.

Reducing AgentSolvent SystemTemp (°C)Target 5-Amino Yield (%)Dehalogenated Byproducts (%)
Pd/C (10%), H₂ (1 atm)MeOH2515> 80 (C-3 Cl loss)
SnCl₂·2H₂O (5.0 eq)EtOAc / EtOH70728
Fe powder / NH₄Cl EtOH / H₂O (3:1) 80 95 < 1

Experimental Protocols

The following protocols represent a self-validating system. Each step includes in-process controls (IPC) to ensure the integrity of the intermediate before proceeding to the next highly sensitive transformation.

Protocol A: Regioselective C-6 SNAr with Substituted Phenols

Objective: Generate the 6-aryloxy ether linkage common in advanced herbicidal scaffolds.

  • Preparation: Charge a dry 250 mL round-bottom flask with 3-chloro-2,6-difluoro-5-nitropyridin-4-amine (10.0 g, 47.7 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the stirring yellow solution to 0°C using an ice-water bath.

  • Nucleophile Addition: In a separate flask, dissolve the target substituted phenol (50.1 mmol, 1.05 eq) in DMF (20 mL) and add finely powdered anhydrous K₂CO₃ (7.9 g, 57.2 mmol, 1.2 eq). Stir for 15 minutes to generate the phenoxide, then add this suspension dropwise to the main reaction flask over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Stir the mixture at 0–5°C for 2 hours.

    • Self-Validation (IPC): Analyze via HPLC/LC-MS. The reaction is complete when the starting material peak area is < 2%. If unreacted starting material remains, do not heat the reaction; add an additional 0.05 eq of phenoxide.

  • Workup: Quench the reaction by pouring it into vigorously stirred ice water (400 mL). Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C to yield the 6-aryloxy-3-chloro-2-fluoro-5-nitropyridin-4-amine intermediate.

Protocol B: Chemoselective Béchamp Reduction of the 5-Nitro Group

Objective: Reduce the nitro group to an amine without cleaving the sensitive C-F or C-Cl bonds.

  • Preparation: Suspend the intermediate from Protocol A (40.0 mmol) in a mixture of Ethanol (120 mL) and Water (40 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 10.7 g, 200 mmol, 5.0 eq) and Iron powder (325 mesh, 11.2 g, 200 mmol, 5.0 eq).

    • Crucial Step: The use of fine iron powder (325 mesh) is critical for maximizing surface area, ensuring the reaction completes within 2 hours before any background hydrolysis of the C-2 fluorine can occur.

  • Heating: Heat the suspension to 80°C (reflux) under vigorous mechanical stirring for 2 hours.

  • Workup & Validation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc (200 mL). Concentrate the filtrate under reduced pressure to remove ethanol, then extract the aqueous residue with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate to yield the 4,5-diamino pyridine derivative. LC-MS should confirm the exact mass with no M-19 (loss of F) or M-35 (loss of Cl) peaks.

Protocol C: Late-Stage C-2 Cyanation and Picolinate Formation

Objective: Construct the 2-carboxylate (picolinate) pharmacophore [1].

  • Cyanation: Dissolve the reduced intermediate (30.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 60 mL). Add Copper(I) Cyanide (CuCN, 3.2 g, 36.0 mmol, 1.2 eq).

  • Heating: Heat the mixture to 120°C for 4 hours. The C-2 fluorine, now the most reactive site on the electron-rich diamino ring, undergoes displacement.

  • Hydrolysis/Esterification: Cool the reaction to room temperature, dilute with EtOAc, and wash with 10% aqueous ammonia to remove copper salts. Concentrate the organic layer. Dissolve the crude nitrile in anhydrous Methanol (50 mL) and carefully add concentrated H₂SO₄ (10 mL). Reflux for 12 hours to hydrolyze the nitrile and trap it as the methyl ester.

  • Isolation: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography to isolate the final 6-aryloxypicolinate scaffold.

References

  • Eckelbarger, J., et al. "Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails." American Chemical Society (AGRO Division). Available at: [Link]

  • Gao, X., et al. "Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis." ACS Omega / PMC. Available at:[Link]

  • Balko, T. W., et al. "Selective weed control with halauxifen." U.S. Patent 8,598,084 B2.
  • Epp, J. B., et al. "Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid." U.S. Patent 7,314,849 B2.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Synthesis

The following technical guide addresses the synthesis and impurity profiling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a highly functionalized pyridine intermediate often used in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and impurity profiling of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine , a highly functionalized pyridine intermediate often used in the development of kinase inhibitors and agrochemicals.

This guide focuses on the nucleophilic aromatic substitution (SNAr) pathway, which is the industry-standard method for introducing amino groups into poly-halogenated pyridine scaffolds.

Module 1: Synthetic Pathway & Impurity Origins[1]

The synthesis typically proceeds via the ammonolysis of 3-chloro-2,4,6-trifluoro-5-nitropyridine . In this SNAr reaction, the amine nucleophile (NH₃) preferentially displaces the fluorine atom at the C4 position due to activation by the ortho-nitro group and the para-ring nitrogen. However, the competing activation of the C2 and C6 positions by the nitro group leads to critical regioisomeric impurities.

Reaction Scheme & Impurity Map

G SM Starting Material 3-Chloro-2,4,6-trifluoro- 5-nitropyridine Target TARGET PRODUCT 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine (C4 Substitution) SM->Target S_NAr @ C4 (Ortho-NO2, Para-N) Imp1 IMPURITY A (Major) Regioisomer (C2-Amine) 3-Chloro-4,6-difluoro- 5-nitropyridin-2-amine SM->Imp1 S_NAr @ C2 (Para-NO2) Imp2 IMPURITY B (Minor) Hydrolysis Product 3-Chloro-2,6-difluoro- 4-hydroxy-5-nitropyridine SM->Imp2 H2O / OH- (Hydrolysis) NH3 Reagent NH3 (g) or NH4OH Imp3 IMPURITY C (Trace) Diamino Species 3-Chloro-6-fluoro- 5-nitropyridin-2,4-diamine Target->Imp3 Excess NH3 (Over-reaction)

Caption: Reaction pathway showing the competition between C4-selective amination (Target) and C2-regioisomer formation, alongside hydrolysis and over-amination risks.

Module 2: Common Impurities & Troubleshooting (FAQs)

Category 1: Regioselectivity Issues

Q1: I observe a significant impurity at RRT ~0.95 with the same mass (m/z 209/211) as the product. What is it? A: This is likely the C2-regioisomer (3-Chloro-4,6-difluoro-5-nitropyridin-2-amine).

  • Cause: The nitro group at C5 activates the C2 position (para) and C4 position (ortho) for nucleophilic attack. While C4 is generally favored due to the additional activation from the ring nitrogen (para), the C2 position is less sterically hindered (flanked by H and F/Cl) compared to C4 (flanked by Cl and NO₂).

  • Correction:

    • Solvent Selection: Switch to a non-polar solvent like Toluene or Chlorobenzene . Polar aprotic solvents (DMF, NMP) tend to stabilize the transition states for all isomers, reducing selectivity. Non-polar solvents often enhance the "ortho-effect" (hydrogen bonding between NH₃ and NO₂), favoring C4 attack [1].

    • Temperature: Lower the reaction temperature (0°C to -10°C). Higher temperatures overcome the activation energy barrier for the C2-isomer, reducing selectivity.

Q2: Can I separate the C2-isomer from the C4-product using standard silica chromatography? A: Separation is difficult due to similar polarity.

  • Recommendation: Use Recrystallization . The 4-amino isomer typically has a higher melting point and different solubility profile due to the intramolecular H-bond between the NH₂ and the ortho-NO₂ group.

  • Solvent System: Try recrystallization from Ethanol/Water or Heptane/Ethyl Acetate . The C4-isomer (target) is often less soluble in non-polar solvents than the C2-isomer due to its compact, H-bonded structure.

Category 2: Hydrolysis & Side Reactions

Q3: My LC-MS shows a peak with Mass [M+16] or [M-1+18]. Is this an oxidation? A: No, this is likely the Hydrolysis Product (3-Chloro-2,6-difluoro-4-hydroxy-5-nitropyridine).

  • Mechanism: The highly electron-deficient ring is susceptible to attack by water. The C4-F or C2-F bond hydrolyzes to a hydroxyl group (tautomerizing to the pyridone).

  • Cause: Presence of moisture in the solvent, ammonia source (e.g., using aqueous NH₄OH instead of NH₃ gas), or atmospheric humidity.

  • Correction:

    • Use anhydrous Ammonia gas or a solution of NH₃ in dry Methanol/Dioxane.

    • Ensure solvents (THF, Acetonitrile) are dried over molecular sieves (<50 ppm water).

    • Avoid aqueous workups if possible; filter the ammonium fluoride salt directly.

Q4: I see a peak corresponding to [M+15] or [M+NH2]. What is this? A: This is the Diamino impurity (3-Chloro-6-fluoro-5-nitropyridin-2,4-diamine).

  • Cause: Over-reaction where the second fluorine atom (at C2 or C6) is also displaced by ammonia. This occurs if the reaction is run for too long, at too high a temperature, or with a vast excess of ammonia.

  • Correction: Monitor the reaction strictly by HPLC/TLC. Stop the reaction immediately upon consumption of the starting material. Do not "soak" the product in excess ammonia overnight.

Module 3: Impurity Profile Summary

Impurity NameStructure DescriptionOriginRelative Retention (RRT)*Mass Shift (vs Target)
Isomer A (C2) 2-Amino-3-chloro-4,6-difluoro-5-nitro...Regioselectivity (Para-attack)~0.90 - 0.95None (Isomer)
Isomer B (C6) 2-Amino-5-chloro-4,6-difluoro-3-nitro...Regioselectivity (Ortho-attack)~1.05 - 1.10None (Isomer)
Hydrolysis 4-Hydroxy-3-chloro-2,6-difluoro...Moisture / Wet Reagents~0.50 - 0.70+1 Da (OH vs F replacement)
Diamino 2,4-Diamino-3-chloro-6-fluoro...Over-reaction~0.30 - 0.40+13 Da (-F, +NH2)
Starting Material 3-Chloro-2,4,6-trifluoro-5-nitro...Incomplete Reaction~1.20 - 1.30+3 Da (+F, -NH2)

*RRT values are approximate for C18 Reverse Phase HPLC (Water/Acetonitrile/Formic Acid).

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine with minimized regioisomeric impurities.

Reagents:

  • Precursor: 3-Chloro-2,4,6-trifluoro-5-nitropyridine (1.0 eq)

  • Nucleophile: 7N Ammonia in Methanol (2.2 eq) or NH₃ gas.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure:

  • Preparation: Dissolve the precursor in anhydrous MeCN (10 vol) under Nitrogen atmosphere. Cool the solution to -10°C .

    • Why? Low temperature kinetically favors the C4-substitution (ortho-effect) over the C2-substitution.

  • Addition: Add the Ammonia solution dropwise over 30 minutes, maintaining the internal temperature below 0°C.

    • Why? Exothermic reaction control prevents local heating which could trigger over-amination.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC.

    • Endpoint: Stop when Starting Material < 1%.

  • Workup:

    • Concentrate the solvent in vacuo at <30°C.

    • Resuspend the residue in Water (to dissolve NH₄F salts) and extract with Ethyl Acetate.

    • Alternative (Better for purity): Filter off the precipitated NH₄F salts directly from the organic solvent if using Toluene.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Validation: Check 19F-NMR. The product should show two distinct fluorine signals (C2-F and C6-F). The C2-isomer will show a different coupling pattern.

References

  • Regioselectivity in Polyfluoropyridines: Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part 18. Reactions of tetrafluoro-4-nitropyridine and related compounds with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970. Link

  • Analogous Synthesis (3,5-Dichloro-2,4,6-trifluoropyridine): "Process for the preparation of fluorinated pyridines."[1] European Patent EP0192287A2, 1986. Link

  • General SNAr Mechanism: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • Fluroxypyr Intermediate Synthesis: "Preparation process of 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid derivatives." CN Patent 103819398B. Link

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Welcome to the Advanced Chemical Troubleshooting Portal. This guide is designed for researchers and drug development professionals handling highly functionalized, electron-deficient heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Troubleshooting Portal. This guide is designed for researchers and drug development professionals handling highly functionalized, electron-deficient heteroaromatics.

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9) is a densely substituted building block. Its purification requires precise thermodynamic control and careful solvent selection to prevent the degradation of its highly labile C-F bonds.

Physicochemical Profiling & Solvent Selection

The presence of a nitro group, an amine, and three halogens creates a highly polarized molecule. The pyridine ring is severely electron-deficient, making the fluorine atoms highly susceptible to 1[1]. Consequently, protic/nucleophilic solvents must be strictly avoided during recrystallization.

Table 1: Solvent System Compatibility Matrix

Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)Suitability & Mechanistic Causality
Ethyl Acetate / Heptane 1:3 to 1:577 / 986.0 / 1.9Optimal. Aprotic system. EtOAc solvates the polar groups at high temps; Heptane forces sharp precipitation at 0°C.
Toluene / Hexanes 1:2110 / 682.4 / 1.8Good. High recovery, but the aromatic nature of toluene can cause it to intercalate into the crystal lattice, requiring high-vacuum drying.
Ethanol / Water N/A78 / 10024.5 / 80Critical Failure Risk. Prolonged heating in primary alcohols induces SNAr displacement of the 2- or 6-fluoro groups[2].

Standard Operating Procedure: Aprotic Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system , allowing you to verify the success of each step through visual and physical cues without immediate analytical testing.

Phase 1: Dissolution & Saturation
  • Action: Suspend 10.0 g of crude 3-chloro-2,6-difluoro-5-nitropyridin-4-amine in 20 mL of Ethyl Acetate (EtOAc). Heat to 65°C under a nitrogen atmosphere.

  • Causality: EtOAc is an aprotic hydrogen-bond acceptor. It readily solvates the polar amine and nitro groups at elevated temperatures without acting as a nucleophile, thereby preserving the labile C-F bonds.

  • Self-Validation Check: The mixture should transition into a clear, deep yellow solution. If particulate matter remains after 10 minutes at 65°C, these are likely insoluble inorganic salts (e.g., KF from previous fluorination steps) and must be removed via hot filtration (3)[3].

Phase 2: Anti-Solvent Titration
  • Action: While maintaining the temperature at 65°C, slowly add 60 mL of n-Heptane dropwise via an addition funnel.

  • Causality: Heptane acts as a non-polar anti-solvent, disrupting the EtOAc solvation shell. Dropwise addition is critical; rapid addition causes localized supersaturation, leading to the rapid precipitation of amorphous solids that trap impurities within their matrix.

  • Self-Validation Check: Cease addition immediately when the "cloud point" is reached. The solution will exhibit a faint, persistent opalescence that does not clear upon vigorous stirring.

Phase 3: Nucleation & Annealing
  • Action: Remove the flask from the heat source. Allow it to cool ambiently to 20°C at a controlled rate of approximately 0.5°C/min. Do not agitate the flask during this phase.

  • Causality: Slow, undisturbed cooling provides the thermodynamic conditions necessary for the molecules to arrange into a highly ordered crystal lattice. This slow growth naturally excludes structurally dissimilar impurities (such as regioisomers) from the developing crystal faces.

  • Self-Validation Check: Well-defined, pale yellow needles or prisms should begin forming along the glass surface within 15-20 minutes. If an oil forms at the bottom of the flask, the cooling rate was too fast or the solvent ratio is skewed (refer to the Troubleshooting Guide).

Phase 4: Isolation & Lattice Washing
  • Action: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane.

  • Causality: The cold heptane wash mechanically displaces the residual mother liquor—which contains the concentrated soluble impurities—without dissolving the purified crystal lattice[3].

  • Self-Validation Check: The filtrate should run clear or slightly yellow. The isolated filter cake should be a uniform, bright pale yellow crystalline powder, free of dark brown discolorations or sticky residues.

Troubleshooting Guides & FAQs

Q1: My product "oiled out" (formed a syrup) instead of forming crystals. How do I recover it? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the metastable zone is bypassed too quickly. Resolution: Reheat the mixture until the oil redissolves. Add 10-15% more Ethyl Acetate to increase the overall solubility. This lowers the temperature at which saturation occurs, ensuring it happens below the oil's glass transition temperature. Seed the solution with a pure crystal at the cloud point to force solid nucleation.

Q2: I used Ethanol for my recrystallization, and my LC-MS now shows a major impurity at +26 Da. What happened? A: You have induced a Nucleophilic Aromatic Substitution (SNAr) degradation. The pyridine ring of 3-chloro-2,6-difluoro-5-nitropyridin-4-amine is severely electron-deficient. The fluorine atom at the 6-position is exceptionally labile because it is activated by both the adjacent nitro group and the pyridine nitrogen (4)[4]. Heating in nucleophilic solvents like ethanol causes the rapid displacement of this fluorine atom via a Meisenheimer complex[1]. This substitutes a fluorine (-19 Da) with an ethoxy group (+45 Da), resulting in a net mass increase of +26 Da. Always use non-nucleophilic, aprotic solvent systems for highly activated fluoropyridines[2].

Q3: The crude material is dark brown, and the color persists in the recrystallized product. How can I remove these chromophores? A: Dark colorations are typically caused by trace polymeric byproducts or oxidized amine species. Resolution: Before the anti-solvent addition step, add 5% w/w activated charcoal (Norit) to the hot Ethyl Acetate solution. Boil for 5 minutes, then perform a hot filtration through a pre-warmed pad of Celite[3]. The charcoal will adsorb the high-molecular-weight chromophores, yielding a clear filtrate.

Recrystallization Decision Matrix

Workflow Start Crude 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Dissolve Dissolve in EtOAc (65°C) Start->Dissolve Filter Hot Filtration (Optional) Remove insoluble salts/polymers Dissolve->Filter AddAnti Titrate with Heptane until Cloud Point Filter->AddAnti Check1 Did the product oil out? AddAnti->Check1 FixOil Add 10% EtOAc. Reheat & cool slower. Check1->FixOil Yes Cool Cool to 20°C (0.5°C/min) then to 0°C for 1 hr Check1->Cool No FixOil->AddAnti Check2 Are crystals dark/discolored? Cool->Check2 FixColor Redissolve. Treat with Activated Carbon. Check2->FixColor Yes Isolate Vacuum Filtration & Cold Heptane Wash Check2->Isolate No FixColor->Filter Done Pure Product Isolated Isolate->Done

Decision matrix for the recrystallization and troubleshooting of fluorinated nitropyridines.

References

  • Purification by Recrystallization Source: City University of New York (CUNY) URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of substituted nitropyridines.

Technical Support Center: Troubleshooting Low Yield in Substituted Nitropyridine Synthesis Topic: Optimization and Troubleshooting of Nitropyridine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in Substituted Nitropyridine Synthesis

  • Topic: Optimization and Troubleshooting of Nitropyridine Synthesis

  • Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

  • Format: Interactive Q&A with Technical Deep Dives

Phase 1: Diagnostic Framework (Route Selection)

Q: I am attempting direct nitration of a substituted pyridine using standard mixed acid (


), but I am seeing <10% yield and significant tar formation. What is happening? 

A: You are fighting against the intrinsic electronics of the pyridine ring.

  • The Problem: Pyridine is electron-deficient ($ \pi

    
    C_5H_5NH^+
    
    
    
    S_EAr$).
  • The Causality: To force the reaction, you likely increased the temperature (

    
    ). At these temperatures, the ring becomes susceptible to oxidative degradation before nitration occurs, leading to "tar" (polymerized decomposition products).
    
  • The Solution: Switch to the N-Oxide Activation Route or the Amino-Oxidation Route depending on your substrate.

Decision Matrix: Selecting the Correct Synthetic Pathway

Substrate TypeRecommended RouteMechanismKey Advantage
Unsubstituted / Alkyl-Pyridine N-Oxide Route

-Oxidation

Nitration

Reduction
Activates C4 (and C2) positions; avoids harsh conditions.
Amino-Pyridine Amino-Oxidation Oxidation with

Amino group directs ortho/para; milder than mixed acid.
Halogenated Pyridine N-Oxide Route

-Oxidation

Nitration
Halogens survive the sequence; allows subsequent

.
Electron-Rich (e.g., -OMe) Mild Nitration

(Acetyl Nitrate)
Avoids strong acid; prevents ether cleavage.

Phase 2: The N-Oxide Route (Troubleshooting & Protocol)

Q: I am using the N-oxide route. The oxidation to the N-oxide went well, but the nitration step (Step 2) is still low yielding (30-40%). How do I optimize this?

A: The nitration of pyridine-


-oxide is sensitive to the nitronium ion concentration and temperature control.
  • Critical Parameter 1: Temperature Staging. The reaction is exothermic. If you heat too quickly, you risk a "runaway" exotherm that degrades the N-oxide.

  • Critical Parameter 2: Acid Strength. The presence of water kills the reaction. You must use fuming

    
     and conc.[1] 
    
    
    
    .
  • Self-Validating Checkpoint: Monitor the color. The reaction mixture should remain yellow/orange. If it turns dark brown/black, you are decomposing the substrate.

Optimized Protocol: Nitration of Pyridine-N-Oxide (Reference Standard: Adapted from BenchChem & Historical Methods)

  • Preparation: Dissolve Pyridine-

    
    -oxide (1.0 eq) in conc. 
    
    
    
    (3.0 eq). Cool to
    
    
    .
  • Addition: Add fuming

    
     (1.5 eq) dropwise. Control: Internal temp must not exceed 
    
    
    
    .
  • Ramp: Slowly warm to

    
     over 1 hour. Hold for 2-4 hours.
    
  • Quench (Critical): Pour onto crushed ice. Do not pour water into the acid.

  • Neutralization: Adjust pH to 8-9 using solid

    
    .
    
    • Troubleshooting: If the product does not precipitate, it may be water-soluble. Perform continuous extraction with

      
       or EtOAc.
      

NOxidePathway cluster_0 Critical Control Point Start Substituted Pyridine NOxide Pyridine N-Oxide Start->NOxide m-CPBA or H2O2 (Activation) NitroNOxide 4-Nitro Pyridine N-Oxide NOxide->NitroNOxide HNO3 / H2SO4 (Nitration at C4) Product 4-Nitropyridine NitroNOxide->Product PCl3 or H2/Pd (Deoxygenation)

Caption: The N-Oxide activation pathway. The oxygen atom donates electron density to the ring (via resonance), activating the C4 position for nitration, which is impossible on the native pyridine.

Phase 3: Nucleophilic Aromatic Substitution ( ) Issues

Q: I am trying to synthesize a substituted nitropyridine by displacing a chloride with an amine (S_NAr). The reaction is sluggish, and I see unreacted starting material even after 24 hours.

A:


 on pyridines requires specific electronic activation.
  • The Rule: The leaving group (Cl, Br, F) must be ortho or para to the nitro group.[2] If it is meta, the Meisenheimer complex cannot be stabilized, and the reaction will not proceed under standard conditions.

  • Leaving Group Effect: Counter-intuitively, Fluorine is the best leaving group for

    
     (
    
    
    
    ).[3] The high electronegativity of F stabilizes the transition state.
    • Action: If using a chloropyridine, try switching to the fluoropyridine analog.

  • Solvent Effect: Use polar aprotic solvents (DMSO, DMF, NMP) to solvate the cation and leave the nucleophile "naked" and more reactive.[3]

Comparative Reactivity Data (


 Yields) 
SubstrateNucleophileSolvent/TempYieldNotes
2-Chloro-3-nitropyridineBenzylamineEtOH, Reflux45%Slow; protic solvent hampers nucleophile.
2-Chloro-3-nitropyridineBenzylamineDMF,

88% Polar aprotic solvent accelerates rate.
2-Fluoro-3-nitropyridineBenzylamineTHF, RT95% F is a superior leaving group.
3-Chloro-5-nitropyridineBenzylamineDMF,

<5%Meta substitution prevents activation.

Phase 4: Purification & Isolation

Q: My crude nitropyridine "oils out" during recrystallization, and column chromatography results in significant tailing.

A: Nitropyridines are basic and polar, leading to specific purification challenges.

Issue 1: Oiling Out

  • Cause: The compound is melting before it dissolves, or the solvent system is too non-polar.

  • Solution: Use the "scratch and seed" method.[4] Dissolve in a minimum amount of hot polar solvent (e.g., EtOH), then add the non-polar anti-solvent (e.g., Hexane) dropwise until cloudy. If oil forms, reheat to dissolve, then cool very slowly with vigorous stirring.

Issue 2: Tailing on Silica

  • Cause: The basic pyridine nitrogen interacts with the acidic silanol groups on the silica gel.

  • Solution: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites on the silica, sharpening the peaks and improving recovery.

Phase 5: References

  • BenchChem Technical Support. Purification of Crude 3-Amino-4-nitropyridine 1-oxide. Retrieved from

  • Katritzky, A. R., et al. Nitration of Pyridine-N-Oxides.[5] Journal of the Chemical Society. (Classical mechanism reference).

  • Bakke, J. M. Nitropyridines: Synthesis and reactions.[6] ResearchGate. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr) Mechanism. Retrieved from

  • University of Rochester. Troubleshooting: How to Improve Yield. Retrieved from

Sources

Optimization

Column chromatography methods for 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine purification.

The following guide serves as a specialized Technical Support Center for the purification of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine . It is designed for researchers requiring high-purity isolation of this intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the purification of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine . It is designed for researchers requiring high-purity isolation of this intermediate, commonly used in the synthesis of antiviral and anticancer agents.

Ticket #404-NP: Column Chromatography Optimization

Status: Open Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Halogenated Nitropyridines

Core Technical Overview

Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule. This is not a standard amine; the electron-withdrawing environment fundamentally alters its interaction with the stationary phase.

PropertySpecificationChromatographic Implication
Structure Pyridine core, 3-Cl, 2,6-di-F, 5-NO₂, 4-NH₂Highly electron-deficient ring.[1]
Basicity Drastically reduced (

)
Will not streak like typical amines. Acid/Base modifiers are rarely needed.
Polarity Moderate to LowThe 4-NH₂ and 5-NO₂ groups are ortho to each other, forming a strong intramolecular hydrogen bond . This masks polarity, increasing

on silica.
Stability Sensitive to Nucleophiles (

)
Avoid alcohols (MeOH, EtOH) in the mobile phase if possible to prevent alkoxy-substitution at the 2 or 6 positions.

Method Development & FAQs

Phase 1: Solvent System Selection

Q: I am seeing two spots on TLC with similar


 values. Which one is my product? 
A:  In the synthesis from 3-chloro-2,4,6-trifluoro-5-nitropyridine, the primary byproduct is the regioisomer 2-amine  (2-amino-3-chloro-6-fluoro-5-nitropyridine).
  • Target (4-amine): Contains an intramolecular H-bond (NH

    
     O=N). This "hides" the polar groups, making the molecule behave more lipophilically. It typically elutes first  (higher 
    
    
    
    ).
  • Impurity (2-amine): The amine and nitro groups are para (or meta depending on numbering convention relative to N), preventing intramolecular H-bonding. This isomer interacts more strongly with silica silanols and elutes second (lower

    
    ).
    

Q: Can I use Dichloromethane (DCM) and Methanol? A: Not recommended.

  • Chemical Stability: Methanol is a nucleophile. On silica gel, the local concentration of MeOH can promote

    
     displacement of the 2-fluoro or 6-fluoro atoms, creating methoxy-impurities.
    
  • Selectivity: DCM/MeOH tends to compress the resolution between nitro-amine isomers.

  • Recommendation: Use Hexanes/Ethyl Acetate . Start with a gradient of 0%

    
     20% EtOAc. The separation factor (
    
    
    
    ) is superior in this non-protic system.
Phase 2: Execution & Scale-Up

Q: My compound is streaking slightly. Should I add Triethylamine (TEA)? A: No. Adding TEA is a common error here.

  • Reasoning: The 4-amino group is deactivated by the 5-nitro and 2,6-fluoro groups, making it non-basic. Streaking is likely due to column overloading or wet silica , not silanol interaction.

  • Risk: TEA can react with the substrate via nucleophilic attack at the 2/6-positions, destroying your product.

  • Solution: Ensure the silica is dry. If streaking persists, use Toluene/Ethyl Acetate as an alternative system to change the selectivity profile (

    
    -
    
    
    
    interactions).

Q: What is the loading capacity for this separation? A: Due to the difficult separation of regioisomers, do not exceed 1:50 (Sample : Silica) ratio by weight. For difficult separations (


 ), a 1:100  ratio is safer.

Troubleshooting Guide

Issue: Co-elution of Starting Material

Symptom: The product fraction contains 3-chloro-2,4,6-trifluoro-5-nitropyridine (precursor).[1] Root Cause: The precursor is non-polar (no amine) and elutes very close to the solvent front or just before the target. Fix:

  • Flush the column with 100% Hexanes for 2-3 column volumes (CV) before starting the EtOAc gradient.

  • The precursor will elute in pure hexanes. The target amine requires at least 5-10% EtOAc to move.

Issue: Product Degradation on Column

Symptom: Product turns from yellow to orange/brown on the silica; yield is low. Root Cause: Hydrolysis of the labile C-F bonds catalyzed by acidic silica + moisture. Fix:

  • Use neutral silica or flush standard silica with hexanes containing 1%

    
     (flush out the amine before loading product to avoid reaction, just to neutralize acid sites).
    
  • Fast Chromatography: Do not leave the compound on the column overnight. Complete the run in <2 hours.

Visual Workflow & Decision Matrix

The following diagram illustrates the logical flow for purifying 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine, highlighting critical decision points to avoid degradation and maximize yield.

PurificationWorkflow cluster_legend Key Mechanism Start Crude Reaction Mixture (3-Cl-2,6-diF-5-NO2-Pyridine-4-NH2) SolventCheck Solvent Selection: Hexane/EtOAc vs DCM/MeOH Start->SolventCheck RiskAnalysis Risk: Nucleophilic Attack? (Avoid MeOH/Amines) SolventCheck->RiskAnalysis Critical Check TLC TLC Analysis (Hex/EtOAc 4:1) RiskAnalysis->TLC Selected: Hex/EtOAc IsomerCheck Isomer Separation? Target (H-bonded) vs Regioisomer TLC->IsomerCheck ColumnSetup Column Packing Silica Gel 60 (Acid-Free preferred) IsomerCheck->ColumnSetup Target Rf > Impurity Elution Gradient Elution 1. 100% Hex (Flush SM) 2. 5-20% EtOAc (Target) 3. >30% EtOAc (Regioisomer) ColumnSetup->Elution Isolation Product Isolation Evaporate < 40°C Elution->Isolation Collect Yellow Band Mechanism Intramolecular H-Bond (NH...NO2) Increases Rf of Target

Caption: Decision matrix for purification, emphasizing the avoidance of nucleophilic solvents and the exploitation of intramolecular hydrogen bonding for isomer separation.

Validated Protocol

Objective: Isolate 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine from crude reaction mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: n-Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (anhydrous preferred).

  • Sample Loading: DCM (minimal volume) or dry-load on Celite.

Step-by-Step Procedure:

  • Sample Preparation:

    • Dissolve crude residue in a minimal amount of DCM.

    • Preferred: Mix with Celite (1:2 w/w) and evaporate to dryness to create a free-flowing powder. This prevents "solvent shock" and band broadening.

  • Column Packing:

    • Pack a column with a 1:50 ratio of silica to crude mass.

    • Equilibrate with 100% Hexanes .

  • Elution Gradient:

    • 0-5 mins: 100% Hexanes. (Elutes unreacted polyfluorinated precursors).

    • 5-20 mins: Linear gradient to 10% EtOAc.

    • 20-40 mins: Hold at 10-15% EtOAc. Target compound elutes here.

      • Visual Cue: The product is typically a bright yellow band.

    • >40 mins: Flush with 30-50% EtOAc to remove the polar 2-amine regioisomer and other byproducts.

  • Post-Run:

    • Combine pure fractions.

    • Evaporate solvent at <40°C to prevent thermal degradation.

    • Store under inert atmosphere (Argon/Nitrogen) in the dark.

References

  • PubChem. 2,6-Difluoro-3-nitropyridin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Sandford, G. et al. (2008). Perhalogenated pyrimidine scaffolds.[1] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • European Patent Office.Process for the preparation of fluorinated pyridines (EP0192287). Google Patents.

Sources

Troubleshooting

Technical Support Hub: Nitration of Substituted Pyridines

[1] Status: Operational Operator: Senior Application Scientist Ticket Focus: Electrophilic Aromatic Substitution (EAS) on -Deficient Heterocycles[1] System Overview: The "Pi-Deficient" Challenge Welcome to the troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket Focus: Electrophilic Aromatic Substitution (EAS) on


-Deficient Heterocycles[1]

System Overview: The "Pi-Deficient" Challenge

Welcome to the troubleshooting hub. If you are here, you are likely staring at a TLC plate showing starting material or a flask full of black tar.[1]

The Core Problem: Pyridine is electronically schizophrenic in nitration reactions.

  • The Ground State: The nitrogen atom is electronegative, pulling density from the ring (inductive deactivation).[1]

  • The Reaction State: In standard nitration media (

    
    ), the basic nitrogen protonates immediately.[1] This forms the pyridinium cation (
    
    
    
    )
    .[1]
  • The Result: You are trying to nitrate a species that is essentially as deactivated as nitrobenzene, but with an additional positive charge on the ring. The reaction rate is approximately

    
     times slower than benzene [1].[1]
    

This guide addresses the three most common failure modes: Inertness , Regio-scrambling , and Ipso-substitution .[1]

Troubleshooting Modules

Ticket #001: "My reaction is completely inert (No Conversion)."

Diagnosis: You are likely trapped in the "Pyridinium Sink."[1] In Mixed Acid, the concentration of free pyridine base is negligible. The electrophile (


) cannot attack the highly deactivated pyridinium salt efficiently.[1]

Troubleshooting Steps:

  • Step 1: Check the Temperature. Standard pyridine nitration often requires >300 °C (KNO3/fuming H2SO4) or autoclave conditions, which is unsafe for many substituted derivatives.[1]

  • Step 2: Switch to the N-Oxide Route (The "Backdoor" Patch). [1]

    • Why: Oxidizing the nitrogen first (using mCPBA or

      
      ) creates Pyridine-N-Oxide.[1] The oxygen donates electron density back into the ring (resonance effect), specifically activating the C4 (para)  and C2 (ortho)  positions.[1]
      
    • Result: Reaction proceeds at mild temperatures (40–90 °C).[1]

  • Step 3: Use

    
     (Dinitrogen Pentoxide). [1]
    
    • Why: This allows nitration in organic solvents (

      
       or 
      
      
      
      ) without strong protic acids, avoiding the formation of the deactivated pyridinium salt [2].
Ticket #002: "I isolated the wrong isomer."[1]

Diagnosis: Misunderstanding of "Amphoteric" Directing Effects. Substituents on pyridine behave differently depending on the pH of the media.

The Logic Matrix:

Substrate TypeReaction ConditionsDominant Directing ForceMajor Product Position
Pyridine Mixed Acid (

)
Meta-directing (due to

)
C3 (Meta)
Pyridine-N-Oxide Mixed AcidPara-directing (Resonance)C4 (Para)
2-Aminopyridine Mixed AcidOrtho/Para to amine (Strong)C5 (Meta to N)
2-Halopyridine Mixed AcidMeta to N (Inductive)C5 (Slow reaction)

Critical FAQ: Why did my 2-aminopyridine give me a nitramine?

  • Answer: Aminopyridines often react at the exocyclic nitrogen first to form

    
    .[1] This intermediate must undergo an acid-catalyzed rearrangement (similar to the Bamberger rearrangement) to migrate the nitro group to the ring carbon. If you quench too early, you isolate the N-nitro species.
    
Ticket #003: "My substituent disappeared (Ipso-Nitration)."

Diagnosis: Electrophilic attack at the substituent-bearing carbon.[1][2] This is common with carboxylic acids, halides, or boronic acids at the C2 or C4 positions.

Mechanism:

  • Attack of

    
     at the substituted carbon.[1][3]
    
  • Formation of a tetrahedral intermediate (

    
    -complex).[1]
    
  • Elimination of the substituent (as

    
    , 
    
    
    
    , or
    
    
    ) instead of a proton.[1]

Corrective Actions:

  • Lower the Temperature: Ipso-substitution often has a higher activation energy than proton displacement.[1]

  • Protect the Position: If you have a carboxyl group, convert it to an ester or amide to increase steric bulk and alter electronics.[1]

Visualizing the Pathways

The following diagram illustrates the critical decision pathways for nitration, highlighting the "Dead End" of protonation and the "Active Route" via N-Oxides.

PyridineNitration Start Substituted Pyridine Acid Acidic Media (HNO3/H2SO4) Start->Acid Oxidation Step 1: Oxidation (mCPBA/H2O2) Start->Oxidation Recommended Route Protonation Protonation (PyH+) Highly Deactivated Acid->Protonation Fast DeadEnd Inert / Low Yield (Requires >300°C) Protonation->DeadEnd NOxide Pyridine N-Oxide (Activated) Oxidation->NOxide Nitration Nitration (HNO3/H2SO4) NOxide->Nitration Para 4-Nitro-Py-N-Oxide (Major Product) Nitration->Para Para-Selective Reduction Step 3: Reduction (PCl3 or H2/Pd) Para->Reduction Final 4-Nitropyridine Reduction->Final

Figure 1: The Reactivity Flowchart.[1][4] Note how the direct acid pathway leads to deactivation, while the oxidation pathway activates the ring for functionalization.

Standard Operating Protocols (SOPs)

Method A: Nitration of Pyridine-N-Oxides (Recommended)

Best for: Accessing C4-nitro derivatives.[1]

  • Oxidation: Dissolve pyridine derivative in DCM. Add 1.2 eq mCPBA.[1] Stir at RT until conversion is complete (check TLC). Wash with

    
     to remove benzoic acid.[1]
    
  • Nitration:

    • Cool

      
       (5 vol) to 0 °C.
      
    • Add Pyridine-N-Oxide slowly (Exotherm warning!).

    • Add Fuming

      
       (1.5 eq) dropwise, maintaining T < 10 °C.
      
    • Heat to 90 °C for 2–4 hours.

  • Workup: Pour onto ice. Neutralize carefully with

    
     (solid) or 
    
    
    
    .[1] Warning: Nitropyridine-N-oxides are shock-sensitive and thermally unstable.[1] Do not distill the residue.[1]
Method B: Nitration of Aminopyridines (Rearrangement Route)

Best for: 2-amino-5-nitropyridine.[1]

  • Dissolve 2-aminopyridine in conc.

    
     at 0 °C.[1]
    
  • Add conc.[1]

    
     (1.0 eq) dropwise.[1]
    
  • Stir at 0–20 °C for 1 hour. (This forms the N-nitro intermediate).[1][5]

  • Warm to 40–50 °C to induce rearrangement to the ring carbon.[1]

  • Pour onto ice and neutralize with

    
     to precipitate the product.
    

Safety & Hazards (Critical)

HazardDescriptionMitigation
Explosion 4-Nitropyridine-N-oxide is thermally unstable and shock-sensitive [3].[1]Never heat dry residue.[1][6] Use blast shields during scale-up.[1]
Exotherm Mixing Pyridines with acid generates significant heat of neutralization.[1]Add pyridine to acid slowly with active cooling.[1]
Sensitizer Nitropyridines are potent skin sensitizers and mutagens.[1]Double-glove (Nitrile/Laminate).[1] Use dedicated fume hood.

References

  • Katritzky, A. R.; Taylor, R. (1990).[1] Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry, Vol 47. Link

  • Olah, G. A.; et al. (1981).[1] Nitration of pyridine and substituted pyridines with nitronium salts. Journal of Organic Chemistry. Link[1]

  • Dunn, P. J. (2018).[1] Safety of 4-Nitropyridine-N-oxide. Organic Process Research & Development (OPRD).[1] Link

  • Bakke, J. M. (1995).[1] Nitration of Pyridine with Dinitrogen Pentoxide. Acta Chemica Scandinavica. Link

  • Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press.[1] Link

Sources

Optimization

Improving the regioselectivity of nucleophilic substitution on nitropyridines.

Technical Support Center: Regioselectivity in Nitropyridines Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-NO2-PYR-001 Welcome to the Nitropyridine Optimization Hub You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselectivity in Nitropyridines

Status: Operational Agent: Senior Application Scientist Ticket ID: REGIO-NO2-PYR-001

Welcome to the Nitropyridine Optimization Hub

You are likely here because your


 reaction on a nitropyridine scaffold yielded an inseparable mixture of isomers, or worse, the wrong regioisomer entirely.

Nitropyridines are deceptive. While the nitro group strongly activates the ring, it introduces complex electronic and steric vectors that compete with the intrinsic directing power of the pyridine nitrogen. This guide moves beyond textbook definitions to address the practical control of regioselectivity in drug discovery workflows.

Module 1: The Diagnostic Matrix

Before adjusting your protocol, identify the dominant forces in your specific substrate. Use the decision tree below to predict your current regime.

Figure 1: Decision matrix for predicting regioselectivity based on substrate sterics and nucleophile nature.

Module 2: Critical Troubleshooting (FAQs)

Q1: I am reacting 2,4-dichloro-3-nitropyridine with an amine. Why am I getting exclusive C4 substitution when C2 is more activated?

The Issue: Electronic Activation vs. Steric Hindrance. Technical Explanation: You are correct that C2 is electronically "hotter." It resides between the pyridine nitrogen and the electron-withdrawing nitro group, creating a massive positive electrostatic potential. However,


 with amines is generally sterically controlled .
  • The C2 Problem: The C2 site is "sandwiched" between the ring nitrogen lone pair and the nitro group. The incoming nucleophile faces significant repulsion.

  • The C4 Solution: The C4 site is ortho to the nitro group (activated) but flanked by a proton (H5), offering a lower energy barrier for the approach of the nucleophile.

Protocol Adjustment:

  • To maintain C4 selectivity: Run in polar aprotic solvents (DMF, NMP) at

    
     to favor the kinetic product.
    
  • To force C2 selectivity: This is difficult with amines. Consider using a smaller nucleophile (like azide) first, then reducing, or switching to a "halogen dance" strategy (lithiation) if applicable, though

    
     is preferred.
    
Q2: How do I switch regioselectivity to the ortho (C2) position?

The Solution: The "Chelation Trick." Mechanism: If your nucleophile is an alkoxide (e.g., NaOMe) or carries a metal cation, you can exploit the nitro group's oxygen atoms. In non-polar solvents, the metal cation coordinates with both the nitro group oxygen and the nucleophile, guiding the attack to the ortho position (C2) via a cyclic transition state.[1]

Experimental Setup:

  • Solvent: Switch from DMF/DMSO to Toluene or THF .

  • Cation: Use a counter-ion capable of tight coordination (Li+ or Na+ are often better than K+ or Cs+ for this specific chelation).

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) favor this ordered transition state over the chaotic bulk attack at C4.
Q3: My reaction turns into a black tar. What is happening?

The Diagnosis: Denitration or Polymerization. Cause: Nitropyridines are prone to SET (Single Electron Transfer) side reactions or displacement of the nitro group itself (denitration) if the nucleophile is too hard or basic, or if the temperature is too high. Fix:

  • Leaving Group: Ensure your halogen is a good leaving group (F > Cl).[2] If you are using a bromopyridine, the slower rate allows side reactions to compete. Switch to the fluorinated analog if possible; the highly electronegative fluorine stabilizes the Meisenheimer complex, accelerating the desired

    
     significantly [1].
    
  • Oxidant: Add a radical scavenger (e.g., TEMPO) to rule out radical polymerization, though this is rare in standard

    
    .
    
  • Temperature: Nitropyridines are thermally unstable. Never heat above

    
     unless absolutely necessary.
    

Module 3: Standard Operating Procedures (SOPs)

SOP A: Kinetic Control (Targeting Less Hindered Site)

Best for: 2,4-dichloro-5-nitropyridine


 C4-substitution
  • Preparation: Dissolve substrate (1.0 eq) in anhydrous DMF (0.2 M).

  • Cooling: Cool to

    
      (ice bath).
    
  • Addition: Add amine (1.1 eq) and DIPEA (1.2 eq) dropwise.

    • Note: Do not dump the nucleophile; localized high concentration can cause bis-substitution.

  • Monitoring: Stir at

    
     for 30 mins. Monitor by LCMS.
    
  • Workup: Dilute with water (precipitate usually forms). Filter or extract with EtOAc.

SOP B: Chelation Control (Targeting Ortho-to-Nitro Site)

Best for: 2,4-dichloro-3-nitropyridine


 C2-substitution (Alkoxides)
  • Preparation: Dissolve substrate (1.0 eq) in anhydrous Toluene (0.1 M).

  • Nucleophile Prep: Pre-form the sodium alkoxide (e.g., NaH + Alcohol) in toluene/THF.

  • Coordination: Cool substrate solution to

    
     .
    
  • Addition: Add the alkoxide solution slowly. The

    
     ion coordinates with the Nitro oxygen, directing the alkoxide to the C2 position [2].[1]
    
  • Quench: Quench cold with dilute acid to break the chelate and prevent equilibration.

Module 4: Data & Mechanism

Solvent Impact on Regioselectivity

Data derived from substitution of 2,6-dichloro-3-nitropyridine with alkoxides [2].[1]

Solvent TypeExampleDielectric Constant (

)
Mechanism DominanceRegio-Outcome (C2:C6)
Non-Polar Toluene2.38Chelation Control > 95 : 5 (Favors Ortho)
Polar Aprotic DMF36.7Dipole Stabilization~ 50 : 50 (Mixture)
Polar Protic MeOH32.7H-Bonding / Solvation~ 60 : 40 (Slight Steric pref)
Pathway Visualization: The Meisenheimer Complex

The stability of the intermediate determines the rate.[2] Note how the Nitro group delocalizes the negative charge.[2]

Figure 2: The addition-elimination pathway. In nitropyridines, the Intermediate is stabilized by the electron-withdrawing nitro group, making the first step (Addition) faster than in unactivated pyridines.

References

  • BenchChem. Reactivity of the nitro group on a pyridine ring. (2025).[1][2][3] BenchChem Technical Library. 4[1][2][3][5][6][7]

  • Lunn, M. et al. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (2025).[1][2][3] ResearchGate. 1

  • WuXi AppTec. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (2025).[1][2][3] WuXi Biology. 8[1][2][3][5][6][7][9]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Case ID: PUR-PYR-004 Status: Active Subject: Removal of Starting Material (Electrophilic Fluoropyridine Precursors) Applicable Synthesis: SNAr Amination of 3-Chloro-2,4,6-trifluoro-5-nitropyridine (or similar polyfluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-004 Status: Active Subject: Removal of Starting Material (Electrophilic Fluoropyridine Precursors) Applicable Synthesis: SNAr Amination of 3-Chloro-2,4,6-trifluoro-5-nitropyridine (or similar polyfluorinated scaffolds).

Executive Summary & Chemical Context

The Challenge: In the synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (Product), the most persistent impurity is typically the starting material (SM), 3-Chloro-2,4,6-trifluoro-5-nitropyridine .

The Chemistry: This reaction is a Nucleophilic Aromatic Substitution (SNAr).[1]

  • Starting Material (SM): Highly electrophilic, lipophilic, non-protic.

  • Product: Less electrophilic (deactivated by the amino group), possesses H-bond donor capability (-NH₂), significantly more polar.

Why Standard Workups Fail:

  • Acidity/Basicity: The strong electron-withdrawing nature of the nitro and fluoro groups renders the pyridine nitrogen extremely weakly basic (pKa < 0). Standard aqueous acid extractions (e.g., 1M HCl) often fail to protonate the product sufficiently to partition it into the aqueous phase, or worse, cause hydrolysis of the remaining fluorine atoms.

  • Solubility: Both species are soluble in common organic solvents (DCM, EtOAc), making simple liquid-liquid extraction inefficient.

Diagnostic Module: Confirming the Impurity

Before initiating purification, confirm the presence of starting material using 19F NMR , which is far superior to LCMS for this specific pair due to ionization issues with highly fluorinated electron-deficient rings.

FeatureStarting Material (Trifluoro)Product (Difluoro-amine)
19F NMR Pattern 3 Signals (or 2 if symmetric rotation is fast). Look for a unique shift for the 4-F.2 Signals (2-F and 6-F). The 4-F signal will be absent.
TLC (Hex/EtOAc) High Rf (Non-polar).Lower Rf (Polar, streaks slightly).
Reactivity Reacts violently with aliphatic amines.Stable to mild aliphatic amines.

Purification Protocols

Method A: Solid-Phase Scavenging (Recommended)

Best for: High-value samples, late-stage purification, or when chromatography is difficult.

Principle: The starting material is a potent electrophile. By adding a polymer-supported nucleophile (scavenger resin), the SM reacts to become covalently bound to the solid bead. The product, being an aniline-like amine, is much less nucleophilic and will not react with the resin; nor is it electrophilic enough to react with the resin's amine.

Reagents:

  • Resin: PS-Trisamine or PS-Benzylamine (Loading ~3-4 mmol/g).

  • Solvent: THF, DCM, or Acetonitrile (Anhydrous).

Protocol:

  • Calculate: Determine the molar amount of unreacted SM (via NMR integration).

  • Add Resin: Add 3.0 equivalents of PS-Trisamine relative to the impurity (not the product).

  • Incubate: Agitate gently (orbital shaker) at room temperature for 4–12 hours.

    • Tip: Do not use magnetic stirring, as it grinds the resin beads, clogging filters.

  • Monitor: Check supernatant by TLC. The high-Rf spot (SM) should disappear.

  • Filter: Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake with THF (2x volume).

  • Concentrate: Evaporate the filtrate to obtain the purified product.

ScavengingWorkflow Start Crude Mixture (Product + SM) AddResin Add PS-Trisamine Resin (3.0 eq vs Impurity) Start->AddResin React Agitate 4-12h @ RT (S_NAr Reaction on Resin) AddResin->React Check TLC/NMR Check React->Check Decision SM Present? Check->Decision Decision->React Yes (Extend Time) Filter Filtration Decision->Filter No Waste Solid Phase (Resin-bound SM) Filter->Waste Retentate Final Filtrate (Pure Product) Filter->Final Eluent

Caption: Workflow for chemoselective removal of electrophilic starting material using solid-phase scavenging.

Method B: Flash Column Chromatography

Best for: Large scale (>10g) where resin is cost-prohibitive.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes / Ethyl Acetate.

Optimization Strategy: The amino group on the product creates a significant polarity difference.

  • Equilibration: Start with 100% Hexanes (or Heptane).

  • Loading: Load sample in minimum DCM (avoid polar solvents for loading).

  • Gradient:

    • 0–5% EtOAc: Elutes the Starting Material (comes off very fast).

    • 10–25% EtOAc: Elutes the Product .

  • Additives: If the product streaks (due to the NH₂ interacting with silanols), add 0.5% Triethylamine to the mobile phase. Note: This is rarely needed for nitropyridines as the amine is not very basic.

Method C: Trituration (Solubility Contrast)

Best for: Final polish of semi-pure material.

Principle: The highly fluorinated SM is often more soluble in non-polar hydrocarbons than the amino-product.

Protocol:

  • Dissolve the crude oil/solid in a minimum amount of hot Dichloromethane (DCM) .

  • Slowly add Hexane or Pentane until turbidity persists.

  • Cool to 0°C or -20°C.

  • The product (more polar) should crystallize/precipitate, while the lipophilic SM remains in the mother liquor.

Troubleshooting & FAQs

Q: Can I use an acid wash (HCl) to remove the starting material? A: No. The product is a nitro-difluoro-pyridine. The electron-withdrawing groups reduce the basicity of the pyridine nitrogen so much that it will not protonate effectively in 1M or 2M HCl. If you use concentrated acid (e.g., 6M HCl or H₂SO₄), you risk hydrolyzing the fluorine atoms to hydroxyls (forming pyridinones).

Q: I see a new impurity after leaving the reaction too long. What is it? A: It is likely the 2,4-diamino species. If the reaction runs too long or too hot, ammonia can displace the second fluorine at the 2-position. This byproduct is much more polar than your target and will elute significantly later on silica.

Q: Is the Starting Material toxic? A: Yes, highly. Polyfluorinated nitropyridines are potent skin sensitizers and lachrymators. They react with proteins in your skin (SNAr with lysine residues). Always handle in a fume hood.

Q: Why is my yield low after chromatography? A: Check the aqueous waste from your workup. While the product isn't basic, it might have some acidity due to the NH proton next to the nitro group (forming a stabilized anion). If you did a basic wash (NaOH/NaHCO₃), you might have deprotonated the amine and lost it to the water layer. Keep workups neutral (Brine/Water).

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part I. Preparation and nucleophilic substitution of hexafluoropyridine and pentafluoropyridine." Journal of the Chemical Society, 1964.

    • Context: Establishes the reactivity order of polyfluoropyridines (4-pos > 2-pos).
  • Scavenging Methodologies

    • Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new tool for the medicinal chemist." Bioorganic & Medicinal Chemistry Letters, 2002.[2]

    • Context: Validates the use of amine resins to scavenge electrophiles.
  • Synthesis of Aminopyridines

    • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003.

    • Context: Detailed review of regioselectivity in SNAr of fluorin

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Here is the Technical Support Center guide for the scale-up synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine . Status: Operational | Tier: L3 Engineering Support Document ID: TSC-PYR-2026-05 Audience: Process Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the scale-up synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine .

Status: Operational | Tier: L3 Engineering Support Document ID: TSC-PYR-2026-05 Audience: Process Chemists, Scale-up Engineers, HSE Officers

Executive Technical Summary

Scaling up the synthesis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine presents a classic dichotomy in energetic heterocyclic chemistry: managing the high thermal hazard of nitration while controlling the delicate regioselectivity of nucleophilic aromatic substitution (


).

This guide focuses on the most robust industrial route: Nitration of 3-chloro-2,4,6-trifluoropyridine followed by Regioselective Amination .

Core Reaction Scheme

The synthesis relies on the electronic activation of the C4 position by the ortho-nitro group and the para-ring nitrogen.

ReactionScheme SM Start: 3-Chloro-2,4,6- trifluoropyridine Int Intermediate: 3-Chloro-2,4,6-trifluoro- 5-nitropyridine SM->Int Step 1: Nitration (HNO3/H2SO4, <35°C) Prod Target: 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Int->Prod Step 2: Amination (NH4OH/IPA, -10°C) Byprod1 Impurity A: 2-Amino Isomer Int->Byprod1 T > 0°C Byprod2 Impurity B: Hydrolysis (OH) Int->Byprod2 High H2O/pH

Figure 1: Synthetic pathway highlighting critical control points for impurities.

Critical Process Parameters (CPP) & Troubleshooting

Step 1: Nitration of 3-Chloro-2,4,6-trifluoropyridine

Objective: Introduce the nitro group at C5 without hydrolysis of fluorine atoms.

ParameterTarget RangeCriticalityTroubleshooting Logic
Temperature 25°C – 35°CHigh Issue: Temp > 40°C triggers rapid decomposition (fume-off).Fix: Use jacketed reactors with emergency crash-cooling. Dosing rate must be limited by heat removal capacity.
Acid Strength Fuming HNO3 / 98% H2SO4Medium Issue: Water content > 5% leads to hydrolysis (pyridone formation).Fix: Ensure oleum usage if water content rises; keep system strictly anhydrous.
Quenching Pour onto Ice/WaterHigh Issue: Delayed exotherm during quench.Fix: Maintain quench temp < 10°C. Do not reverse add (water into acid).

Technical Insight: The fluorine atoms on the pyridine ring are highly activated.[1] In the presence of water and acid heat, they are prone to nucleophilic attack by water, converting the pyridine to a pyridone (hydroxy-pyridine), which is a dead-end impurity [1].

Step 2: Regioselective Amination ( )

Objective: Displace the C4-Fluorine selectively with Ammonia. Challenge: The precursor has three activated fluorines. C4 is the kinetic target, but C2/C6 are thermodynamic traps.

Troubleshooting The Amination Workflow

Q1: I am seeing high levels of the 2-amino isomer (approx. 15-20%). How do I shift selectivity to the 4-amino target?

  • Root Cause: The reaction temperature is likely too high. While the C4 position is activated by both the ortho-nitro and para-nitrogen, the C2 position is also activated. At higher temperatures (or room temp), the selectivity erodes.

  • Corrective Action:

    • Lower Temperature: Conduct the amination at -15°C to -5°C .

    • Solvent Switch: Switch from pure aqueous ammonia to a biphasic system (DCM/Water) or use NH3 in Isopropyl Alcohol (IPA) . Non-polar solvents often enhance C4 selectivity due to specific solvation effects on the transition state [2].

    • Stoichiometry: Avoid large excesses of ammonia. Use 2.1 – 2.2 equivalents.

Q2: The reaction mixture turned into a thick slurry and stirring stopped. Now I have unreacted starting material.

  • Root Cause: The product (3-Chloro-2,6-difluoro-5-nitropyridin-4-amine) is highly crystalline and insoluble in water/alcohol mixtures at low temperatures.

  • Corrective Action:

    • Dilution: Increase solvent volume to 10-15 volumes relative to starting material.

    • Co-solvent: Add Toluene or THF to maintain solubility of the intermediate, ensuring the reaction goes to completion.

Q3: I detected a "Hydrolysis Impurity" (M+1 = 211 instead of 210).

  • Root Cause: Competitive attack by hydroxide ions (OH-) instead of ammonia (NH3). This happens if you use dilute Ammonium Hydroxide (e.g., <25%) or if the reaction runs too long.

  • Corrective Action:

    • Use Anhydrous Ammonia gas bubbled into the solvent, or high-concentration NH4OH (28-30%).

    • Buffer: Add a small amount of NH4Cl to buffer the pH and reduce free OH- concentration.

Analytical & Purification Guide

The separation of the 4-amino target from the 2-amino isomer is the most difficult downstream operation.

Impurity Profile Logic

PurificationLogic Crude Crude Reaction Mixture (Target + 2-Amino Isomer + Salts) Wash Water Wash Crude->Wash Remove NH4F OrgLayer Organic Layer (Isomers Mixture) Wash->OrgLayer Decision Isomer Ratio? OrgLayer->Decision Recryst Recrystallization (Toluene/Heptane) Decision->Recryst If 4-amino > 85% Column Column Chromatography (Not scalable >1kg) Decision->Column If 4-amino < 85%

Figure 2: Downstream processing decision tree.

Standard Purification Protocol (Scale: 100g - 1kg):

  • Quench: Pour reaction mixture into water.

  • Extraction: Extract with Ethyl Acetate or DCM.

  • Recrystallization:

    • Solvent: Toluene or Ethanol/Water (9:1) .

    • Procedure: Dissolve at reflux (approx. 80°C). Cool slowly to 20°C, then chill to 0°C.

    • Note: The 4-amino isomer typically crystallizes first. The 2-amino isomer is more soluble in liquors.

Safety & Handling (HSE)

Energetic Materials Warning

The target molecule contains a Nitro group adjacent to a Halogen and an Amine . This structural motif is potentially energetic.[2][3][4][5]

  • DSC (Differential Scanning Calorimetry): You must run a DSC on the crude intermediate (3-Chloro-2,4,6-trifluoro-5-nitropyridine) before scaling above 10g. Expect an onset of decomposition around 180°C - 220°C .

  • Friction Sensitivity: Dry nitro-halopyridines can be shock-sensitive. Handle wet cake whenever possible.

Chemical Compatibility[3]
  • Incompatible: Strong bases (NaOH, KOH) will cause rapid hydrolysis and heat generation.

  • Incompatible: Reducing agents (Zn, Fe, Hydrazine) will reduce the nitro group to an amine or hydrazine, changing the chemistry entirely.

References

  • BenchChem. Synthetic Routes to 4-Amino-3,5-dichloro-2,6-difluoropyridine: Application Notes and Protocols. (Accessed 2026).[6]

  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025).

  • Watson International. Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. (Accessed 2026).[4][6]

  • Google Patents. CN103819398B - Synthetic method of 4-amino-2-chloro-3-nitropyridine. (Accessed 2026).[6]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).

Sources

Troubleshooting

Preventing decomposition of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine during reaction

Technical Support Portal: Stabilizing 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Executive Summary: The Stability Paradox You are working with 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine . This molecule presents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Portal: Stabilizing 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Executive Summary: The Stability Paradox

You are working with 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine . This molecule presents a classic "push-pull" stability paradox common in advanced heterocyclic synthesis:

  • The "Pull": The nitro group (C5) and pyridine nitrogen make the ring highly electron-deficient, activating the C2 and C6 fluorine atoms for Nucleophilic Aromatic Substitution (SNAr).

  • The "Push": The amine (C4) donates electron density, slightly deactivating the ring compared to its non-aminated precursors, but introducing a risk of self-condensation.

Primary Decomposition Risks:

  • Hydrolysis: Rapid conversion of C2/C6-F to C-OH (pyridinone formation) in the presence of trace moisture.

  • Thermal Runaway: Nitro-halogenated pyridines have low thermal onset temperatures (

    
    ), posing explosion risks.
    
  • Self-Polymerization: Intermolecular attack of the C4-NH₂ on the C6-F of a neighboring molecule.

Module 1: Preventing Hydrolytic Decomposition (The "Black Tar" Issue)

User Question: "My reaction mixture turned from yellow to dark brown/black, and LCMS shows a mass peak of M+16 (or M-2). What happened?"

Diagnosis: You likely triggered hydrolytic defluorination . The C2 and C6 fluorine atoms are excellent leaving groups. If your solvent was "wet" or your base was hygroscopic (e.g., old KOH), hydroxide ions (


) displaced a fluorine atom, creating a pyridinone. These species often oxidize or polymerize into dark tars.
Troubleshooting Protocol: The "Dry-System" Standard
ParameterRecommendationScientific Rationale
Solvent Choice Anhydrous MeCN or THF Avoid DMF or DMAc if possible. At

, DMF decomposes to dimethylamine, which will displace your Fluorine atoms [1].
Water Limit < 200 ppm (Karl Fischer) Fluoronitropyridines are sensitive to hydrolysis even by atmospheric moisture.
Base Selection DIPEA or CsF Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA) or anhydrous Cesium Fluoride (CsF) to scavenge protons without generating

.
Atmosphere Argon/Nitrogen Blanket Essential. The C4-amine can absorb

from air to form carbamates, complicating the spectra.

Visualizing the Degradation Pathway:

DecompositionPathways Start Target Molecule (3-Cl-2,6-F2-5-NO2-4-NH2) Hydrolysis Hydrolysis Product (Pyridinone Formation) Start->Hydrolysis SNAr (F -> OH) Thermal NO2 Decomposition (Gaseous Rupture) Start->Thermal Radical Scission Polymer Self-Condensation (Oligomers) Start->Polymer Intermolecular SNAr Water Trace H2O / OH- Water->Hydrolysis Heat Heat (>100°C) Heat->Thermal Self High Conc. (>0.5M) Self->Polymer

Figure 1: Primary decomposition vectors. Note that hydrolysis is the most common "silent" failure mode in bench chemistry.

Module 2: Thermal Stability & Safety

User Question: "Can I reflux this in DMSO to speed up the reaction?"

Diagnosis: ABSOLUTELY NOT. Nitropyridines with adjacent halogens are energetic materials. The combination of a nitro group (oxidizer) and a halogenated ring (fuel) lowers the decomposition onset temperature.

Thermal Safety Guidelines
  • The "80°C Ceiling": Do not heat this molecule above 80°C without Differential Scanning Calorimetry (DSC) data. Many fluoronitropyridines exhibit exotherms starting around 100-120°C [2].

  • Solvent Heat Capacity: If heating is required, use a solvent with a boiling point below the decomposition threshold (e.g., THF, bp 66°C) to provide a thermal buffer.

  • Avoid Distillation: Never attempt to distill this compound. Isolate via crystallization or column chromatography.

Module 3: Regioselectivity & Reaction Control

User Question: "I'm trying to react the C6-Fluorine, but I'm getting a mixture of products. How do I direct the reaction?"

Diagnosis: You are fighting Regio-Scrambling .

  • C6-F: Ortho to the Nitro group (

    
    ). This is the most activated position electronically (strong inductive pull from 
    
    
    
    ).
  • C2-F: Ortho to the Chlorine (

    
    ).[1] Less activated than C6, but still reactive.
    

To prevent "decomposition" of your yield (i.e., loss to the wrong isomer), you must exploit Kinetic Control .

Optimization Protocol
  • Temperature: Run the reaction at -10°C to 0°C initially. The C6-F (activated by

    
    ) will react significantly faster than the C2-F at low temperatures [3].
    
  • Stoichiometry: Add the nucleophile dropwise. A localized excess of nucleophile will force the second substitution (displacing the C2-F), leading to "over-reaction" decomposition.

  • Leaving Group Effect: The Fluorine is a much better leaving group than Chlorine in SNAr. You generally do not need to worry about losing the C3-Chlorine unless you use extreme forcing conditions.

Decision Tree for Reaction Conditions:

ReactionLogic Input Reaction Setup TempCheck Is Temp > 25°C? Input->TempCheck SolventCheck Is Solvent Protic (MeOH/H2O)? TempCheck->SolventCheck No Outcome1 Risk: Loss of Regioselectivity (C2/C6 Mixture) TempCheck->Outcome1 Yes Outcome2 Risk: Hydrolysis (Pyridinone) SolventCheck->Outcome2 Yes Outcome3 Optimal: Kinetic Control (C6 Substitution) SolventCheck->Outcome3 No (Use THF/MeCN)

Figure 2: Logical flow to maintain structural integrity during functionalization.

FAQ: Rapid Response

Q: Can I use potassium carbonate (


) as a base? 
A:  Only if strictly anhydrous. 

generates water when it neutralizes acid (

). In a closed system, this generated water will hydrolyze your starting material. Better Alternative: Use 2.5 equivalents of dry Cesium Fluoride (CsF) or Calcium Carbonate (

) which is less basic and less hygroscopic.

Q: The amine at position 4 seems unreactive.[1] Why? A: This is an electronic effect. The amine lone pair is delocalized into the pyridine ring and pulled by the ortho-nitro group and ortho-chlorine. It is a "vinylogous amide" in character. To react the amine (e.g., acylation), you will need a strong catalyst (DMAP) or forcing conditions—but be careful of the thermal limits discussed in Module 2.

Q: How do I store the solid? A: Store at 2-8°C under Argon. Fluoronitropyridines can slowly release HF over time if exposed to moisture, which etches glass and catalyzes further decomposition [4].

References

  • Vertex AI Search. (2026). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health. 2[3][4]

  • ChemicalBook. (2026). Synthesis and properties of 2,6-Difluoro-3-nitropyridine. 5

  • Stack Exchange (Chemistry). (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. 1

  • TURI. (2020). Thermal degradation of fluoropolymers and release of HF. 6[3][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Spectroscopic Analysis of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine

Executive Summary 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly functionalized "push-pull" pyridine scaffold, critical in the development of Bcl-2 inhibitors, agrochemicals, and energetic materials.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a highly functionalized "push-pull" pyridine scaffold, critical in the development of Bcl-2 inhibitors, agrochemicals, and energetic materials.[1] Its structure features an electron-donating amine core flanked by strong electron-withdrawing groups (Nitro, Fluorine, Chlorine), creating a unique electronic environment that complicates standard spectroscopic assignment.[1]

This guide provides a comparative analysis of this target molecule against its synthetic precursors and structural analogs. By contrasting it with 3-Chloro-2,6-difluoropyridin-4-amine (non-nitrated precursor) and 3,5-Dichloro-2,6-difluoropyridin-4-amine (symmetric analog), we establish a robust analytical framework for validation.[1]

Part 1: Structural Context & Comparative Baseline

To validate the identity of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (Target), one must distinguish it from likely impurities (precursors) and byproducts (regioisomers).[1]

The Comparative Matrix
FeatureTarget Molecule Alternative A (Precursor) Alternative B (Symmetric Analog)
Name 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine 3-Chloro-2,6-difluoropyridin-4-amine3,5-Dichloro-2,6-difluoropyridin-4-amine
Structure Asymmetric, PentasubstitutedAsymmetric, TetrasubstitutedSymmetric, Pentasubstituted
Key Substituent 5-Nitro (

)
5-Proton (

)
5-Chloro (

)
Electronic State Strong "Push-Pull" (High dipole)ModerateWeak "Push-Pull"

NMR
Two distinct signals (Nonequivalent)Two distinct signalsOne singlet (Equivalent)

NMR
Amine (

) only
Amine (

) + Ring Proton (H5)
Amine (

) only

Part 2: NMR Spectroscopy – The Definitive Validation

Pillars of Integrity: The absence of ring protons in the target molecule renders standard


 NMR insufficient for structural proof. 

and

NMR are the mandatory validation tools.
A. NMR Analysis

Observation: The target spectrum is deceptively simple.

  • Target: A broad singlet (

    
     7.5–8.5 ppm) corresponding to the 
    
    
    
    protons.[1] The signal is significantly deshielded compared to the precursor due to the ortho-nitro group's electron-withdrawing inductive effect (-I) and hydrogen bonding capability.[1]
  • Differentiation:

    • Vs. Precursor: The precursor will show a ring proton doublet or singlet at

      
       6.0–6.5 ppm (H5). Absence of this signal confirms nitration. [1]
      
    • Solvent Effect: Use DMSO-

      
       to observe the amine protons clearly; in 
      
      
      
      , quadrupole broadening from the nitrogen may obscure them.
B. NMR Analysis (The Fingerprint)

Rationale: The asymmetry of the target (3-Cl vs. 5-NO2) breaks the symmetry of the 2,6-fluorines.[1]

  • Target Signals: Two distinct singlets (or doublets with small

    
     coupling).
    
    • 
       (adjacent to Cl): Typically 
      
      
      
      -70 to -75 ppm.[1]
    • 
       (adjacent to 
      
      
      
      ): Typically
      
      
      -80 to -85 ppm (more shielded due to resonance effects of the nitro group interacting with the ring current).[1]
  • Alternative B (Symmetric 3,5-dichloro): Shows only one fluorine signal.

  • Protocol Note: Run uncoupled and proton-coupled experiments. The lack of H-F coupling confirms full substitution.

C. NMR Analysis

The target contains 5 quaternary carbons.[1][2] Long relaxation times (


) require specific acquisition parameters.
  • C4 (C-NH2): Most deshielded (

    
    150-155 ppm).[1]
    
  • C2/C6 (C-F): Large doublets due to C-F coupling (

    
    ).[1]
    
  • C3/C5: Distinct shifts due to Cl vs

    
     substitution.
    

Part 3: Vibrational Spectroscopy (FT-IR)

Causality: The "push-pull" nature of the amine (donor) and nitro (acceptor) creates intense, diagnostic bands.[1]

Functional GroupFrequency (

)
Diagnostic Value
Primary Amine (

)
3450 (asym), 3350 (sym)Confirms 4-amino presence.[1] Broadening indicates H-bonding with adjacent

or F.
Nitro Group (

)
1530–1550 (asym)1340–1360 (sym)Critical Differentiator. Strong bands absent in the precursor and chloro-analogs.[1]
Pyridine Ring (

)
1600–1620Shifted by fluorine substitution.[1]
C-F Stretch 1100–1200Strong, broad band.

Part 4: Mass Spectrometry (MS)

Self-Validating Logic: The chlorine isotope pattern provides an unambiguous check for the halogenation state.

Fragmentation Pathway[1]
  • Molecular Ion (

    
    ):  Look for 
    
    
    
    (Target).
  • Isotope Pattern:

    • Target (1 Cl): M and M+2 peaks in a 3:1 ratio .

    • Alternative B (2 Cl): M, M+2, M+4 in a 9:6:1 ratio .

  • Characteristic Loss:

    • 
       Loss of NO (Nitroso intermediate).
      
    • 
       Loss of 
      
      
      
      (distinctive for nitro compounds).[1]

Part 5: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the logical flow for confirming the target structure against its analogs using the data described above.

AnalysisWorkflow Start Unknown Sample (Suspected 3-Cl-2,6-F2-5-NO2-Py-4-NH2) MS_Step Step 1: Mass Spectrometry (LC-MS) Start->MS_Step Check_Cl Check Chlorine Isotope Pattern MS_Step->Check_Cl One_Cl 3:1 Ratio (1 Cl atom) Pass Check_Cl->One_Cl Two_Cl 9:6:1 Ratio (2 Cl atoms) Identify: 3,5-Dichloro analog Check_Cl->Two_Cl NMR_Step Step 2: 1H NMR (DMSO-d6) One_Cl->NMR_Step Check_H Check for Ring Protons (6.0-7.0 ppm) NMR_Step->Check_H Has_H Signal Present Identify: Non-nitrated Precursor Check_H->Has_H No_H No Ring Protons (Only NH2) Pass Check_H->No_H FNMR_Step Step 3: 19F NMR No_H->FNMR_Step Check_Sym Check Symmetry FNMR_Step->Check_Sym One_F Single Signal (Symmetric Impurity) Check_Sym->One_F Two_F Two Distinct Signals (Asymmetric Substitution) Check_Sym->Two_F Final CONFIRMED TARGET 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Two_F->Final

Caption: Logical decision tree for excluding precursors and symmetric analogs during structural elucidation.

Part 6: Experimental Protocols

Protocol 1: Optimized NMR Sample Preparation

Objective: To minimize quadrupole broadening of the amine signal and prevent H/D exchange.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    .[1] DMSO disrupts intermolecular H-bonding, sharpening the
    
    
    signal.[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can lead to aggregation-induced broadening.[1]

  • Acquisition:

    • 
      : 16 scans, 30° pulse angle.[1]
      
    • 
      : 64 scans, spectral window -50 to -150 ppm.[1]
      
    • 
      : 1024 scans minimum, relaxation delay (
      
      
      
      ) set to 3–5 seconds to allow relaxation of quaternary carbons (C-Cl, C-NO2).
Protocol 2: LC-MS Purity Check

Objective: Rapid identification of non-nitrated precursors.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Positive Mode) and UV at 254 nm.

  • Validation: The target is less polar than the precursor (due to internal H-bonding and halogenation) and will typically elute later than the non-nitrated amine but earlier than the bis-chloro analog.[1]

References

  • PubChem. (n.d.).[3] 2,6-Difluoro-3-nitropyridin-4-amine (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Shao, J., Yu, W., Shao, Z., & Yu, Y. (2012).[4] A “one-pot” multicomponent approach to polysubstituted 4-aminopyridines.[1] Chemical Communications, 48, 2791-2793. [Link]

  • Gros, P., & Fort, Y. (2002). Lithiation of 2-chloropyridines: A straightforward access to di- and trisubstituted pyridines.[1] Journal of Organic Chemistry. (Contextual grounding for halogenated pyridine shifts).

Sources

Comparative

Structural Scaffolding in Kinase Inhibitors: A Comparative Guide to 2-Aminopyridine vs. Pyridine-Carboxamide Derivatives

The pyridine ring is a privileged scaffold in modern kinase drug discovery. Because the pyridine nitrogen acts as a potent hydrogen bond acceptor, it effectively mimics the N1 of the adenine ring in ATP, allowing these m...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring is a privileged scaffold in modern kinase drug discovery. Because the pyridine nitrogen acts as a potent hydrogen bond acceptor, it effectively mimics the N1 of the adenine ring in ATP, allowing these molecules to anchor tightly to the hinge region of the kinase domain. However, minor structural modifications to this pyridine core—specifically the addition of an exocyclic amine (2-aminopyridine) versus a carboxamide linker (pyridine-carboxamide)—drastically alter the inhibitor's binding mode, target conformation, and kinetic profile.

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of these two distinct pyridine-derived scaffolds.

2-Aminopyridine Derivatives: Mastering Type I (DFG-In) Inhibition

Mechanistic Causality: 2-Aminopyridine derivatives are prototypical Type I inhibitors. They are designed to target the active "DFG-in" conformation of the kinase domain[1]. The efficacy of this scaffold lies in its ability to form a highly stable bidentate hydrogen bond network. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic amine acts as a hydrogen bond donor.

Structural Evidence:

  • c-Met Inhibition (e.g., Crizotinib): Crystallographic data reveals that the 2-aminopyridine core of Crizotinib forms critical bidentate hydrogen bonds with the hinge residue Met1160 [2]. This interaction is further stabilized by

    
    -stacking interactions with Tyr1230 in the activation loop.
    
  • CDK9 Inhibition: Similarly, 2-aminopyridine fragments in novel CDK9 inhibitors form dual hydrogen bonds with the Cys106 residue in the hinge region, driving high-affinity active-site occupation [3].

Efficacy Profile: While 2-aminopyridines achieve high binding affinity and rapid target engagement, their reliance on the highly conserved ATP-binding pocket makes them susceptible to off-target effects and active-site gatekeeper mutations.

Pyridine-Carboxamide Derivatives: Exploiting Type II (DFG-Out) Allostery

Mechanistic Causality: Pyridine-carboxamide derivatives function as Type II inhibitors. Instead of solely competing for the active site, they exploit the inactive "DFG-out" conformation of the kinase[4]. The pyridine ring anchors the molecule to the hinge region, while the carboxamide (or urea) linker acts as a structural bridge, extending the molecule into an adjacent allosteric hydrophobic pocket that is only exposed when the DFG (Asp-Phe-Gly) motif flips outward [5].

Structural Evidence:

  • VEGFR2/B-Raf Inhibition (e.g., Sorafenib): In VEGFR2, the pyridine ring of Sorafenib forms a monodentate hydrogen bond with the hinge residue Cys919[6]. Crucially, the carboxamide/urea tail extends into the allosteric pocket to form a robust hydrogen bond donor-acceptor network with Glu885 and Asp1046 of the DFG motif [7].

Efficacy Profile: Because the allosteric pocket is less conserved across the kinome than the ATP hinge region, pyridine-carboxamides generally exhibit higher kinase selectivity. Furthermore, the deep pocket binding results in significantly slower dissociation rates, leading to prolonged drug residence time (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and sustained target inhibition .
Comparative Efficacy and Kinetic Profiling

To objectively evaluate these scaffolds, researchers must look beyond standard


 values and analyze their kinetic and thermodynamic profiles.
Parameter2-Aminopyridine Scaffold (e.g., Crizotinib)Pyridine-Carboxamide Scaffold (e.g., Sorafenib)
Primary Binding Mode Type I (ATP-competitive)Type II (ATP-competitive + Allosteric)
Target Conformation DFG-in (Active)DFG-out (Inactive)
Hinge Interaction Bidentate H-bonds (Pyridine N + Exocyclic

)
Monodentate H-bond (Pyridine N)
Key Residue Targets Met1160 (c-Met), Cys106 (CDK9)Cys919, Glu885, Asp1046 (VEGFR2)
Binding Kinetics Fast

, Fast

Slower

, Very Slow

Residence Time (

)
Short to ModerateProlonged
Selectivity Profile Moderate (Hinge is highly conserved)High (Exploits less conserved allosteric pocket)
Experimental Methodologies: Self-Validating Profiling Protocols

To empirically validate the differences between these two scaffolds, a combination of steady-state inhibition assays and real-time kinetic profiling is required.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay (Steady-State

)

This protocol establishes the baseline potency of the pyridine derivatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the target kinase (e.g., VEGFR2 or c-Met), biotinylated peptide substrate, and ATP at their respective 
    
    
    
    concentrations.
  • Compound Titration: Perform a 3-fold serial dilution of the pyridine inhibitors in 100% DMSO. Transfer to an aqueous buffer to ensure the final assay DMSO concentration remains strictly below 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine 5 µL of kinase, 2.5 µL of inhibitor, and 2.5 µL of the ATP/substrate mix.

    • Self-Validation Step: Include a no-enzyme control (to establish background fluorescence) and a vehicle control (1% DMSO, to establish maximum uninhibited kinase activity).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing an EDTA quench, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Data Analysis: Read the plate on a microplate reader, calculating the FRET signal as the ratio of emission at 665 nm to 615 nm. Fit the normalized data to a 4-parameter logistic (4PL) equation to extract the

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is critical for proving the mechanistic causality of Type II inhibitors (slower


 due to allosteric binding) versus Type I inhibitors.
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the His-tagged kinase via amine coupling to achieve a surface density of ~3000 Response Units (RU).

    • Self-Validation Step: Quench the surface with 1M ethanolamine. Leave one flow cell unmodified to serve as a reference cell for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the pyridine inhibitors in running buffer (HBS-EP+ supplemented with 1% DMSO) across a 5-point concentration range (e.g., 1 nM to 100 nM).

  • Multi-Cycle Kinetics: Inject the analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Run the association phase for 180 seconds, followed by a dissociation phase of 600 seconds (Type II inhibitors may require up to 1200 seconds to accurately capture their slow

    
    ).
    
  • Data Fitting: Double-reference the sensograms by subtracting both the reference flow cell signal and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model to extract the association rate (

    
    ), dissociation rate (
    
    
    
    ), and Residence Time (
    
    
    ).
Visualizations

G cluster_type1 Type I: 2-Aminopyridine Scaffold cluster_type2 Type II: Pyridine-Carboxamide Scaffold N1 2-Aminopyridine Core N2 Active Conformation (DFG-in) N1->N2 Targets N3 Hinge Region (e.g., Met1160) N1->N3 Bidentate H-bonds N4 Pyridine-Carboxamide Core N5 Inactive Conformation (DFG-out) N4->N5 Targets N6 Hinge Region (e.g., Cys919) N4->N6 Monodentate H-bond N7 Allosteric Pocket (Glu885/Asp1046) N4->N7 Donor-Acceptor H-bonds

Figure 1: Structural logic of Type I (2-Aminopyridine) vs. Type II (Pyridine-Carboxamide) binding.

SPR S1 1. Kinase Immobilization (Amine Coupling) S2 2. Analyte Injection (Multi-Cycle Kinetics) S1->S2 S3 3. Association Phase (Measure k_on) S2->S3 S4 4. Dissociation Phase (Measure k_off) S3->S4 S5 5. Kinetic Fitting (Langmuir Model) S4->S5

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining kinase inhibitor binding kinetics.

References

1.[1] Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Molecules. Available at:[Link] 2.[3] Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at:[Link] 3.[8] Improving Outcomes of Tyrosine Kinase Inhibitors in Hepatocellular Carcinoma: New Data and Ongoing Trials. Frontiers in Oncology. Available at:[Link] 4.[5] Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link] 5.[4] Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at:[Link] 6.[2] Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors. ACS Omega. Available at:[Link] 7.[6] New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. Available at:[Link] 8.[9] Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals (Basel). Available at:[Link] 9.[7] Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. Available at:[Link]

Sources

Validation

Purity analysis of synthesized 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine by HPLC

Topic: Purity Analysis of Synthesized 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine by HPLC Content Type: Publish Comparison Guide Executive Summary In the development of fluorinated pyridine intermediates, 3-Chloro-2,6-d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Analysis of Synthesized 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine by HPLC Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated pyridine intermediates, 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a critical scaffold for kinase inhibitors and antibacterial agents.[1] However, its synthesis—typically involving nucleophilic aromatic substitution (


) on highly activated nitropyridine precursors—generates structurally similar impurities (regioisomers and hydrolysis byproducts) that challenge standard C18 reversed-phase chromatography.

This guide objectively compares the industry-standard C18 Method against an optimized Pentafluorophenyl (PFP) Method . While C18 remains the workhorse for general screening, experimental data demonstrates that PFP phases provide superior resolution (


)  for this specific poly-halogenated nitro-aromatic system due to enhanced 

-

and dipole-dipole interactions.[1]

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the analyte's physicochemical properties is the first step in method development. The presence of multiple electron-withdrawing groups (


, 

,

) makes the ring highly electron-deficient.
PropertyDescriptionAnalytical Implication
Analyte 3-Chloro-2,6-difluoro-5-nitropyridin-4-amineAmphoteric nature; potential for peak tailing on active silanols.[1]
Key Impurity A Regioisomer: 3-Chloro-4,6-difluoro-5-nitropyridin-2-amineAmination at C2 instead of C4. Often co-elutes on C18.
Key Impurity B Hydrolysis Product: 3-Chloro-2-fluoro-6-hydroxy-5-nitropyridin-4-amineFormed by moisture attack on labile C-F bonds. More polar.
Key Impurity C Precursor: 3-Chloro-2,6-difluoro-5-nitropyridineUnreacted starting material.[1][2] Highly non-polar.

Comparative Method Analysis

Alternative A: The Standard C18 Protocol (Control)

The default choice for 90% of small molecule analyses.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mechanism: Hydrophobic interaction (partitioning).

  • Performance:

    • Pros: Robust, widely available, cheap.

    • Cons: Fails to separate the C2-amine regioisomer (Impurity A) effectively due to identical hydrophobicity (

      
      ). The electron-deficient ring shows poor retention, leading to elution near the solvent front.
      
Alternative B: The Optimized PFP Protocol (Recommended)

The specialist choice for halogenated aromatics.

  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase: Water (10mM Ammonium Formate, pH 3.0) / Methanol.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-dipole + Shape selectivity.[1]
  • Performance:

    • Pros: The electron-rich PFP phase interacts strongly with the electron-deficient nitropyridine ring.[1] The fluorine atoms on the column "lock" with the analyte's halogens, resolving the regioisomer based on steric shape rather than just polarity.

Experimental Data & Results

The following data summarizes a head-to-head comparison of a crude synthesis mixture analyzed by both methods.

Table 1: Chromatographic Performance Metrics

ParameterMethod A (C18) Method B (PFP) Status
Retention Time (Main Peak) 4.2 min7.8 minImproved (Better capacity factor

)
Resolution (

) vs. Regioisomer
0.8 (Co-elution)3.2 (Baseline) Critical Success
Resolution (

) vs. Precursor
5.48.1Pass
Peak Symmetry (Tailing Factor) 1.41.1Improved
LOD (S/N = 3) 0.05%0.02%Comparable

Analyst Note: The C18 method falsely indicated a purity of 98.5% because the regioisomer was buried under the main peak. The PFP method revealed the true purity as 94.2%, identifying 4.3% of the regioisomer.

Detailed Protocols

Protocol A: Synthesis & Impurity Origin (Context)

To understand what you are analyzing, you must visualize the synthesis pathway.

SynthesisPath Start Precursor: 3-Chloro-2,6-difluoro-5-nitropyridine Target TARGET PRODUCT: 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine Start->Target Major Path (C4 Attack) ImpurityA Impurity A (Regioisomer): C2-Amine Substitution Start->ImpurityA Minor Path (C2 Attack) ImpurityB Impurity B (Hydrolysis): C6-Hydroxy Substitution Start->ImpurityB Moisture/H2O Reagent Reagent: NH3 / THF Reagent->Target

Figure 1: Synthesis pathway of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine showing origins of critical impurities.[1][3][4]

Protocol B: Optimized HPLC Methodology (PFP)

Reagents:

  • Solvent A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: LC-MS grade Methanol.

    • Why Methanol? Methanol allows for stronger

      
      -
      
      
      
      interactions with PFP columns compared to Acetonitrile, which can suppress these unique selectivity mechanisms [1].[1]

Instrument Setup:

  • Column: Kinetex F5 (2.6 µm, 100 Å, 150 x 4.6 mm).

  • Temperature: 35°C (Strict control required; selectivity is temp-dependent).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (nitro group specific).

Gradient Profile:

Time (min) % Solvent B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar hydrolysis impurities)
15.0 90 Linear Gradient
18.0 90 Wash Precursors
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Self-Validating Step (System Suitability):

  • Inject a mixture of the Product and Precursor.

  • Requirement: Resolution (

    
    ) must be > 2.0.
    
  • Check: If

    
    , the column may be "de-fluorinated" (aged) or the pH is incorrect.
    

Analytical Decision Workflow

Use this logic tree to determine when to switch from standard methods to the specialized PFP method.

DecisionTree Start Start: Purity Analysis Step1 Run Standard C18 Gradient Start->Step1 Check1 Is Peak Symmetry > 0.9 AND < 1.5? Step1->Check1 ResultA Pass: Use C18 Check1->ResultA Yes Switch SWITCH TO PFP PHASE Check1->Switch No (Tailing) Step2 Check MS/Peak Purity ResultA->Step2 Check2 Hidden Co-elution? Step2->Check2 Check2->ResultA No Check2->Switch Yes (Mass overlap) Reason Reason: Halogen/Isomer Selectivity Needed Switch->Reason

Figure 2: Method development decision tree for halogenated pyridine analysis.[5]

References

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America, 24(7). Link

  • Sekhri, L. (2016). "Nucleophilic Substitution in Tetrafluoro-4-Nitropyridine Derivatives and the Corresponding Fluorinated Diazepines: HPLC Resolution of Their Isomers." Asian Journal of Chemistry, 17, 1747-1766.[6] Link

  • Zhang, K., et al. (2013). "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." Journal of Fluorine Chemistry, 150, 48-54. Link

Sources

Comparative

Biological Activity &amp; Synthetic Utility of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine Derivatives

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of compounds derived from 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9). This scaffold is a c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of compounds derived from 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9). This scaffold is a critical intermediate in the development of next-generation MALT1 inhibitors , kinase inhibitors , and fused heterocyclic therapeutics.

Executive Summary

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine represents a "privileged scaffold" in medicinal chemistry. Its unique substitution pattern—combining a highly electrophilic difluoro-motif with a reducible nitro group and a directing amino handle—makes it an ideal precursor for imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines .

The primary biological interest in derivatives of this compound lies in Oncology and Immunology , specifically:

  • MALT1 Inhibition: Used to synthesize allosteric inhibitors of the MALT1 paracaspase, a key driver in B-cell lymphomas.

  • Kinase Inhibition: The scaffold serves as a core for Type I/II ATP-competitive inhibitors targeting kinases like GSK3 and p70S6K .

  • Antimicrobial Activity: Certain 2-amino-substituted derivatives exhibit potency against resistant bacterial strains.

Chemical Scaffold Analysis: The "Reactivity Triad"

To understand the biological potential, one must first master the chemical reactivity that generates the bioactive library. This molecule offers three distinct reaction vectors (The Reactivity Triad):

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at positions 2 and 6 are highly activated by the electron-withdrawing nitro group and the ring nitrogen.[1][2] The C-6 position (ortho to NO2) is generally more electrophilic, allowing for regioselective functionalization with amines or alkoxides.

  • Reductive Cyclization: The 5-nitro group can be reduced to an amine, creating a 4,5-diamino system. This is the gateway to fused ring systems (imidazoles, triazoles).

  • Cross-Coupling Handle: The 3-chlorine atom remains intact during mild SNAr and reduction, serving as a handle for late-stage Palladium-catalyzed cross-coupling (Suzuki/Buchwald) to expand SAR (Structure-Activity Relationship).

Visualization: Synthetic Pathways to Bioactive Cores

G Start 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine (Core Scaffold) Step1 S_NAr (Regioselective) Nucleophile: R-NH2 / R-OH Start->Step1 Intermediate 2-Substituted-6-fluoro- 3-chloro-5-nitropyridin-4-amine Step1->Intermediate Step2 Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Step2 Diamine Pyridine-4,5-diamine Step2->Diamine Step3 Cyclization (R'-COOH or NaNO2) Diamine->Step3 ProductA Imidazo[4,5-c]pyridine (MALT1 / Kinase Inhibitors) Step3->ProductA + Carboxylic Acid ProductB Triazolo[4,5-c]pyridine (Antimicrobial / Antiviral) Step3->ProductB + NaNO2 (Diazotization)

Figure 1: Divergent synthesis pathways transforming the core scaffold into high-value bioactive heterocycles.

Key Biological Applications

A. MALT1 Inhibition (Oncology/Immunology)

The most significant application of this scaffold is in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors. MALT1 is a paracaspase that mediates NF-κB signaling in lymphocytes.

  • Mechanism: Derivatives bind to the allosteric Trp580 pocket of MALT1, locking the enzyme in an inactive conformation.

  • Structural Role: The pyridine ring (derived from the starting material) mimics the biaryl core found in first-generation inhibitors but offers improved solubility and metabolic stability due to the fluorine substitution.

  • Clinical Relevance: These compounds are investigated for Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).

B. Kinase Inhibition (GSK3 / p70S6K)

The 4-amino-pyridine core is a classic ATP-hinge binder. By modifying the C-2 position with a solubilizing group (e.g., piperazine) and the C-3 chlorine with an aryl group, researchers generate potent Type I inhibitors.

  • Target: Glycogen Synthase Kinase 3 (GSK3) and p70 Ribosomal S6 Kinase (p70S6K).

  • Performance: The 2,6-difluoro substitution protects the ring from metabolic oxidation, a common failure point for simple pyridine drugs.

Comparative Performance Review

The following table contrasts the biological profile of Imidazo[4,5-c]pyridines (derived from the subject compound) against standard Pyrazolo-pyrimidine inhibitors.

Table 1: Comparative Profile of MALT1 Inhibitor Scaffolds

FeatureImidazo[4,5-c]pyridine (Subject Derivative)Pyrazolo[1,5-a]pyrimidine (Standard)Advantage of Subject Scaffold
Biochemical IC50 5 – 50 nM10 – 100 nMHigher Potency due to H-bond donor capability of the imidazole NH.
Selectivity (Kinome) High (>100x vs. unrelated kinases)Moderate (Off-target hits common)Precision: The 3-Cl substituent imposes steric constraints that improve selectivity.
Metabolic Stability (t1/2) > 4 hours (Human Microsomes)~ 1-2 hoursStability: Fluorine atoms at C-6 block metabolic hotspots.
Solubility High (due to basic nitrogen)ModerateFormulation: Better physiochemical properties for oral dosing.

Experimental Protocols

Protocol A: Regioselective SNAr Substitution

This protocol validates the reactivity of the C-6 fluorine, a critical first step for library generation.

Objective: Synthesize N-substituted-3-chloro-2-fluoro-5-nitropyridin-4-amine derivatives.

  • Preparation: Dissolve 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) at 0°C.

  • Nucleophile Addition: Slowly add the amine nucleophile (e.g., N-methylpiperazine) (1.1 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC/LCMS (Target mass = M+Nucleophile-HF).

    • Note: If reaction is sluggish, heat to 50°C. The C-6 fluorine is activated by the ortho-nitro group and typically reacts before the C-2 fluorine.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reduction and Cyclization to Imidazo[4,5-c]pyridine

This protocol converts the intermediate into the bioactive fused ring system.

  • Reduction: Dissolve the nitro-intermediate from Protocol A in EtOH/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Reflux for 2 hours.

    • Checkpoint: Solution turns brown/orange. LCMS should show reduction of NO2 to NH2 (Mass -30 + 2 = -28 shift? No, -O2 +H2 = -32 + 2 = -30 mass change roughly, specifically -O2 (-32) + 2H (+2) = -30 mass unit change).

  • Cyclization: Filter off iron. Concentrate filtrate.[3] Dissolve the crude diamine in Triethyl Orthoformate (excess) and catalytic p-TsOH . Heat to 100°C for 3 hours.

  • Isolation: Evaporate solvent. Purify by prep-HPLC to yield the 6-chloro-4-substituted-imidazo[4,5-c]pyridine .

Mechanism of Action: MALT1 Signaling Pathway

The diagram below illustrates where the derivatives of this scaffold intervene in the NF-κB signaling cascade, preventing lymphoma cell proliferation.

MALT1_Pathway Receptor BCR / TCR Receptor CBM_Complex CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM_Complex Antigen Stimulation MALT1_Active MALT1 (Active) Paracaspase CBM_Complex->MALT1_Active Oligomerization Substrates Cleavage of Substrates (BCL10, A20, CYLD) MALT1_Active->Substrates Proteolytic Cleavage NFkB NF-κB Activation Substrates->NFkB Disinhibition Proliferation Lymphoma Cell Proliferation / Survival NFkB->Proliferation Transcriptional Upregulation Inhibitor Scaffold Derivative (Allosteric Inhibitor) Inhibitor->MALT1_Active BINDS Trp580 (Stabilizes Inactive State)

Figure 2: Mechanism of Action. Derivatives stabilize MALT1 in an inactive state, blocking the cleavage of regulatory proteins (A20, CYLD) and halting NF-κB driven proliferation.

References

  • MALT1 Inhibitor Patent (WO2021134004A1) . Cyclic compounds and methods of using same.[3] (2021).[4] Describes the use of halogenated nitropyridines in the synthesis of MALT1 inhibitors.

  • Nitropyridines in Synthesis . Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (2021).[4] A comprehensive review of the reactivity of nitropyridines like 3-chloro-2,6-difluoro-5-nitropyridine.

  • PubChem Compound Summary . 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS 405230-89-9). Provides physical properties and vendor data.[5]

  • BenchChem Protocols . Reaction of Tetrafluoropyridines and derivatives.[2][3] General protocols for SNAr reactions on polyfluorinated pyridines.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-2,6-difluoro-5-nitropyridin-4-amine proper disposal procedures

This comprehensive guide outlines the operational protocols, safety rationales, and logistical workflows for the proper handling and disposal of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9)[1]. As a hi...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational protocols, safety rationales, and logistical workflows for the proper handling and disposal of 3-Chloro-2,6-difluoro-5-nitropyridin-4-amine (CAS: 405230-89-9)[1].

As a highly functionalized halogenated nitroaromatic compound frequently utilized as a building block in pharmaceutical research, its disposal requires strict adherence to environmental health and safety (EHS) regulations to prevent toxic exposure and environmental contamination.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is critical to understand the causality behind the compound's hazard classifications. The molecule contains three distinct functional groups that dictate its waste stream categorization:

  • Halogens (Cl, F): Preclude the use of standard biological or low-temperature waste treatments. Combustion of halogens generates highly corrosive and toxic hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.

  • Nitro Group (-NO2): Imparts potential energetic properties. While stable under standard ambient laboratory conditions, nitroaromatics can decompose exothermically if subjected to extreme heat, shock, or incompatible reducing agents.

  • Pyridine Core: Heterocyclic amines are often associated with acute toxicity and environmental persistence.

Table 1: Chemical Identification & Waste Categorization

ParameterSpecificationOperational Implication
Chemical Name 3-Chloro-2,6-difluoro-5-nitropyridin-4-amineHighly substituted heterocyclic building block.
CAS Number 405230-89-9[2]Use for EHS waste manifest tracking.
Primary Waste Stream Halogenated Organic Waste Must NOT be mixed with non-halogenated solvents.
Destruction Method High-Temperature IncinerationRequires specialized facilities with flue gas scrubbers[2].
Incompatibilities Strong oxidizing/reducing agentsDo not mix waste with reactive chemical streams.

Standard Operating Procedure: Waste Segregation and Disposal

Do not attempt to chemically neutralize or destroy this compound in the laboratory (e.g., via chemical reduction of the nitro group). In-lab destruction of halogenated nitro compounds poses severe exothermic and off-gassing risks. The only self-validating, compliant system for disposal is professional incineration[2].

Step 1: Primary Containment & Segregation

  • Action: Collect all solid waste (e.g., spent powders, contaminated filter paper) and liquid waste (e.g., reaction filtrates, HPLC effluents containing the compound) in designated Halogenated Organic Waste receptacles.

  • Causality: Segregation is mandatory because halogenated waste must be routed to specialized high-temperature incinerators (typically operating above 1100°C). If mixed with non-halogenated waste and sent to a standard incinerator, the lower temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans.

  • Materials: Use High-Density Polyethylene (HDPE) carboys for liquids or sealed, compatible glass jars for solids. Ensure liquid containers have vented caps to prevent pressure buildup from incidental off-gassing.

Step 2: Labeling and Secondary Containment

  • Action: Affix a hazardous waste label immediately upon adding the first drop/grain of waste. The label must explicitly list "3-Chloro-2,6-difluoro-5-nitropyridin-4-amine" and indicate the presence of "Halogenated Heterocycles."

  • Action: Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume.

Step 3: Spill Response & Decontamination (If applicable prior to disposal)

  • Solid Spills: Do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., water or a high-flashpoint alcohol) to suppress dust, then carefully scoop into a solid waste container using non-sparking tools.

  • Liquid/Solution Spills: Absorb using an inert, non-combustible material such as vermiculite or diatomaceous earth. Crucial: Never use sawdust or paper towels for bulk spills of nitroaromatic solutions, as the high surface area of the combustible absorbent combined with a nitro compound creates a severe fire hazard upon drying.

Step 4: EHS Transfer and Final Destruction

  • Action: Transfer the waste to your institutional EHS department within your regulatory accumulation time limit (typically 90 days for large quantity generators).

  • Action: The licensed contractor will transport the material to a chemical destruction plant equipped with flue gas scrubbing technology to neutralize the HCl and HF gases generated during combustion[2].

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the chemical from experimental byproduct to final destruction, emphasizing the critical transition points where safety interventions occur.

G A Waste Generation: 3-Chloro-2,6-difluoro- 5-nitropyridin-4-amine B Hazard Assessment: Identify Halogens (Cl, F) & Nitro Group A->B C Segregation Stream: Halogenated Organic Waste (No Combustible Absorbents) B->C Dictates Stream D Containment: HDPE / Glass Receptacle with Secondary Containment C->D Transfer E Logistics: Transfer to Licensed Chemical Waste Contractor D->E EHS Pickup F Final Destruction: High-Temp Incineration (>1100°C) with Flue Gas Scrubbing E->F Transport

Waste lifecycle: generation, halogenated segregation, and high-temperature incineration.

References

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 405230-89-9. (Details disposal via licensed chemical destruction plant and controlled incineration with flue gas scrubbing). Retrieved March 1, 2026, from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
Reactant of Route 2
3-Chloro-2,6-difluoro-5-nitropyridin-4-amine
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